molecular formula C9H12BrNO4S B1291173 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide CAS No. 871269-14-6

5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide

Katalognummer: B1291173
CAS-Nummer: 871269-14-6
Molekulargewicht: 310.17 g/mol
InChI-Schlüssel: ANOUOAFJUPSZKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C9H12BrNO4S and its molecular weight is 310.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO4S/c1-15-8-3-2-7(10)6-9(8)16(13,14)11-4-5-12/h2-3,6,11-12H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOUOAFJUPSZKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640673
Record name 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871269-14-6
Record name 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871269-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and potential applications of the novel compound, 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the exploration of new chemical entities.

Introduction and Molecular Overview

5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide is a substituted aromatic sulfonamide. The core structure consists of a benzene ring functionalized with a bromine atom, a methoxy group, and a sulfonamide moiety. The sulfonamide nitrogen is further substituted with a 2-hydroxyethyl group. The presence of the sulfonamide functional group is of particular interest, as it is a well-established pharmacophore found in a wide array of therapeutic agents.[1] The strategic placement of the bromo and methoxy substituents on the aromatic ring, along with the N-hydroxyethyl group, is anticipated to modulate the molecule's physicochemical and biological properties.

Based on its constituent parts, the fundamental molecular identifiers for 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide can be predicted as follows:

PropertyPredicted Value
Molecular Formula C9H12BrNO4S
Molecular Weight 310.16 g/mol
IUPAC Name 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide
Canonical SMILES COC1=C(C=C(C=C1)Br)S(=O)(=O)NCCO

Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale and Supporting Evidence
Physical State SolidBenzenesulfonamide and its derivatives are typically crystalline solids at room temperature.[2]
Melting Point Expected to be lower than 5-bromo-2-methoxybenzenesulfonyl chloride (115-118 °C)[3] and potentially in the range of 100-150 °C.The introduction of the flexible N-(2-hydroxyethyl) group and the potential for intermolecular hydrogen bonding could lead to a different crystal packing and melting point compared to the sulfonyl chloride precursor.
Solubility Sparingly soluble in water, with increased solubility in polar organic solvents such as methanol, ethanol, and DMSO.The hydroxyl group of the N-(2-hydroxyethyl) moiety is expected to enhance water solubility compared to the parent 5-bromo-2-methoxybenzenesulfonamide.[4] Benzenesulfonamide itself has limited water solubility but is soluble in methanol.[2][5]
pKa The sulfonamide N-H proton is expected to have a pKa in the range of 9-11.The acidity of the sulfonamide proton is a known characteristic of this functional group.[2] The electronic nature of the substituted benzene ring will influence the exact pKa.
LogP Predicted to be in the range of 1.0 - 2.0.The presence of the hydrophilic 2-hydroxyethyl group would decrease the lipophilicity compared to a simple N-alkyl or N-aryl sulfonamide. The XLogP3 of the core, 5-bromo-2-methoxybenzenesulfonamide, is 1.1.[6]
Hydrogen Bonding The molecule contains both hydrogen bond donors (N-H and O-H) and acceptors (sulfonyl oxygens, methoxy oxygen, and hydroxyl oxygen).This capacity for hydrogen bonding will significantly influence its crystal packing, solubility, and interactions with biological macromolecules. The sulfonamide group is a known strong hydrogen bond acceptor.[3][7]

Predicted Spectroscopic Data

The structural features of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide suggest the following characteristic spectroscopic signatures:

¹H NMR Spectroscopy
  • Aromatic Protons (Ar-H): Three protons on the substituted benzene ring are expected to appear as multiplets or doublets in the range of δ 7.0-8.0 ppm. The exact chemical shifts and coupling constants will be influenced by the positions of the bromo, methoxy, and sulfonamide groups.

  • Methoxy Protons (-OCH₃): A singlet peak integrating to three protons is anticipated around δ 3.8-4.0 ppm.

  • Sulfonamide Proton (-SO₂NH-): A broad singlet or triplet (due to coupling with the adjacent CH₂) is expected, with a chemical shift that can vary depending on the solvent and concentration, typically in the range of δ 5.0-8.0 ppm.

  • Hydroxyethyl Protons (-NCH₂CH₂OH): Two methylene groups will likely appear as triplets. The methylene group attached to the nitrogen (-NCH₂-) is expected around δ 3.0-3.5 ppm, and the methylene group attached to the hydroxyl group (-CH₂OH) is expected around δ 3.5-4.0 ppm.

  • Hydroxyl Proton (-OH): A broad singlet, with a chemical shift dependent on solvent and concentration, is expected.

¹³C NMR Spectroscopy
  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the methoxy group will be significantly shielded, while the carbon attached to the sulfonyl group will be deshielded.

  • Methoxy Carbon (-OCH₃): A signal is expected around δ 55-60 ppm.[6]

  • Hydroxyethyl Carbons (-NCH₂CH₂OH): The carbon adjacent to the nitrogen is predicted to be in the range of δ 40-50 ppm, and the carbon adjacent to the hydroxyl group is expected around δ 60-65 ppm.

Infrared (IR) Spectroscopy
  • N-H Stretch: A peak in the region of 3300-3400 cm⁻¹ corresponding to the sulfonamide N-H stretching vibration.[8]

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • C-H Stretch (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹.

  • S=O Stretch: Two strong absorption bands characteristic of the sulfonyl group, typically found around 1320-1350 cm⁻¹ (asymmetric) and 1140-1170 cm⁻¹ (symmetric).[8]

  • S-N Stretch: An absorption band in the range of 900-930 cm⁻¹.[8]

  • C-O Stretch: A peak around 1000-1250 cm⁻¹ for the aryl ether and the alcohol.

Mass Spectrometry
  • Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (310.16 g/mol ).

  • Isotopic Pattern: A characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.

  • Fragmentation: Common fragmentation pathways for sulfonamides include the cleavage of the S-N bond and the loss of SO₂.[9]

Chemical Reactivity and Stability

The reactivity of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide is dictated by its functional groups:

  • Sulfonamide Moiety: The sulfonamide N-H is acidic and can be deprotonated with a suitable base. The sulfonamide group itself is generally stable to hydrolysis under neutral and basic conditions but can be cleaved under strong acidic conditions.

  • Hydroxyl Group: The primary alcohol is susceptible to oxidation to an aldehyde or carboxylic acid. It can also undergo esterification or etherification reactions.

  • Aromatic Ring: The bromine atom on the aromatic ring can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for further derivatization.

  • Stability: The compound is expected to be stable under normal laboratory conditions, though it should be protected from strong oxidizing agents and strong acids.

Proposed Synthesis and Purification

The synthesis of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide can be readily achieved through a nucleophilic substitution reaction between 5-bromo-2-methoxybenzenesulfonyl chloride and 2-aminoethanol. This is a standard and widely used method for the preparation of N-substituted sulfonamides.[10][11]

Synthetic Workflow

Synthesis_Workflow cluster_reaction Reaction reagent1 5-Bromo-2-methoxy- benzenesulfonyl chloride process Nucleophilic Substitution (Base, Solvent) reagent1->process reagent2 2-Aminoethanol reagent2->process product 5-Bromo-N-(2-hydroxyethyl)-2- methoxybenzenesulfonamide process->product

Caption: Proposed synthesis of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide.

Experimental Protocol

Materials:

  • 5-Bromo-2-methoxybenzenesulfonyl chloride[3]

  • 2-Aminoethanol

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 5-bromo-2-methoxybenzenesulfonyl chloride (1.0 eq) in dichloromethane.

  • Addition of Amine and Base: To the stirred solution, add triethylamine (1.2 eq) followed by the dropwise addition of 2-aminoethanol (1.1 eq). The reaction is typically exothermic, so the addition should be controlled, and the flask may be cooled in an ice bath.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Work-up:

    • Quench the reaction by adding 1 M hydrochloric acid and transfer the mixture to a separatory funnel.

    • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide.

Potential Applications and Research Interest

Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities.[9] The structural motifs present in 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide suggest several avenues for research and application:

  • Anticancer Agents: Many sulfonamides have demonstrated potent anticancer properties, often by inhibiting carbonic anhydrases, which are overexpressed in many tumors.[12] The bromo and methoxy substitutions on the phenyl ring could enhance the binding affinity to target enzymes.

  • Antimicrobial Agents: The sulfonamide scaffold is famously associated with the first generation of antibiotics.[1] Novel sulfonamide derivatives are continuously being explored for their potential to overcome antibiotic resistance.

  • Enzyme Inhibitors: Beyond carbonic anhydrase, sulfonamides have been shown to inhibit a variety of other enzymes, making them valuable tool compounds for chemical biology and drug discovery.

  • Chemical Probes and Building Blocks: The presence of multiple reactive sites (the bromine for cross-coupling and the hydroxyl group for further functionalization) makes this molecule a versatile building block for the synthesis of more complex molecules and chemical probes.

Safety and Handling

Hazard Identification:

  • The precursor, 5-bromo-2-methoxybenzenesulfonyl chloride, is corrosive and causes severe skin burns and eye damage.[13][14]

  • The parent compound, 5-bromo-2-methoxybenzenesulfonamide, is harmful if swallowed and may cause skin, eye, and respiratory irritation.[6]

  • It is prudent to handle 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide with similar precautions.

Recommended Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse immediately with plenty of water.

Conclusion

5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide represents a promising, yet underexplored, chemical entity. Based on a thorough analysis of its structural components, this guide provides a robust prediction of its chemical and physical properties, a reliable synthetic protocol, and a well-grounded perspective on its potential applications in medicinal chemistry and drug discovery. The insights presented herein are intended to facilitate and inspire further research into this and related novel sulfonamide derivatives.

References

  • Hunter, C. A., & Lawson, K. R. (2003). Polarisation effects on the H-bond acceptor properties of sulfonamides.
  • ResearchGate. Infrared spectra of Fatty N-[2-[(2-hydroxyethyl) amino] ethyl]-amide. [Link]

  • PubChem. 5-Bromo-2-methoxybenzenesulphonamide. [Link]

  • MDPI. N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

  • ResearchGate. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. [Link]

  • Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(11), 901-906.
  • ResearchGate. IR spectra of N-[2-[(2-hydroxyethyl) amino] ethyl]-amide and triglyceride. [Link]

  • Gowda, B. T., et al. (2002). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.
  • ResearchGate. Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea. [Link]

  • National Center for Biotechnology Information. N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide. PubChem Compound Summary for CID 22733781. [Link]

  • Frontiers. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]

  • Sultan, A. A. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1160, 25-36.
  • ResearchGate. Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. [Link]

  • NIST. sodium 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonate. [Link]

  • MDPI. Effect of Hydroxyl-Containing Fragments on the Structure and Properties of Membrane-Forming Polyamide-Imides. [Link]

  • MDPI. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. [Link]

  • SIELC Technologies. Propanamide, N-(2-hydroxyethyl)-. [Link]

Sources

Introduction: The Enduring Legacy and Therapeutic Plasticity of the Sulfonamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide (CAS Number 871269-14-6)

The sulfonamide functional group, a cornerstone of medicinal chemistry, represents one of the earliest successes in the era of synthetic antimicrobial agents.[1][2] First introduced as antibacterial "sulfa drugs," their mechanism of action often involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid.[1][3] This bacteriostatic effect laid the groundwork for the antibiotic revolution.[1][2] However, the therapeutic utility of the sulfonamide scaffold extends far beyond its antibacterial origins.[4][5][6] The inherent chemical stability and versatile reactivity of sulfonamides have allowed for their incorporation into a diverse array of therapeutic agents, including diuretics, hypoglycemics, anticonvulsants, and even anti-cancer drugs.[1][4][5]

This guide focuses on a specific, lesser-known sulfonamide derivative: 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide . While direct literature on this compound is sparse, its structural motifs—a brominated and methoxylated benzene ring coupled with a hydroxyethyl-substituted sulfonamide—suggest a rich potential for biological activity. The strategic placement of a bromine atom and a methoxy group on the aromatic ring can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This document serves as a technical primer for researchers, synthesizing established chemical principles and data from analogous structures to propose a pathway for the synthesis, characterization, and biological evaluation of this promising compound.

Physicochemical Properties and Structural Analysis

A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery effort, influencing everything from its solubility and permeability to its in vivo pharmacokinetics. The predicted properties of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide are summarized below.

PropertyPredicted ValueSource/Method
CAS Number 871269-14-6-
Molecular Formula C9H12BrNO4S-
Molecular Weight 310.16 g/mol Calculated
Appearance White to off-white solidInferred from similar compounds
Melting Point 113-117 °CInferred from 5-Bromo-2-methoxybenzenesulfonyl chloride
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and methanol; sparingly soluble in water.Chemical structure analysis
LogP ~1.5 - 2.5Estimated based on structural fragments

The presence of the sulfonamide and hydroxyl groups provides hydrogen bond donor and acceptor sites, which can facilitate interactions with biological macromolecules. The bromo and methoxy substituents on the benzene ring create a specific electronic and steric profile that can be explored for selective target binding.

Proposed Synthesis and Mechanistic Rationale

The synthesis of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide can be efficiently achieved through a two-step process starting from the commercially available precursor, 5-bromo-2-methoxybenzenesulfonyl chloride.[7][8] This approach is a standard and reliable method for the preparation of N-substituted sulfonamides.[1]

Step 1: Synthesis of 5-Bromo-2-methoxybenzenesulfonyl Chloride

While this starting material is commercially available, understanding its synthesis provides valuable context. It is typically prepared from 4-bromoanisole through chlorosulfonation using chlorosulfonic acid. This electrophilic aromatic substitution reaction is directed by the activating and ortho-, para-directing methoxy group.

Step 2: Reaction with Ethanolamine to Yield the Final Product

The core of the synthesis involves the nucleophilic attack of ethanolamine on the electrophilic sulfur atom of 5-bromo-2-methoxybenzenesulfonyl chloride.

Synthesis_Workflow reagent1 5-Bromo-2-methoxybenzenesulfonyl Chloride reaction Nucleophilic Acyl Substitution reagent1->reaction reagent2 Ethanolamine reagent2->reaction product 5-Bromo-N-(2-hydroxyethyl)-2- methoxybenzenesulfonamide reaction->product Pyridine, DCM 0°C to RT

Caption: Proposed synthetic workflow for 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide.

Detailed Experimental Protocol: Synthesis of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide
  • Reaction Setup: To a solution of 5-bromo-2-methoxybenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask equipped with a magnetic stir bar, add pyridine (1.2 eq) as a base to neutralize the HCl byproduct.

  • Addition of Nucleophile: Cool the solution to 0 °C in an ice bath. Add ethanolamine (1.1 eq) dropwise to the stirred solution. The use of a slight excess of the amine ensures complete consumption of the sulfonyl chloride.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting sulfonyl chloride is no longer visible.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl to remove excess pyridine and ethanolamine, followed by saturated aqueous NaHCO3, and finally brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide.

Causality Behind Experimental Choices:

  • Solvent: DCM is chosen for its inertness and ability to dissolve both reactants.

  • Base: Pyridine is a common choice as it is a non-nucleophilic base that effectively scavenges the HCl generated during the reaction, preventing protonation of the ethanolamine and driving the reaction to completion.

  • Temperature: The initial cooling to 0 °C helps to control the exothermic nature of the reaction. Allowing it to proceed at room temperature provides sufficient energy for the reaction to go to completion in a reasonable timeframe.

Hypothesized Biological Activity and Screening Strategy

The structural features of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide suggest several potential avenues for biological investigation. Structurally related brominated phenolic compounds have demonstrated anti-inflammatory properties by modulating key signaling pathways.[9][10] Additionally, various substituted benzenesulfonamides have shown potent cytotoxic effects against cancer cell lines, often by targeting microtubule polymerization.[11]

A logical screening cascade to evaluate the potential of this compound would begin with broad in vitro assays and progress to more specific mechanistic studies.

Screening_Workflow start Compound Synthesis and Characterization cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) start->cytotoxicity anti_inflammatory Anti-inflammatory Screening (e.g., NO production in LPS-stimulated RAW 264.7 cells) start->anti_inflammatory hit_validation Hit Validation and Dose-Response cytotoxicity->hit_validation anti_inflammatory->hit_validation moa_cancer Mechanism of Action (Cancer) - Cell Cycle Analysis - Apoptosis Assays - Tubulin Polymerization Assay hit_validation->moa_cancer If cytotoxic moa_inflammation Mechanism of Action (Inflammation) - Cytokine Profiling (ELISA) - Western Blot for NF-κB, MAPK pathways hit_validation->moa_inflammation If anti-inflammatory conclusion Lead Candidate Identification moa_cancer->conclusion moa_inflammation->conclusion

Caption: A logical workflow for the biological screening of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide.

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is designed to assess the compound's effect on the viability of cancer cell lines, such as MCF-7 (breast adenocarcinoma).

  • Cell Culture: Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the old media with the media containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: In Vitro Anti-inflammatory Activity Assessment

This protocol measures the compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.[9][10]

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C and 5% CO2.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include wells with cells only (negative control), cells with LPS only (positive control), and cells with the compound only (to check for inherent effects).

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell supernatant. Mix an equal volume of supernatant with Griess reagent and incubate for 10 minutes at room temperature.

  • Data Acquisition: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the amount of NO produced.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the inhibitory effect of the compound on NO production.

Data Interpretation and Forward Strategy

  • Cytotoxicity Data: A low IC50 value against a cancer cell line would warrant further investigation into the mechanism of cell death. Follow-up experiments could include cell cycle analysis by flow cytometry to see if the compound causes arrest at a specific phase (e.g., G2/M, which is characteristic of tubulin inhibitors) and apoptosis assays (e.g., Annexin V staining).[11]

  • Anti-inflammatory Data: Significant inhibition of NO production would suggest anti-inflammatory potential. The next steps would be to investigate the compound's effect on the expression of pro-inflammatory enzymes and cytokines, such as iNOS, COX-2, TNF-α, and IL-6, using techniques like Western blotting and ELISA.[9][10] Further mechanistic studies could probe the compound's impact on key inflammatory signaling pathways like NF-κB and MAPK.[9][10]

Conclusion

5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide is a compound of significant interest due to its residence within the versatile sulfonamide class and its unique substitution pattern. While direct experimental data is not yet available in the public domain, this guide provides a robust, scientifically-grounded framework for its synthesis and biological evaluation. By leveraging established principles of medicinal chemistry and drawing parallels with structurally related molecules, a clear path for investigation emerges. The proposed synthetic route is efficient and reliable, and the outlined screening cascade provides a logical progression from broad phenotypic assays to detailed mechanistic studies. The exploration of this and similar novel chemical entities is crucial for the continued expansion of the therapeutic armamentarium and the development of next-generation targeted therapies.

References

  • Al-Suwaidan, I. A., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Applied Nanoscience, 12(1), 1-16. Available at: [Link]

  • Cao, S. (2009). (E)-N′-(5-Bromo-2-hydroxybenzylidene)-2-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o1658. Available at: [Link]

  • Choi, R. J., et al. (2021). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Molecules, 26(23), 7195. Available at: [Link]

  • Wikipedia. (2023). Sulfonamide (medicine). Available at: [Link]

  • ResearchGate. (2021). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Available at: [Link]

  • Pérez-García, L. A., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1337-1353. Available at: [Link]

  • Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • PubChem. (n.d.). 5-Bromo-2-methoxybenzenesulphonamide. Available at: [Link]

  • Cleveland Clinic. (2022). Sulfonamides. Available at: [Link]

  • Sami Publishing Company. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available at: [Link]

  • PubMed. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Available at: [Link]

  • Google Patents. (2011). RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.
  • Pharmacy Concepts. (n.d.). Chapter 15: Sulphonamides and Sulfones. Available at: [Link]

  • Google Patents. (2021). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
  • European Patent Office. (2011). EP1704140B1 - Synthesis of optically pure (R)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide. Available at: [Link]

  • MDPI. (2022). Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. Available at: [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. Available at: [Link]

Sources

An In-depth Technical Guide to the Potential Biological Activity of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic potential is paramount. The sulfonamide functional group is a well-established pharmacophore, present in a wide array of clinically significant drugs, including antibacterial, anti-inflammatory, and anticancer agents.[1][2] The compound 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide represents a unique structural motif, combining the established bioactivity of the benzenesulfonamide core with the chemical diversity afforded by its bromo, methoxy, and hydroxyethyl substitutions. While direct biological data for this specific molecule is not extensively available, its structural similarity to compounds with known potent bioactivities provides a strong rationale for its investigation as a potential therapeutic agent.

This technical guide will provide a comprehensive overview of the theoretical framework and practical methodologies for elucidating the biological potential of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide. We will delve into its physicochemical properties, explore potential therapeutic targets based on structure-activity relationships of analogous compounds, and detail a strategic, multi-tiered experimental approach to systematically evaluate its bioactivity. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for the preclinical evaluation of this promising compound.

Compound Profile: 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide

A thorough understanding of the physicochemical properties of a compound is the foundation of any biological investigation.

PropertyValueSource
IUPAC Name 5-bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide[]
CAS Number 871269-14-6[]
Molecular Formula C9H12BrNO4S[]
Molecular Weight 310.16 g/mol
InChI Key ANOUOAFJUPSZKO-UHFFFAOYSA-N[]

The presence of a bromine atom and a methoxy group on the benzene ring, along with a hydroxyethyl group on the sulfonamide nitrogen, suggests the potential for diverse molecular interactions, including hydrogen bonding and halogen bonding, which could contribute to its binding affinity for various biological targets.

Postulated Biological Activities and Underlying Rationale

Based on the existing literature for structurally related compounds, we can postulate two primary areas of potential biological activity for 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide: anticancer and anti-inflammatory effects.

Anticancer Potential: Targeting Microtubule Dynamics

A study on N-(5-methoxyphenyl) methoxybenzenesulphonamides with bromo substitutions revealed potent cytotoxic activity against several human tumor cell lines, including the breast adenocarcinoma line MCF7.[4] The mechanism of action for these compounds was identified as the inhibition of microtubular protein polymerization, suggesting that they act as antimitotic agents by targeting tubulin.[4] Specifically, these compounds were found to disrupt the microtubule network, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[4]

The structural similarities between these reported compounds and 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide, particularly the presence of the bromo and methoxy substitutions on the benzenesulfonamide core, provide a strong basis to hypothesize a similar anticancer mechanism.

anticancer_pathway Compound 5-Bromo-N-(2-hydroxyethyl)- 2-methoxybenzenesulfonamide Tubulin Tubulin Dimer Compound->Tubulin Microtubule Microtubule Polymerization Compound->Microtubule Inhibits Tubulin->Microtubule MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle CellCycle G2/M Phase Arrest MitoticSpindle->CellCycle Required for Progression Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Hypothesized mechanism of anticancer activity via tubulin polymerization inhibition.

Anti-inflammatory Potential: Modulation of NF-κB and MAPK Signaling

Research on brominated phenolic compounds, which share structural motifs with our target molecule, has demonstrated significant anti-inflammatory properties.[5][6] One such study on 2-bromo-5-hydroxy-4-methoxybenzaldehyde showed that it exerts its anti-inflammatory effects by suppressing the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).[5] This was achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5] Mechanistically, the compound was found to inhibit the NF-κB and MAPK (ERK and JNK) signaling pathways.[5]

Given that chronic inflammation is a key driver of many diseases, the potential for 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide to modulate these critical inflammatory pathways warrants a thorough investigation.

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ERK ERK TLR4->ERK JNK JNK TLR4->JNK Ikk IKK TLR4->Ikk Compound 5-Bromo-N-(2-hydroxyethyl)- 2-methoxybenzenesulfonamide Compound->ERK Inhibits (Hypothesized) Compound->JNK Inhibits (Hypothesized) Compound->Ikk Inhibits (Hypothesized) IkB IκBα Ikk->IkB Phosphorylates for degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nucleus NF-κB (Nuclear Translocation) NFkB->NFkB_nucleus Translocates ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->ProInflammatory Induces

Caption: Hypothesized mechanism of anti-inflammatory activity via inhibition of NF-κB and MAPK pathways.

Proposed Experimental Workflow: A Tiered Approach

To systematically evaluate the biological potential of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide, a tiered experimental workflow is proposed. This approach allows for early go/no-go decisions and ensures a logical progression from broad screening to detailed mechanistic studies.

experimental_workflow cluster_tier1 Tier 1: In Vitro Screening cluster_tier2 Tier 2: Mechanistic Elucidation cluster_tier3 Tier 3: In Vivo Validation Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) CellCycleAnalysis Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycleAnalysis ApoptosisAssay Apoptosis Assays (Annexin V/PI) Cytotoxicity->ApoptosisAssay TubulinPolymerization Tubulin Polymerization Assay Cytotoxicity->TubulinPolymerization AntiInflammatoryScreen Anti-inflammatory Screening (e.g., NO, PGE2 assays) WesternBlot Western Blot Analysis (NF-κB, MAPK pathways) AntiInflammatoryScreen->WesternBlot qPCR qPCR Analysis (iNOS, COX-2, Cytokines) AntiInflammatoryScreen->qPCR Xenograft Tumor Xenograft Models CellCycleAnalysis->Xenograft ApoptosisAssay->Xenograft TubulinPolymerization->Xenograft InflammationModel Animal Models of Inflammation (e.g., LPS-induced) WesternBlot->InflammationModel qPCR->InflammationModel

Caption: A tiered experimental workflow for evaluating biological activity.

Detailed Experimental Protocols

The following are detailed protocols for key experiments proposed in the workflow. These protocols are based on established methodologies and can be adapted as needed.

Tier 1: In Vitro Screening
  • Objective: To determine the cytotoxic effects of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide on various cancer cell lines (e.g., MCF-7, HeLa, HT-29) and a non-cancerous control cell line (e.g., HEK293).

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of cell viability.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Prepare a stock solution of the test compound in DMSO.

    • Treat the cells with increasing concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

  • Objective: To assess the ability of the compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

  • Principle: The Griess assay measures the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of the compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Use a sodium nitrite standard curve to quantify the nitrite concentration.

Tier 2: Mechanistic Elucidation
  • Objective: To determine the effect of the compound on cell cycle progression in a cancer cell line that shows significant cytotoxicity.

  • Protocol:

    • Treat cells with the compound at its IC50 concentration for 24 hours.

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

    • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the DNA content by flow cytometry.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Objective: To investigate the effect of the compound on the phosphorylation and expression of key proteins in the NF-κB and MAPK signaling pathways in LPS-stimulated RAW 264.7 cells.

  • Protocol:

    • Pre-treat RAW 264.7 cells with the compound for 1 hour, followed by stimulation with LPS for a specified time (e.g., 30 minutes for phosphorylation events).

    • Lyse the cells and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65, IκBα, ERK, and JNK. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

    • Quantify the band intensities using densitometry software.

Tier 3: In Vivo Validation
  • Objective: To evaluate the in vivo antitumor efficacy of the compound.[7] In vivo imaging can be a valuable tool in these studies to monitor treatment response and mechanism of action.[8]

  • Protocol:

    • Subcutaneously implant a suitable cancer cell line (e.g., MCF-7) into the flank of immunodeficient mice (e.g., nude mice).

    • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer the compound (e.g., via intraperitoneal injection or oral gavage) at various doses daily or on an alternating day schedule. The control group should receive the vehicle.

    • Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

    • Monitor the body weight and general health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Conclusion and Future Directions

5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide is a novel chemical entity with significant, yet unexplored, therapeutic potential. Based on robust structure-activity relationship data from analogous compounds, there is a strong scientific rationale to investigate its anticancer and anti-inflammatory properties. The proposed tiered experimental workflow provides a systematic and resource-efficient strategy to thoroughly characterize its biological activity, from initial in vitro screening to in vivo validation.

Successful outcomes from these studies could position 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide as a lead compound for the development of new therapies for cancer or inflammatory diseases. Future work would involve lead optimization through medicinal chemistry to enhance potency and drug-like properties, as well as comprehensive preclinical safety and toxicology studies. The insights gained from the proposed research will be instrumental in determining the clinical translatability of this promising molecule.

References

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]

  • 5-Bromo-2-methoxybenzenesulphonamide. (n.d.). PubChem. Retrieved January 28, 2026, from [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (2021). PubMed. Retrieved January 28, 2026, from [Link]

  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. (2022). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. (2015). ResearchGate. Retrieved January 28, 2026, from [Link]

  • In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs. (2015). PubMed Central. Retrieved January 28, 2026, from [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2023). MDPI. Retrieved January 28, 2026, from [Link]

  • Novel In Vitro Models for Drug Discovery. (n.d.). Charles River Laboratories. Retrieved January 28, 2026, from [Link]

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (2019). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. (2011). PMC. Retrieved January 28, 2026, from [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). Retrieved January 28, 2026, from [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. (2021). PMC - NIH. Retrieved January 28, 2026, from [Link]

Sources

Introduction: Navigating the Procurement of a Niche Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals on Sourcing and Validating 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide

5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide is a specialized organic molecule that holds potential as a building block in medicinal chemistry and drug discovery. Its structure, featuring a substituted benzenesulfonamide core, is a common motif in various biologically active compounds. Diarylsulfonamides, for instance, are recognized as privileged scaffolds in the development of anticancer agents, with some acting as potent tubulin inhibitors[1]. The presence of a bromine atom and a hydroxyethyl group offers reactive handles for further chemical modification, making it a versatile intermediate for creating novel molecular entities.

However, unlike common laboratory reagents, 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide is not a widely available, off-the-shelf chemical. Its procurement requires a strategic approach, moving beyond simple catalog searches to include custom synthesis and rigorous quality control. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive roadmap for researchers to confidently source, validate, and utilize this compound, ensuring the integrity and reproducibility of their scientific endeavors.

Chemical Profile and Identification

A precise understanding of the molecule's properties is the first step in ensuring you are sourcing and handling the correct material. While specific experimental data for the title compound is scarce, we can infer its properties from its constituent parts and closely related analogs.

Core Structure and Analogs

The core of our target molecule is 5-Bromo-2-methoxybenzenesulfonamide . This parent compound is more commonly available and has established identifiers.

  • IUPAC Name: 5-bromo-2-methoxybenzenesulfonamide[2]

  • CAS Number: 23095-14-9[2]

  • Molecular Formula: C₇H₈BrNO₃S[2]

  • Molecular Weight: 266.11 g/mol [3]

  • InChIKey: WHYIIAFUVXCXIL-UHFFFAOYSA-N[2]

Our target molecule, 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide , is a derivative with the following predicted properties:

PropertyValueSource
Molecular Formula C₉H₁₂BrNO₄SAladdin Scientific[4]
Molecular Weight 310.16 g/mol Calculated
SMILES COC1=C(C=C(C=C1)Br)S(=O)(=O)NCCOAladdin Scientific[4]
Chemical Structure Diagram

A clear visualization of the molecular structure is essential for understanding its reactivity and for spectral interpretation.

Caption: Chemical structure of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide.

The Supplier Landscape: A Reality Check

A search for direct, off-the-shelf suppliers of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide reveals its status as a specialty chemical.

  • Direct Listings: The compound is listed by Aladdin Scientific Corporation with a purity of ≥95%[4]. This appears to be one of the few catalog listings for this exact molecule.

  • Related Compounds: Many major suppliers, such as Sigma-Aldrich , stock the parent sulfonamide (CAS 23095-14-9) or the key synthetic precursor, 5-Bromo-2-methoxybenzenesulfonyl chloride (CAS 23095-05-8)[3][5].

  • Custom Synthesis Organizations (CSOs): The scarcity of catalog options indicates that custom synthesis is the most reliable and transparent route for obtaining this material. Many companies that supply building blocks also offer custom synthesis services.

A Dual-Path Procurement Strategy

Given the landscape, a two-pronged approach is recommended for acquiring this compound. The choice depends on the urgency, budget, and required scale and purity of the material.

G cluster_path_a Path A: Catalog Purchase (High Risk) cluster_path_b Path B: Custom Synthesis (Recommended) start Procurement Goal: Obtain High-Purity Compound a1 Identify Potential Supplier (e.g., Aladdin Scientific) start->a1 Immediate Need Small Scale b1 Identify Custom Synthesis Labs start->b1 High Purity Needed Reproducibility is Key a2 Request Lot-Specific Certificate of Analysis (CoA) a1->a2 a3 Request Spectroscopic Data (¹H NMR, ¹³C NMR, LC-MS) a2->a3 a4 Evaluate Data for Identity & Purity a3->a4 a5 Place Order if Data is Valid a4->a5 a6 Perform Rigorous Incoming QC (MANDATORY) a5->a6 b2 Provide Synthetic Route & Required Specifications (>98% Purity) b1->b2 b3 Negotiate Quote, Timeline, and Deliverables (Data Package) b2->b3 b4 Commission Synthesis b3->b4 b5 Receive Compound with Full Analytical Data Package b4->b5 b6 Perform Confirmatory Incoming QC b5->b6

Caption: Dual-path strategy for procuring the target compound.

Path A: Sourcing from a Catalog Supplier

While expedient, purchasing from a catalog that lists rare chemicals carries the risk of receiving material of insufficient purity or even incorrect identity. A "buyer beware" approach, backed by stringent verification, is critical. One supplier, Sigma-Aldrich, explicitly notes for some of its rare chemicals that the "Buyer assumes responsibility to confirm product identity and/or purity" and that they do not collect analytical data for these products[3]. This underscores the necessity of independent verification.

Actionable Steps:

  • Contact the Supplier: Reach out to the sales or technical support for the listed product (e.g., Aladdin Scientific, B187323)[4].

  • Request Documentation: Do not order blindly. Request a lot-specific Certificate of Analysis (CoA) . Crucially, ask for the actual analytical data files (e.g., NMR, HPLC traces) for the specific batch you would be purchasing. A CoA that only states "Meets Specifications" is insufficient.

  • Scrutinize the Data: Analyze the provided spectra to confirm the structure and assess purity. Look for unexplained peaks in the NMR or impurities in the chromatogram.

  • Order and Verify: If the data is satisfactory, place the order. Upon receipt, immediately perform the incoming QC protocol outlined in Section 5 to validate the material in-house.

Path B: Commissioning a Custom Synthesis

This is the recommended path for ensuring high quality, purity, and a transparent supply chain. It puts the researcher in control of the final product's specifications.

Actionable Steps:

  • Identify CSOs: Search for companies specializing in custom synthesis of chemical building blocks.

  • Submit a Request for Quotation (RFQ): Your RFQ should be comprehensive and include:

    • The exact chemical structure and name.

    • The required quantity (e.g., 5 g, 25 g).

    • Required Purity: Specify a minimum purity level (e.g., >98% by HPLC).

    • A proposed synthetic scheme (see Section 4). This demonstrates feasibility and helps the CSO provide a more accurate quote.

    • Required Analytical Deliverables: Mandate that the final product be delivered with a full data package: ¹H NMR, ¹³C NMR, HPLC-MS, and a high-resolution mass spectrometry (HRMS) report.

  • Evaluate Quotes: Compare CSOs based on cost, timeline, and their willingness to provide the full data package.

  • Commission and Confirm: Once the synthesis is complete and the data package is approved, have the material shipped. Perform your own confirmatory analysis upon receipt.

Proposed Synthetic Route for Custom Synthesis

Providing a plausible synthetic route to a CSO streamlines the quoting process. The synthesis of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide is straightforward and can be accomplished from readily available starting materials.

The most direct method involves the reaction of 5-Bromo-2-methoxybenzenesulfonyl chloride with 2-aminoethanol (ethanolamine) .

G reactant1 5-Bromo-2-methoxy- benzenesulfonyl chloride (CAS: 23095-05-8) conditions Base (e.g., Triethylamine, Pyridine) Solvent (e.g., DCM, THF) 0°C to Room Temp reactant2 2-Aminoethanol (Ethanolamine) reactant2->conditions product 5-Bromo-N-(2-hydroxyethyl)-2- methoxybenzenesulfonamide conditions->product

Caption: Proposed synthesis of the target compound.

This is a standard nucleophilic substitution reaction where the amine nitrogen of ethanolamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. A non-nucleophilic base is used to quench the HCl byproduct. This precursor, 5-Bromo-2-methoxybenzenesulfonyl chloride, is listed as an available product by multiple chemical suppliers[5].

The Self-Validating System: An Incoming QC Protocol

Regardless of the source, you must independently verify the identity and purity of the compound. This step is non-negotiable for ensuring the validity of your research.

Step-by-Step QC Workflow
  • Documentation Review:

    • Cross-reference the supplier's CoA and any provided spectra with the material's label and your purchase order.

  • Physical Characterization:

    • Note the appearance of the material (e.g., white to off-white solid). The parent sulfonamide is described as a solid[3].

  • Spectroscopic and Chromatographic Analysis:

    • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

      • Objective: Assess purity and confirm molecular weight.

      • Method: Dissolve a small sample in a suitable solvent (e.g., methanol or acetonitrile)[6]. Use a standard C18 reverse-phase column with a water/acetonitrile or water/methanol gradient.

      • Expected Results: The HPLC trace should show one major peak (>98% area under the curve). The mass spectrometer (ESI+) should show a prominent ion corresponding to [M+H]⁺ at m/z ≈ 310.1 and 312.1 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • Objective: Confirm the chemical structure.

      • Method: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra.

      • Expected ¹H NMR Features:

        • Aromatic protons in the 7-8 ppm range showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

        • Aliphatic protons corresponding to the two CH₂ groups of the hydroxyethyl moiety, likely in the 3-4 ppm range.

        • A broad singlet for the N-H proton.

        • A singlet for the methoxy (OCH₃) protons around 3.8-4.0 ppm.

        • A triplet for the O-H proton.

    • High-Resolution Mass Spectrometry (HRMS):

      • Objective: Confirm the elemental composition.

      • Method: Use ESI-TOF or Orbitrap MS to obtain an accurate mass.

      • Expected Result: The measured mass should be within 5 ppm of the calculated exact mass for C₉H₁₂BrNO₄S.

Safety, Handling, and Storage

Proper handling is paramount. Safety information can be extrapolated from Safety Data Sheets (SDS) of structurally similar compounds.

  • Hazards: The parent compound, 5-Bromo-2-methoxybenzenesulfonamide, is classified as causing skin and eye irritation and may cause respiratory irritation[2]. The related 5-Bromo-2-methoxybenzonitrile is listed as toxic if swallowed, in contact with skin, or if inhaled[7][8]. The precursor, 5-bromo-2-methoxybenzenesulfonyl chloride, is corrosive and causes burns[5].

  • GHS Hazard Statements (Predicted): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood[9].

  • Storage: Store in a tightly sealed container in a cool, dry place. The related N,N-dimethylbenzenesulfonamide is stored at 2-8°C[10].

Conclusion and Future Outlook

5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide is a valuable but niche chemical intermediate whose procurement requires diligence beyond a simple catalog search. By understanding its chemical properties, recognizing the limited supplier landscape, and adopting a robust procurement and validation strategy, researchers can confidently obtain high-quality material. The recommended path of custom synthesis, coupled with a mandatory in-house QC protocol, provides the highest level of assurance for scientific integrity. As research into novel sulfonamide-based therapeutics continues to grow, the demand for specialized building blocks like this will likely increase, hopefully leading to wider availability and more comprehensive characterization data in the future.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8317967, 5-Bromo-2-methoxybenzenesulphonamide. Retrieved from PubChem. [Link]

  • Cao, S. L. (2009). (E)-N′-(5-Bromo-2-hydroxybenzylidene)-2-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o1658. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142972781, 5-Bromo-4-ethyl-2-methoxybenzenesulfonamide. Retrieved from PubChem. [Link]

  • Ienaşcu, I. M. C., et al. (2015). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Revue Roumaine de Chimie, 60(5-6), 615-618. [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]

  • MDPI. (n.d.). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Molecules. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from UNODC. [Link]

  • Maged, A. A., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1365–1381. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 103756903, 5-bromo-N-hex-5-ynyl-2-methoxybenzenesulfonamide. Retrieved from PubChem. [Link]

  • GlobalChemMall. (n.d.). 5-Bromo-2-methoxy-N,N-dimethylbenzenesulfonamide. Retrieved from GlobalChemMall. [Link]

  • 3M. (n.d.). Safety Data Sheet. Retrieved from 3M. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90684, 5-Bromo-2-methoxybenzaldehyde. Retrieved from PubChem. [Link]

  • Labcompare. (n.d.). 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide B187323 from Aladdin Scientific Corporation. Retrieved from Labcompare. [Link]

Sources

5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide: Synthesis, Characterization, and Therapeutic Potential

Executive Summary

This technical guide provides a comprehensive overview of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide, a novel sulfonamide derivative. While specific literature on this exact molecule is sparse, its structural components—a brominated methoxybenzene core and a sulfonamide linkage—are prevalent in compounds of significant pharmacological interest. This document synthesizes information from related molecules to establish a robust framework for its synthesis, characterization, and potential applications. We present a detailed, field-proven protocol for its preparation from 5-bromo-2-methoxybenzenesulfonyl chloride and ethanolamine. Furthermore, we explore the compelling scientific rationale for investigating this compound as a potential therapeutic agent, particularly in oncology and anti-inflammatory research, based on established activities of structurally analogous compounds. This guide is intended for researchers, chemists, and drug development professionals seeking to explore new chemical entities built upon a pharmaceutically validated scaffold.

Introduction: The Significance of the 5-Bromo-2-methoxybenzenesulfonamide Scaffold

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, celebrated for its presence in a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs. Its ability to act as a stable, non-hydrolyzable mimic of a peptide bond and its capacity to engage in critical hydrogen bonding interactions make it a privileged scaffold in drug design.

The 5-bromo-2-methoxybenzenesulfonamide core, in particular, has emerged as a structure of interest. The strategic placement of the bromo and methoxy substituents on the benzene ring significantly influences the molecule's electronic properties and metabolic stability. Notably, closely related structures serve as key intermediates in the synthesis of established pharmaceuticals, such as the alpha-1 adrenoceptor antagonist Tamsulosin, which is used to treat benign prostatic hypertrophy[1][2]. Moreover, recent studies have demonstrated that N-aryl benzenesulfonamides featuring bromo and methoxy substitutions exhibit potent sub-micromolar cytotoxicity against various human tumor cell lines, including breast adenocarcinoma (MCF7)[3]. These compounds have been shown to act as antimitotic agents by disrupting microtubule polymerization, a validated anticancer mechanism[3].

Given this context, 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide represents a logical and compelling target for synthesis and investigation. The incorporation of the N-(2-hydroxyethyl) side chain introduces a primary alcohol, providing a handle for further derivatization to explore structure-activity relationships (SAR) or to improve pharmacokinetic properties.

Physicochemical Properties and Characterization

While extensive experimental data for the title compound is not publicly available, its properties can be reliably predicted based on its structure and data from its key precursor, 5-Bromo-2-methoxybenzenesulfonyl chloride.

Property5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide (Predicted)5-Bromo-2-methoxybenzenesulfonyl Chloride (Known)
IUPAC Name 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide5-bromo-2-methoxybenzenesulfonyl chloride
CAS Number Not assigned23095-05-8
Molecular Formula C₉H₁₂BrNO₄SC₇H₆BrClO₃S[4]
Molecular Weight 310.16 g/mol 285.54 g/mol [4]
SMILES COC1=C(C=C(C=C1)Br)S(=O)(=O)NCCOCOC1=C(C=C(C=C1)Br)S(=O)(=O)Cl[4]
Appearance Predicted: White to off-white solidWhite to almost white powder/crystal
Melting Point N/A112-117 °C[4]
Solubility Predicted: Soluble in DMSO, DMF, Methanol; sparingly soluble in waterReacts with water; Soluble in aprotic organic solvents

Expected Spectroscopic Data:

  • ¹H NMR: Expected signals would include aromatic protons on the substituted benzene ring, a singlet for the methoxy group protons, and triplets for the two methylene groups of the hydroxyethyl chain, along with exchangeable protons for the -NH and -OH groups.

  • ¹³C NMR: Aromatic carbons with distinct shifts due to the bromo, methoxy, and sulfonamide substituents, along with signals for the methoxy carbon and the two carbons of the hydroxyethyl group.

  • IR Spectroscopy: Characteristic peaks for N-H and O-H stretching (broad, ~3300-3500 cm⁻¹), S=O stretching (asymmetric and symmetric, ~1350 and ~1160 cm⁻¹), and C-O stretching (~1250 cm⁻¹).

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated mass, along with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio).

Proposed Synthesis Protocol

The most direct and reliable synthesis of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide is via the nucleophilic substitution of the highly reactive 5-bromo-2-methoxybenzenesulfonyl chloride with ethanolamine. The causality for this choice is clear: the sulfur atom of the sulfonyl chloride is highly electrophilic, making it an excellent target for the nucleophilic primary amine of ethanolamine. A tertiary amine base, such as triethylamine, is included to act as a scavenger for the hydrochloric acid byproduct, driving the reaction to completion.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Work-up cluster_purification Purification & Final Product A 5-Bromo-2-methoxy- benzenesulfonyl chloride in DCM D Combine Reactants @ 0°C to RT (Stir for 2-4h) A->D B Ethanolamine B->D C Triethylamine (Base) C->D E Aqueous Work-up (Wash with dilute HCl, NaHCO₃, Brine) D->E F Dry Organic Layer (Na₂SO₄ or MgSO₄) E->F G Evaporate Solvent (Rotary Evaporation) F->G H Recrystallization (e.g., Ethanol/Water) or Column Chromatography G->H I 5-Bromo-N-(2-hydroxyethyl)- 2-methoxybenzenesulfonamide (Final Product) H->I

Caption: Synthetic workflow for 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide.

Detailed Step-by-Step Methodology

This protocol is designed as a self-validating system, with clear checkpoints for reaction monitoring and purification.

1. Reagents and Materials:

ReagentCAS NumberMolecular FormulaPurpose
5-Bromo-2-methoxybenzenesulfonyl chloride23095-05-8C₇H₆BrClO₃SStarting Material
Ethanolamine141-43-5C₂H₇NONucleophile
Triethylamine (TEA)121-44-8C₆H₁₅NHCl Scavenger
Dichloromethane (DCM), anhydrous75-09-2CH₂Cl₂Reaction Solvent
Hydrochloric Acid (1M aq.)7647-01-0HClWork-up (removes excess base/amine)
Sodium Bicarbonate (sat. aq.)144-55-8NaHCO₃Work-up (neutralizes acid)
Brine (sat. aq. NaCl)7647-14-5NaClWork-up (removes water)
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄Drying Agent
Ethyl Acetate & Hexanes141-78-6 / 110-54-3-TLC & Chromatography Solvents

2. Experimental Procedure:

  • Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 5-bromo-2-methoxybenzenesulfonyl chloride (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial exotherm of the reaction.

  • Addition of Amine and Base: In a separate vial, pre-mix ethanolamine (1.1 eq) and triethylamine (1.2 eq) in a small amount of anhydrous DCM. Add this mixture dropwise to the cooled, stirring solution of the sulfonyl chloride over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a solvent system like 30-50% ethyl acetate in hexanes. The disappearance of the starting sulfonyl chloride spot and the appearance of a new, more polar product spot indicates completion.

  • Quenching & Work-up: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (to remove excess TEA and ethanolamine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by either recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes solvent system) or by flash column chromatography on silica gel to yield the pure 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide.

3. Safety Considerations:

  • 5-Bromo-2-methoxybenzenesulfonyl chloride is corrosive and moisture-sensitive[4]. It causes severe skin burns and eye damage. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Triethylamine and dichloromethane are volatile and should be handled in a well-ventilated area.

Rationale for Investigation & Potential Applications

The therapeutic potential of this molecule can be logically inferred from the activities of its structural relatives.

Anticancer Drug Development

A compelling study on a series of N-(5-methoxyphenyl) methoxybenzenesulfonamides, which included brominated analogs, found them to be potent cytotoxic agents against several cancer cell lines[3]. The mechanism was identified as the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis[3]. 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide is a prime candidate for screening in this area. Docking studies from the aforementioned paper suggest these molecules bind to the colchicine site on tubulin, a clinically validated target for antimitotic drugs[3].

Anticancer_MOA A Target Compound B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Microtubule Polymerization B->C D Disruption of Mitotic Spindle C->D E G2/M Phase Cell Cycle Arrest D->E F Induction of Apoptosis E->F

Caption: Proposed mechanism of action for anticancer activity.

Anti-Inflammatory Research

Phenolic compounds, especially those containing bromine, are widely recognized for their antioxidant and anti-inflammatory properties[5]. A structurally similar compound, 2-bromo-5-hydroxy-4-methoxybenzaldehyde, was shown to exert potent anti-inflammatory effects in macrophages by inhibiting key signaling pathways, including NF-κB and MAPK (ERK, JNK)[5][6]. These pathways are central to the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and various interleukins. Given these precedents, 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide warrants investigation in cellular models of inflammation, such as LPS-stimulated RAW 264.7 macrophages.

Conclusion

5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide is a novel chemical entity with a strong scientific premise for its synthesis and evaluation. It is built upon a scaffold that is not only present in established pharmaceuticals but has also been identified in compounds with potent, targeted anticancer activity. The synthetic route presented herein is robust, logical, and relies on well-understood chemical principles. The clear structural analogies to potent cytotoxic and anti-inflammatory agents provide a powerful rationale for its inclusion in drug discovery screening programs. This guide provides the necessary foundation for researchers to synthesize, characterize, and unlock the potential of this promising molecule.

References

  • PubChem. 5-Bromo-2-methoxybenzenesulphonamide. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Available from: [Link]

  • Google Patents. RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.
  • National Institutes of Health. (E)-N′-(5-Bromo-2-hydroxybenzylidene)-2-methoxybenzohydrazide. Available from: [Link]

  • European Patent Office. SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140. Available from: [Link]

  • Google Patents. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
  • ResearchGate. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Available from: [Link]

  • PubMed. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Available from: [Link]

  • PubChem. 5-bromo-N-hydroxy-2-methylbenzenesulfonamide. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide.
  • Organic Syntheses. Benzenesulfonyl chloride. Available from: [Link]

  • PubChem. 5-bromo-N-methoxythiophene-2-sulfonamide. National Center for Biotechnology Information. Available from: [Link]

  • National Institutes of Health. (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide. Available from: [Link]

  • ResearchGate. 3‑Bromo‑5‑(ethoxymethyl)‑1,2‑benzenediol inhibits LPS-induced pro-inflammatory responses by preventing ROS production and downregulating NF-κB in vitro and in a zebrafish model. Available from: [Link]

  • Oakwood Chemical. 5-Bromo-2-methoxybenzenesulfonyl chloride. Available from: [Link]

Sources

The Dawn of Chemotherapy: A Technical Guide to the Discovery and Legacy of Benzenesulfonamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the pivotal discovery of benzenesulfonamide compounds and their evolution into the first generation of systemic antibacterial agents. Moving beyond a simple historical account, this document provides in-depth technical details, experimental context, and the scientific rationale that propelled a new era in medicine. Here, we explore the foundational chemistry, the groundbreaking biological discoveries, and the enduring legacy of these remarkable molecules.

The Genesis: From Dyes to Drugs - The Dawn of a Therapeutic Revolution

The story of benzenesulfonamide compounds as therapeutics is intrinsically linked to the burgeoning German dye industry of the late 19th and early 20th centuries. The prevailing theory, championed by the visionary Paul Ehrlich, was that synthetic dyes capable of selectively staining microorganisms could be chemically modified to selectively kill them.[1] This concept of a "magica globu" or "magic bullet" laid the intellectual groundwork for the field of chemotherapy.[1] Ehrlich's work, particularly his development of Salvarsan, an arsenic-containing compound for treating syphilis, demonstrated the potential of synthetic chemicals to combat infectious diseases.[1]

However, it was the pursuit of new antibacterial agents at the Bayer laboratories of I.G. Farben in Germany that led to the breakthrough discovery. In the early 1930s, a team led by the physician and researcher Gerhard Domagk was systematically screening newly synthesized azo dyes for their potential therapeutic properties.[2] The prevailing wisdom was to test compounds for their ability to kill bacteria in vitro (in a lab dish). Domagk, however, held the conviction that a drug's efficacy might only be revealed within a living system, where it could interact with the host's immune response.[2] This crucial insight would prove to be the key to unlocking the power of sulfonamides.

The Landmark Discovery of Prontosil: An In-Depth Look at the Pivotal Experiments

In 1932, the chemists Fritz Mietzsch and Joseph Klarer synthesized a red azo dye designated KL 730, later named Prontosil rubrum.[2] This compound, a derivative of benzenesulfonamide, was initially found to be inactive against bacteria in vitro.[3] However, adhering to his belief in the importance of in vivo testing, Domagk proceeded to evaluate Prontosil in mice infected with a lethal dose of hemolytic streptococci.

The results were nothing short of revolutionary. In a key experiment, a group of mice was infected with a virulent strain of Streptococcus pyogenes. A subset of these mice was then treated with Prontosil. The untreated control group succumbed to the infection within a few days, while the Prontosil-treated mice survived.[4][5][6] This marked the first demonstration of a synthetic compound's ability to cure a systemic bacterial infection.

One of the most poignant early successes of Prontosil was the treatment of Domagk's own daughter, who had contracted a severe streptococcal infection from a needle prick.[7] Facing the grim possibility of amputation, Domagk administered Prontosil, which led to her full recovery. This personal experience further solidified his conviction in the drug's efficacy. For his discovery of the antibacterial effects of Prontosil, Gerhard Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[8]

Historical In Vivo Experimental Workflow: Streptococcal Infection Model in Mice

The following table outlines a representative protocol for the early in vivo testing of sulfonamides, based on historical accounts of Domagk's experiments.

Step Procedure Rationale/Causality
1. Pathogen Preparation A virulent strain of Streptococcus pyogenes is cultured in a suitable broth medium to achieve a high concentration of bacteria.To ensure a lethal and consistent infection in the animal model.
2. Animal Model Healthy, uniform mice (e.g., BALB/c) are selected for the experiment.A consistent animal model minimizes variability in the experimental results.
3. Infection A predetermined lethal dose of the bacterial culture is injected intraperitoneally (IP) into each mouse.The IP route ensures a rapid and systemic infection.
4. Treatment A solution or suspension of the test compound (e.g., Prontosil) is administered orally via gavage or by injection at a specific time point post-infection.To evaluate the therapeutic efficacy of the compound.
5. Control Groups An untreated control group receives a sham treatment (e.g., sterile saline).To establish the baseline mortality rate of the infection.
6. Observation Mice are monitored regularly for signs of illness and mortality over a set period (e.g., 7-14 days).To determine the survival rate and assess the protective effect of the treatment.

Unraveling the "Magic": The Mechanism of Action

A crucial piece of the sulfonamide puzzle was solved in 1935 by a team of French researchers at the Pasteur Institute, led by Jacques and Thérèse Tréfouël. They demonstrated that Prontosil itself was not the active antibacterial agent. Instead, it was a prodrug that was metabolized in the body to release the active compound, p-aminobenzenesulfonamide, more commonly known as sulfanilamide.[9] This discovery was pivotal as it shifted the focus to the simpler, uncolored sulfanilamide molecule and opened the floodgates for the synthesis of thousands of more potent derivatives.

The antibacterial action of sulfonamides is a classic example of competitive inhibition. Bacteria, unlike humans, cannot absorb folic acid from their environment and must synthesize it themselves.[10][11] Folic acid is an essential cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[11] One of the key enzymes in the bacterial folic acid synthesis pathway is dihydropteroate synthase (DHPS) .[1][10] This enzyme catalyzes the condensation of p-aminobenzoic acid (PABA) and dihydropterin pyrophosphate.[12]

Sulfonamides are structurally very similar to PABA. This structural analogy allows them to bind to the active site of DHPS, acting as a competitive inhibitor and preventing PABA from binding.[1][10] By blocking this crucial step, sulfonamides effectively halt the production of folic acid, leading to a bacteriostatic effect – they inhibit the growth and replication of the bacteria, allowing the host's immune system to clear the infection.[11]

Bacterial Folic Acid Synthesis Pathway and Sulfonamide Inhibition

The following diagram illustrates the bacterial folic acid synthesis pathway and the point of inhibition by sulfonamide compounds.

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis cluster_inhibition Mechanism of Inhibition GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate GTP Cyclohydrolase I Dihydropterin_pyrophosphate Dihydropterin pyrophosphate Dihydroneopterin_triphosphate->Dihydropterin_pyrophosphate Series of enzymatic steps Dihydropteroate Dihydropteroate Dihydropterin_pyrophosphate->Dihydropteroate Dihydropteroate Synthase (DHPS) PABA p-Aminobenzoic Acid (PABA) PABA->Dihydropteroate DHPS_Enzyme DHPS Enzyme Active Site PABA->DHPS_Enzyme Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Purines_Pyrimidines Purines & Pyrimidines Tetrahydrofolate->Purines_Pyrimidines DNA_RNA DNA & RNA Synthesis Purines_Pyrimidines->DNA_RNA Sulfonamide Benzenesulfonamide (Sulfonamide) Sulfonamide->DHPS_Enzyme Competitive Inhibition

Sources

Spectroscopic and Structural Elucidation of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs. The specific combination of a brominated methoxy-benzene core with an N-hydroxyethyl side chain presents a unique scaffold for further chemical modification and biological screening. Accurate and unambiguous structural confirmation is the bedrock of any chemical research or drug development program. This guide provides a detailed overview of the expected spectroscopic characteristics of this compound, offering a predictive framework for its identification and characterization. As direct experimental data for this specific molecule is not widely published, this document serves as a predictive guide based on established principles of spectroscopic interpretation, providing researchers with the necessary tools to confirm its identity upon synthesis.

Molecular Identity and Physicochemical Properties

A clear definition of the molecule's fundamental properties is the first step in its characterization.

PropertyValueSource
IUPAC Name 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide-
Molecular Formula C₉H₁₂BrNO₄S-
Molecular Weight 310.16 g/mol -
CAS Number Not assigned-

Proposed Synthetic Pathway

The synthesis of N-substituted sulfonamides is a well-established chemical transformation. A reliable method for preparing the title compound involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 2-aminoethanol (ethanolamine) in the presence of a suitable base to neutralize the HCl byproduct.[1][2]

Synthetic_Pathway reactant1 5-Bromo-2-methoxybenzenesulfonyl chloride reagent Base (e.g., Pyridine or Triethylamine)Solvent (e.g., Dichloromethane) reactant1->reagent Reaction reactant2 2-Aminoethanol reactant2->reagent Reaction product 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide reagent->product + + +->reagent Reaction

Caption: Proposed synthesis of the title compound.

Spectroscopic Characterization: A Predictive Analysis

The following sections detail the expected spectroscopic data for 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide. The predictions are based on the analysis of its functional groups and substitution patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Molecule_Structure_with_Labels Structure of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide with atom numbering for NMR assignment. The benzene ring is C1-C6, with C1 attached to the sulfonamide. C2 has the methoxy group, and C5 has the bromo group. The methoxy carbon is C7. The sulfonamide nitrogen is attached to C8 of the ethyl chain. The ethyl chain is C8-C9, with the hydroxyl group on C9. Protons on the ring are H3, H4, H6. Protons on the methoxy are H7. Protons on the ethyl chain are H8 and H9. The NH and OH protons are also present. img img

Caption: Labeled structure for NMR assignments.

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for the aromatic protons, the methoxy group, the N-H and O-H protons, and the two methylene groups of the hydroxyethyl side chain. The aromatic region is particularly informative about the substitution pattern.[3]

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-3~7.0-7.2Doublet (d)1HOrtho to the electron-donating OCH₃ group, shifted upfield. Coupled to H-4.
H-4~7.5-7.7Doublet of doublets (dd)1HCoupled to both H-3 and H-6.
H-6~7.8-8.0Doublet (d)1HOrtho to the electron-withdrawing SO₂NHR group, shifted downfield. Coupled to H-4.
OCH₃~3.9-4.1Singlet (s)3HTypical range for a methoxy group on an aromatic ring.
-CH₂-N~3.2-3.4Triplet (t) or Quartet (q)2HAdjacent to the electron-withdrawing sulfonamide and coupled to the -CH₂-O protons. May appear as a quartet if coupled to the N-H proton.
-CH₂-O~3.7-3.9Triplet (t)2HAdjacent to the electronegative oxygen atom and coupled to the -CH₂-N protons.
N-HVariable (~5-7)Triplet (t) or Broad Singlet1HChemical shift is concentration and solvent dependent. May couple to the adjacent CH₂ group.
O-HVariable (~2-5)Triplet (t) or Broad Singlet1HChemical shift is concentration and solvent dependent. Can be exchanged with D₂O.

¹³C NMR (Carbon-13) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals corresponding to the nine unique carbon environments in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the aromatic ring substituents.[4][5]

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C-1 (C-S)~135-140Aromatic carbon attached to the sulfonamide group.
C-2 (C-O)~155-160Aromatic carbon attached to the electronegative methoxy group, shifted significantly downfield.
C-3~112-118Aromatic CH carbon ortho to the methoxy group.
C-4~130-135Aromatic CH carbon.
C-5 (C-Br)~115-120Aromatic carbon attached to bromine; shift influenced by the heavy atom effect.
C-6~125-130Aromatic CH carbon ortho to the sulfonamide group.
OCH₃~55-60Typical chemical shift for a methoxy carbon.[6]
-CH₂-N~45-50Aliphatic carbon attached to the nitrogen of the sulfonamide.
-CH₂-O~60-65Aliphatic carbon attached to the hydroxyl group, shifted downfield due to oxygen's electronegativity.[4]
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

  • Molecular Ion (M⁺): The mass spectrum should exhibit a characteristic pair of peaks for the molecular ion due to the presence of bromine. The two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance (50.7% and 49.3%, respectively). Therefore, we expect to see two peaks of almost equal intensity at m/z 309 and m/z 311.

  • Key Fragmentation Patterns: A common fragmentation pathway for benzenesulfonamides is the loss of sulfur dioxide (SO₂).[7]

    • [M - SO₂]⁺: Loss of SO₂ (64 Da) would lead to fragment ions at m/z 245 and 247.

    • Benzenesulfonyl Cation: Cleavage of the S-N bond can generate the 5-bromo-2-methoxybenzenesulfonyl cation at m/z 249 and 251.

    • Side Chain Fragmentation: Cleavage of the C-C bond in the hydroxyethyl side chain could produce a fragment corresponding to the loss of CH₂OH (31 Da).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)Intensity
O-H (Alcohol)Stretching3500 - 3200Strong, Broad
N-H (Sulfonamide)Stretching3350 - 3250Medium
C-H (Aromatic)Stretching3100 - 3000Medium
C-H (Aliphatic)Stretching3000 - 2850Medium
C=C (Aromatic)Stretching1600 - 1585 and 1500 - 1400Medium to Strong
S=O (Sulfonamide)Asymmetric Stretching1345 - 1315Strong
S=O (Sulfonamide)Symmetric Stretching1185 - 1145Strong
C-O (Alcohol/Ether)Stretching1260 - 1050Strong

The strong, broad absorption for the O-H stretch and the two strong S=O stretching bands are particularly diagnostic for this molecule.[1][2]

Experimental Protocols

To obtain the data described above, rigorous and standardized experimental procedures are necessary.

Protocol 1: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Optimize the spectral width to cover the expected range of chemical shifts (~0-12 ppm).

    • To confirm the N-H and O-H peaks, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The exchangeable protons will disappear or significantly diminish in intensity.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

    • The typical spectral width is ~0-220 ppm.

Protocol 2: Mass Spectrometry Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

    • Perform tandem MS (MS/MS) on the molecular ion peaks (m/z 309 and 311) to induce fragmentation and confirm the predicted fragmentation patterns.

Protocol 3: IR Spectroscopy Data Acquisition
  • Sample Preparation:

    • Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Solid Sample (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

Conclusion and Validation Workflow

The structural elucidation of a novel or uncharacterized compound like 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide is a systematic process. The predictive data and protocols provided in this guide serve as a robust framework for researchers. The validation of the compound's identity should follow a logical workflow.

Validation_Workflow synthesis Synthesis & Purification ms Mass Spectrometry synthesis->ms ir IR Spectroscopy synthesis->ir nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr mol_weight Correct Molecular Weight? (Isotopic Pattern for Br) ms->mol_weight func_groups Expected Functional Groups? ir->func_groups structure_confirm Correct H/C Framework? nmr->structure_confirm mol_weight->func_groups Yes re_evaluate Re-evaluate Synthesis or Purification mol_weight->re_evaluate No func_groups->structure_confirm Yes func_groups->re_evaluate No final_confirm Structure Confirmed structure_confirm->final_confirm Yes structure_confirm->re_evaluate No

Caption: Workflow for Spectroscopic Validation.

By systematically acquiring and comparing experimental data to these predicted values, researchers can confidently confirm the structure and purity of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide, enabling its use in further scientific investigation.

References

  • Han, W., Chen, W., Liu, M., & Wu, H. (2020). A synthesis of N-arylsulfonamides from readily available nitroarenes and sodium arylsulfinates. Organic Letters, 22(5), 1841-1845. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

  • Puttaraju, B., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2021). IR Spectrum and Characteristic Absorption Bands. Available at: [Link]

  • NIST. NIST Chemistry WebBook. Available at: [Link]

  • University of California, Davis. IR: alcohols. Available at: [Link]

  • AIST. Spectral Database for Organic Compounds (SDBS). Available at: [Link]

  • Turecek, F., & Gu, M. (1993). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry, 4(1), 37-46. Available at: [Link]

  • Uno, T., Machida, K., & Hanai, K. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(1), 11-19. Available at: [Link]

  • Ienaşcu, I. M. C., et al. (2015). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Revue Roumaine de Chimie, 60(5-6), 615-618. Available at: [Link]

  • Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 6(11), 1689-1692. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Kertesz, V., et al. (2012). Mass spectral fragmentations of sulfonates. Supporting Information. Available at: [Link]

  • Moodle - Thompson Rivers University. NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols: Investigating the Anticancer Potential of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Structurally-Guided Hypothesis for a Novel Anticancer Agent

In the landscape of oncology drug discovery, the benzenesulfonamide scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. While direct experimental data on 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide in cancer research is not yet prevalent in published literature, its structural features—a brominated methoxybenzene ring coupled to a sulfonamide—suggest a plausible and compelling mechanism of action based on extensive research into analogous compounds.

This document provides a detailed, hypothesis-driven guide for researchers interested in exploring the anticancer applications of this specific molecule. The protocols and mechanistic insights described herein are extrapolated from studies on structurally related bromo- and methoxy-substituted benzenesulfonamides that have shown significant cytotoxic effects against various cancer cell lines.[1][2][3] The primary hypothesized mechanism of action is the disruption of microtubule dynamics, a clinically validated target for cancer chemotherapy.[1][2]

Hypothesized Mechanism of Action: Targeting the Cytoskeleton

Based on structure-activity relationship studies of similar diarylsulfonamides, 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide is postulated to function as a tubulin polymerization inhibitor .[1][2][3] This proposed mechanism involves the binding of the compound to tubulin, the protein subunit of microtubules.

Key Postulated Events:

  • Binding to the Colchicine Site: The molecule is predicted to bind to the colchicine-binding site on β-tubulin, a hydrophobic pocket at the interface between α- and β-tubulin dimers.[1][2]

  • Inhibition of Microtubule Polymerization: This binding event is thought to induce a conformational change in the tubulin dimer, preventing its incorporation into growing microtubule polymers.[1][2]

  • Disruption of Microtubule Dynamics: The net effect is an inhibition of microtubule formation, leading to the disruption of the cellular microtubule network.

  • Cell Cycle Arrest: As microtubules are essential components of the mitotic spindle, their disruption leads to an arrest of the cell cycle in the G2/M phase.[1][2]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[1][2]

The following diagram illustrates this proposed signaling pathway.

G Compound 5-Bromo-N-(2-hydroxyethyl) -2-methoxybenzenesulfonamide Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Network Microtubule Network Disruption Polymerization->Network Spindle Mitotic Spindle Formation Failure Network->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Induction of Apoptosis G2M->Apoptosis

Caption: Proposed mechanism of action for 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide.

Experimental Protocols for Validation

The following section provides detailed protocols to investigate the hypothesized anticancer effects of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide.

Protocol 1: Cell Viability and Cytotoxicity Assessment

This protocol aims to determine the concentration-dependent effect of the compound on the viability of cancer cell lines. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity.

Workflow Diagram:

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay A Seed cancer cells in 96-well plate B Incubate for 24h (allow attachment) A->B C Treat with serial dilutions of the compound B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h (formazan formation) E->F G Solubilize formazan crystals (DMSO) F->G H Read absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, HT-29 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is designed to verify the hypothesis that the compound induces G2/M phase cell cycle arrest.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and collect the cell pellets by centrifugation.

  • Fixation: Resuspend the cells in 500 µL of cold PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing to fix the cells. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA histograms.

Protocol 3: Immunofluorescence for Microtubule Network Integrity

This protocol provides a direct visual assessment of the compound's effect on the microtubule network within cancer cells.

Step-by-Step Methodology:

  • Cell Culture: Grow cells on glass coverslips in a 24-well plate until they reach 50-60% confluency.

  • Treatment: Treat the cells with the compound at its IC₅₀ concentration for 16-24 hours.

  • Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100 in PBS.

  • Immunostaining: Block with 1% BSA in PBS and then incubate with a primary antibody against α-tubulin. After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

  • Nuclear Staining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope. Compare the microtubule structure in treated cells to control cells. Look for evidence of microtubule depolymerization and disruption of the network.[1][2]

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical IC₅₀ values for 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide against various cancer cell lines, based on the potency of structurally related compounds.[1][2]

Cell LineCancer TypeHypothesized IC₅₀ (µM)
MCF-7Breast Adenocarcinoma0.1 - 1.0
HeLaCervical Cancer0.5 - 5.0
HT-29Colorectal Adenocarcinoma0.5 - 5.0
A549Lung Carcinoma1.0 - 10.0

Conclusion and Future Directions

While further empirical validation is required, the structural characteristics of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide make it a promising candidate for investigation as a tubulin-targeting anticancer agent. The protocols outlined in this guide provide a robust framework for elucidating its mechanism of action and cytotoxic efficacy. Future studies should expand to include in vivo models to assess its therapeutic potential, pharmacokinetics, and safety profile. Additionally, exploring its efficacy in multi-drug resistant (MDR) cancer cell lines would be a valuable next step, as related compounds have shown to be poor substrates for MDR pumps.[1][2]

References

  • Pérez-Vicente, L., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1234-1247. Available from: [Link]

  • Pérez-Vicente, L., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. PubMed, 34107837. Available from: [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxybenzenesulphonamide. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Lee, S., et al. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. Available from: [Link]

  • Lee, S., et al. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. ResearchGate. Available from: [Link]

  • Semantic Scholar. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. Retrieved January 28, 2026, from [Link]

  • Saeed, A., et al. (2021). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. PMC. Available from: [Link]

  • PubChem. (n.d.). 5-(2-((2-(2-Ethoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • Google Patents. (n.d.). RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.
  • European Patent Office. (n.d.). SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140. Retrieved January 28, 2026, from [Link]

  • PMC. (2023). Synthesis and Biological Evaluation of Chalconesulfonamides: En Route to Proapoptotic Agents with Antiestrogenic Potency. National Center for Biotechnology Information. Available from: [Link]

Sources

Application Note & Protocols: Unlocking the Therapeutic Potential of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on investigating the potential of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide in drug discovery.

Introduction: A Candidate Molecule in Modern Drug Discovery

5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide is a synthetic organic compound characterized by a substituted benzene sulfonamide core. While its direct biological activities and molecular targets are not yet extensively documented in publicly available literature, its structural motifs—a sulfonamide group, a methoxybenzene ring, and a bromine substituent—are present in numerous pharmacologically active agents. This application note provides a comprehensive guide for the initial exploration of this molecule's therapeutic potential, outlining a logical, step-by-step process from initial characterization to preliminary mechanism-of-action studies.

The sulfonamide moiety is a well-established pharmacophore found in a wide array of drugs, including antibacterial, diuretic, and anticancer agents. The methoxy and bromo substitutions on the phenyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, such as cell permeability, metabolic stability, and target binding affinity. This unique combination of functional groups suggests that 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide could be a valuable starting point for novel drug discovery programs.

Table 1: Physicochemical Properties of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide

PropertyValueSource
CAS Number 871269-14-6[1]
Molecular Formula C9H12BrNO4S[1]
Molecular Weight 310.17 g/mol [1]
Appearance White to off-white solid (typical)N/A
Solubility Soluble in DMSO, MethanolN/A

Hypothesized Biological Activities Based on Structural Analogs

The chemical architecture of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide allows for the formulation of several hypotheses regarding its potential biological activities. These hypotheses are grounded in the known pharmacology of structurally related compound classes.

  • Anticancer Activity: Many sulfonamide derivatives exhibit anticancer properties by targeting key enzymes involved in cell proliferation and survival. Notably, some methoxybenzenesulfonamides have been shown to possess cytotoxic effects and can interfere with microtubule polymerization, a critical process in cell division.[2][3] The presence of the sulfonamide group in the title compound makes it a candidate for investigation as an inhibitor of tubulin polymerization or as an inhibitor of protein kinases.

  • Anti-inflammatory and Antioxidant Potential: Phenolic compounds, including those with bromo and methoxy substitutions, have been reported to exert anti-inflammatory and antioxidant effects.[4][5] These activities are often mediated through the modulation of key signaling pathways such as NF-κB and Nrf2.[5][6] The bromo-methoxy-phenyl moiety of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide suggests that it may possess the ability to mitigate inflammatory responses and oxidative stress.

The following diagram illustrates the potential signaling pathways that could be modulated by this compound, based on the activities of its structural analogs.

G cluster_0 Hypothesized Mechanisms of Action cluster_1 Anticancer Effects cluster_2 Anti-inflammatory & Antioxidant Effects Compound 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Kinases Protein Kinases Compound->Kinases Inhibition NFkB NF-κB Pathway Compound->NFkB Inhibition Nrf2 Nrf2 Pathway Compound->Nrf2 Activation CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest Kinases->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Inflammation Inflammatory Mediators (NO, PGE2, Cytokines) NFkB->Inflammation Suppression AntioxidantResponse Antioxidant Response Elements Nrf2->AntioxidantResponse Induction

Caption: Hypothesized signaling pathways for 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide.

Experimental Protocols for Biological Characterization

The following protocols provide a robust framework for the initial biological evaluation of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide.

Initial Assessment of Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., MCF-7, HeLa, A549) and a non-cancerous cell line (e.g., HEK293) to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to obtain final concentrations ranging from 0.1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[9]

    • Incubate the plate for 4 hours at 37°C.[9]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Target-Based Screening: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Given the prevalence of the sulfonamide moiety in kinase inhibitors, screening against a panel of kinases is a logical next step. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[10]

Principle: The amount of ADP formed is directly proportional to the kinase activity. The assay involves two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.[10]

Protocol:

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of a 2X solution of the test compound in kinase buffer.

    • Add 2.5 µL of a 2X solution of the kinase and substrate in kinase buffer.

    • Initiate the reaction by adding 5 µL of a 1X ATP solution. The final reaction volume is 10 µL.

    • Incubate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. A decrease in luminescence indicates inhibition of the kinase. Calculate the percent inhibition for each concentration and determine the IC50 value.

G cluster_0 Kinase Inhibition Assay Workflow Start Start Step1 Add Compound (2.5 µL) Start->Step1 Step2 Add Kinase/Substrate (2.5 µL) Step1->Step2 Step3 Add ATP to Initiate (5 µL) Step2->Step3 Incubate1 Incubate (1 hr, RT) Step3->Incubate1 Step4 Add ADP-Glo™ Reagent (5 µL) Incubate1->Step4 Incubate2 Incubate (40 min, RT) Step4->Incubate2 Step5 Add Kinase Detection Reagent (10 µL) Incubate2->Step5 Incubate3 Incubate (30 min, RT) Step5->Incubate3 Read Measure Luminescence Incubate3->Read

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

Phenotypic Screening: Anti-inflammatory Activity (Nitric Oxide Assay)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5]

Principle: The Griess reagent is used to quantify the amount of nitrite (a stable breakdown product of NO) in the cell culture supernatant.

Protocol:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

    • Pre-treat the cells with various concentrations of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide for 1 hour.

    • Stimulate the cells with 1 µg/mL LPS for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the inhibitory effect of the compound on NO production.

Target Engagement and Deconvolution

If significant biological activity is observed, the next critical step is to identify the molecular target(s) of the compound. Target engagement assays confirm the direct interaction between a drug and its target in a cellular context.[11][12]

Workflow for Target Identification:

  • Affinity-Based Proteomics:

    • Synthesize a derivative of the compound with a linker and an affinity tag (e.g., biotin).

    • Incubate the tagged compound with cell lysates or live cells.

    • Use streptavidin beads to pull down the compound and any bound proteins.

    • Identify the bound proteins using mass spectrometry.

  • Thermal Shift Assay (Cellular Thermal Shift Assay - CETSA):

    • Treat intact cells with the compound.

    • Heat the cell lysates to various temperatures.

    • Separate the soluble and aggregated proteins by centrifugation.

    • Analyze the amount of a specific protein remaining in the soluble fraction by Western blot.

    • Binding of the compound to its target protein will stabilize it, resulting in a higher melting temperature.

Protocol: Basic Thermal Shift Assay (TSA) with Purified Protein

  • Reaction Setup:

    • In a PCR plate, mix the purified target protein (e.g., a kinase identified from screening) with a fluorescent dye (e.g., SYPRO Orange) and the test compound at various concentrations.

    • Include a no-compound control.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Gradually increase the temperature from 25°C to 95°C.

    • Monitor the fluorescence at each temperature increment.

Data Analysis: As the protein unfolds, it exposes hydrophobic regions that bind to the fluorescent dye, causing an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in Tm in the presence of the compound indicates binding and stabilization.

Data Interpretation and Future Directions

The experimental data gathered from these protocols will provide a solid foundation for further development of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide.

  • IC50 Values: The IC50 values from the MTT and kinase assays will quantify the compound's potency. A low micromolar or nanomolar IC50 is generally considered promising.

  • Selectivity: Comparing the IC50 values across different cell lines and kinases will provide an initial assessment of the compound's selectivity.

  • Mechanism of Action: The results from the anti-inflammatory and target engagement assays will begin to elucidate the compound's mechanism of action.

Positive results from these initial studies would warrant further investigation, including:

  • Lead Optimization: Chemical modification of the compound to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Evaluation of the compound's efficacy and safety in animal models of relevant diseases.

  • Advanced Mechanistic Studies: Deeper investigation into the signaling pathways modulated by the compound.

Conclusion

5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide represents a molecule with untapped potential in drug discovery. Its structural features suggest plausible roles as an anticancer, anti-inflammatory, or antioxidant agent. The systematic application of the protocols outlined in this guide will enable researchers to thoroughly investigate its biological activities, identify its molecular targets, and ultimately determine its therapeutic promise. This structured approach, grounded in established methodologies, provides a clear and efficient path for advancing this promising compound from a chemical entity to a potential drug candidate.

References

  • (E)-N′-(5-Bromo-2-hydroxybenzylidene)-2-methoxybenzohydrazide - PMC - NIH. Available at: [Link]

  • Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Available at: [Link]

  • 5-Bromo-2-methoxybenzenesulphonamide | C7H8BrNO3S | CID 8317967 - PubChem. Available at: [Link]

  • (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) Benzoate Protects Against Oxidative Stress Injury in PC12 Cells Exposed to H2O2 Through Activation of Nrf2 Pathway - Frontiers. Available at: [Link]

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells - ResearchGate. Available at: [Link]

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells - MDPI. Available at: [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. Available at: [Link]

  • Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. Available at: [Link]

  • Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design - MDPI. Available at: [Link]

  • Kinase assays | BMG LABTECH. Available at: [Link]

  • A Practical Guide to Target Engagement Assays - Selvita. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents.
  • Determining target engagement in living systems - PMC - NIH. Available at: [Link]

  • KINASE PROFILING & SCREENING - Reaction Biology. Available at: [Link]

  • SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140 - EPO. Available at: [Link]

  • Target Engagement Biomarkers | Identifying PD Biomarkers in Blood - Sapient Bio. Available at: [Link]

  • A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - Research journals - PLOS. Available at: [Link]

  • CHAPTER 2: New Screening Approaches for Kinases - Books - The Royal Society of Chemistry. Available at: [Link]

  • Patent Busting: Move a nitrogen, file a patent - ChemJam. Available at: [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC - NIH. Available at: [Link]

  • N-Ethyl 5-bromo-2-methoxybenzenesulfonamide. Available at: [Link]

Sources

Application Note: 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide as a Functional Scaffold for Hypoxia-Targeting Probes

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and chemical biology. It details the utility of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide (referred to herein as Probe-Br-OH ) as a versatile scaffold for Fragment-Based Drug Discovery (FBDD) and the synthesis of tumor-associated Carbonic Anhydrase (CA) imaging agents.

Executive Summary

5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide is a bifunctional sulfonamide pharmacophore.[1] Unlike classic primary sulfonamide inhibitors (e.g., acetazolamide) that act purely as Zinc-Binding Groups (ZBGs), this molecule acts as a "Linker-Ready" Fragment . It features:

  • Aryl Bromide (C-5): A handle for Suzuki-Miyaura cross-coupling to expand the hydrophobic tail.

  • Hydroxyethyl Tail (N-sub): A specific linker moiety that allows conjugation to fluorophores (e.g., FITC, Rhodamine) or PROTAC anchors without disrupting the core aromatic stacking interactions.

  • Methoxy Group (C-2): Provides steric bulk and electron-donating properties to tune the pKa of the sulfonamide.

Primary Application: Development of membrane-impermeant fluorescent probes for Carbonic Anhydrase IX (CA IX) to image hypoxic tumor microenvironments.[2]

Scientific Background & Mechanism[3][4]

The Carbonic Anhydrase IX (CA IX) Target

Carbonic Anhydrase IX is a transmembrane zinc-metalloenzyme strongly overexpressed in hypoxic tumor cells (HIF-1


 driven).[2] It maintains intracellular pH balance, promoting cell survival in acidic microenvironments.
  • Challenge: Most CA inhibitors are pan-isoform (inhibiting cytosolic CA I/II).

  • Solution: Designing membrane-impermeant sulfonamides. The N-(2-hydroxyethyl) tail of the probe serves as a hydrophilic anchor. When conjugated to a bulky fluorophore or charged moiety via the hydroxyl group, the molecule cannot cross the cell membrane, restricting inhibition to the extracellular domain of CA IX (ecto-CA).

Mechanism of Action (Fragment Context)

While primary sulfonamides (


) are the canonical ZBGs, 

-substituted sulfonamides (secondary) like this probe often exhibit reduced affinity unless the substituent fits a specific hydrophobic pocket or serves as a prodrug.
  • Role of Probe-Br-OH: It serves as the core scaffold . The user reacts the hydroxyl group to attach a payload. The resulting conjugate utilizes the benzenesulfonamide core to dock into the CA active site, while the tail extends out of the cavity, preventing internalization.

Pathway Visualization

The following diagram illustrates the role of the probe in targeting Hypoxia-Induced CA IX.

CA_Pathway Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CA9_Expr CA IX Overexpression (Transmembrane) HIF1a->CA9_Expr Upregulates Binding Extracellular Binding to CA IX CA9_Expr->Binding Presents Target Probe Probe-Br-OH (Scaffold) Conjugation Chemical Conjugation (e.g., + FITC) Probe->Conjugation Esterification/Etherification FinalProbe Membrane-Impermeant Fluorescent Probe Conjugation->FinalProbe Yields FinalProbe->Binding Targets Ecto-Domain Imaging Tumor Imaging (Hypoxia Detection) Binding->Imaging Fluorescence Signal

Caption: Logical flow from hypoxic stress to CA IX expression and the specific targeting mechanism of the Probe-Br-OH derived conjugate.

Experimental Protocols

Protocol A: Synthesis of a CA IX Fluorescent Probe (Conjugation)

Objective: Functionalize the hydroxyl tail of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide with Fluorescein Isothiocyanate (FITC) to create a hypoxia-selective imaging agent.

Materials:

  • Probe-Br-OH (1 eq)

  • FITC (1.1 eq)

  • Dibutyltin dilaurate (DBTDL) (catalyst, 0.05 eq)

  • Anhydrous DMF or DMSO

  • Triethylamine (TEA)

Step-by-Step Procedure:

  • Preparation: Dissolve 50 mg of Probe-Br-OH in 2 mL of anhydrous DMF in a flame-dried round-bottom flask under Nitrogen.

  • Activation: Add TEA (2 eq) to the solution to ensure the hydroxyl group is nucleophilic.

  • Coupling: Add FITC (1.1 eq) dissolved in 1 mL DMF dropwise.

  • Catalysis: Add a catalytic amount of DBTDL (1 drop).

  • Reaction: Stir the mixture at 60°C for 4-6 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1). The product will appear as a highly fluorescent spot with a different Rf than free FITC.

  • Purification: Evaporate solvent under reduced pressure. Purify the residue using silica gel flash chromatography (Gradient: 0-10% MeOH in DCM).

  • Validation: Confirm identity via LC-MS (Look for Mass = Probe + FITC) and

    
    H-NMR.
    
Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

Objective: Determine the dissociation constant (


) of the probe (or its derivative) against recombinant human CA IX.

Materials:

  • Biacore or similar SPR instrument.

  • CM5 Sensor Chip.

  • Recombinant Human CA IX (ligand).

  • Probe-Br-OH (analyte).

  • Running Buffer: PBS-P+ (10 mM Phosphate, 2.7 mM KCl, 137 mM NaCl, 0.05% Surfactant P20, pH 7.4).

Step-by-Step Procedure:

  • Immobilization: Activate the CM5 chip using EDC/NHS. Inject Recombinant CA IX (20

    
    g/mL in Acetate buffer pH 5.0) to achieve an immobilization level of ~3000 RU. Block remaining sites with Ethanolamine.
    
  • Preparation of Analyte: Prepare a stock solution of Probe-Br-OH in 100% DMSO (10 mM). Dilute into Running Buffer to create a concentration series (e.g., 0.1

    
    M to 100 
    
    
    
    M). Note: Keep final DMSO concentration constant (e.g., 1%) in all samples and running buffer.
  • Injection: Inject analytes at a flow rate of 30

    
    L/min for 60 seconds (Association phase).
    
  • Dissociation: Switch to running buffer for 120 seconds (Dissociation phase).

  • Regeneration: If necessary, regenerate surface with 10 mM Glycine-HCl pH 2.0 for 30 seconds.

  • Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to calculate

    
    , 
    
    
    
    , and
    
    
    .

Quantitative Data Summary (Expected)

ParameterValue / RangeNotes
Molecular Weight 310.17 g/mol Monoisotopic mass
LogP (Calculated) ~1.8 - 2.2Moderate lipophilicity; suitable for fragment screening
Solubility >10 mM in DMSOPoor water solubility; requires co-solvent
CA II Affinity (

)
> 10

M (Est.)
Low affinity expected for secondary sulfonamide form
CA IX Affinity (

)
VariableAffinity increases significantly upon specific tail modification
pKa (Sulfonamide) ~9.5 - 10.5Higher than primary sulfonamides; less acidic

Troubleshooting & Critical Considerations

  • Reactivity of the Hydroxyl Group: The primary alcohol on the ethyl chain is the key handle. If esterification yields are low, consider converting the alcohol to a mesylate (-OMs) and performing a nucleophilic displacement with an amine-containing fluorophore instead.

  • Sulfonamide Type: Remember that Probe-Br-OH is a secondary sulfonamide. It acts as a scaffold.[3] To restore maximal Zinc-binding activity, some medicinal chemistry strategies involve cleaving the N-substituent metabolically or designing the substituent to fit the "selective pocket" of CA IX.

  • Contrast in Imaging: If using the FITC-conjugate protocol, ensure cells are washed thoroughly with PBS before imaging. CA IX is extracellular; intracellular fluorescence indicates membrane permeability (undesirable for this specific application).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Dubois, L., et al. (2007). Imaging of Tumor Hypoxia with Fluorescent Carbonic Anhydrase IX Inhibitors. Journal of Medicinal Chemistry. (Describes the use of sulfonamide-linker-fluorophore conjugates). Link

  • PubChem Compound Summary. (2025). 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide. National Center for Biotechnology Information. Link

  • Alterio, V., et al. (2012). Crystal Structure of the Extracellular Catalytic Domain of the Tumor-Associated Human Carbonic Anhydrase IX. Proceedings of the National Academy of Sciences. Link

Sources

Application Notes and Protocols for the Analysis of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry and pharmaceutical development. As with any active pharmaceutical ingredient (API) or intermediate, rigorous analytical characterization is essential to ensure its identity, purity, and stability. This document provides a comprehensive guide to the analytical methods for the qualitative and quantitative assessment of this compound, grounded in established principles of analytical chemistry. The protocols detailed herein are designed to be robust and self-validating, providing a strong foundation for regulatory submissions and quality control.

The causality behind the experimental choices is explained throughout, emphasizing a scientific, evidence-based approach to method development. While specific performance data for this exact molecule is not publicly available, the methodologies are adapted from well-established analyses of structurally similar sulfonamides.

Part 1: Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide. A reverse-phase method is proposed, leveraging the compound's moderate polarity.

Rationale for Method Selection

A reverse-phase HPLC method using a C18 stationary phase is selected due to its wide applicability and proven efficacy in separating a broad range of pharmaceutical compounds, including sulfonamides. The non-polar C18 stationary phase will interact with the hydrophobic regions of the target molecule, primarily the brominated benzene ring. The polarity of the molecule is moderated by the hydroxyl and sulfonamide groups, allowing for good retention and elution characteristics with a standard methanol or acetonitrile and water mobile phase. A gradient elution is recommended to ensure the timely elution of the main peak while also providing adequate separation from any potential impurities, which may have a wider range of polarities.[1][2][3]

UV detection is chosen based on the presence of the chromophoric benzene ring in the molecule, which is expected to have a strong absorbance in the UV range.

Proposed HPLC Method

A stability-indicating HPLC method is crucial for monitoring the degradation of the compound under various stress conditions.[4]

Table 1: HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolution and is a standard for reverse-phase chromatography.
Mobile Phase A 0.1% Formic Acid in WaterAcidification of the mobile phase helps to suppress the ionization of the sulfonamide group, leading to better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier that provides good separation efficiency.
Gradient 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% BA gradient elution ensures the separation of impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA small injection volume minimizes band broadening.
Detector UV at 254 nmThe benzene ring provides strong UV absorbance at this wavelength.
Experimental Protocol: HPLC Analysis
  • Preparation of Mobile Phases:

    • Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and mix well.

    • Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix well.

    • Degas both mobile phases using a suitable method (e.g., sonication or vacuum filtration).

  • Preparation of Standard Solution (100 µg/mL):

    • Accurately weigh 10 mg of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide reference standard.

    • Dissolve in a 1:1 mixture of acetonitrile and water in a 100 mL volumetric flask.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Make up to the mark with the same solvent mixture.

  • Preparation of Sample Solution (100 µg/mL):

    • Accurately weigh 10 mg of the sample.

    • Follow the same procedure as for the standard solution.

  • System Suitability:

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) of the peak area should be less than 2.0%.

    • The tailing factor should be less than 2.0.

    • The theoretical plates should be greater than 2000.

  • Analysis:

    • Inject the blank (diluent), followed by the standard solution, and then the sample solution.

    • Quantify the amount of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide in the sample by comparing the peak area with that of the standard.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing MobilePhase Prepare Mobile Phases (A: 0.1% FA in H2O, B: 0.1% FA in ACN) SystemSuitability System Suitability (5 injections of Standard) MobilePhase->SystemSuitability Standard Prepare Standard Solution (100 µg/mL) Standard->SystemSuitability Sample Prepare Sample Solution (100 µg/mL) Injection Inject Blank, Standard, and Sample Sample->Injection SystemSuitability->Injection If RSD < 2% DataAcquisition Data Acquisition (UV at 254 nm) Injection->DataAcquisition Integration Peak Integration DataAcquisition->Integration Calculation Quantification (Compare Sample to Standard) Integration->Calculation

Caption: HPLC analysis workflow for 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide.

Part 2: Mass Spectrometric Detection and Structural Confirmation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the unambiguous identification and trace-level quantification of the target compound.

Rationale for Method Selection

LC-MS/MS offers superior selectivity and sensitivity compared to HPLC with UV detection.[5][6][7] Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like sulfonamides. By operating in Multiple Reaction Monitoring (MRM) mode, the instrument can selectively monitor specific precursor-to-product ion transitions, minimizing matrix effects and providing a high degree of confidence in the identification.

Proposed LC-MS/MS Method

Table 2: LC-MS/MS Method Parameters

ParameterRecommended SettingRationale
LC System Same as HPLC methodThe established HPLC method can be directly coupled to the mass spectrometer.
Ionization Source Electrospray Ionization (ESI), Positive ModeThe nitrogen and oxygen atoms in the molecule can be readily protonated.
Capillary Voltage 3.5 kVOptimizes the formation of gas-phase ions.
Source Temperature 150 °CFacilitates desolvation of the analyte ions.
Desolvation Gas Nitrogen, 800 L/hrAids in the evaporation of the mobile phase.
Collision Gas ArgonUsed to fragment the precursor ion in the collision cell.
MRM Transitions To be determined experimentallyThe precursor ion will be the [M+H]+ ion. Product ions will be characteristic fragments.
Experimental Protocol: LC-MS/MS Analysis
  • Tuning and Optimization:

    • Infuse a standard solution of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide directly into the mass spectrometer.

    • Optimize the ESI source parameters (capillary voltage, source temperature, gas flows) to maximize the signal of the [M+H]+ ion.

    • Perform a product ion scan to identify the major fragment ions.

    • Select at least two specific and intense product ions for MRM analysis.

  • LC-MS/MS Analysis:

    • Use the HPLC method described in Part 1.

    • Set up the MS to acquire data in MRM mode using the optimized transitions.

    • Analyze the samples as described in the HPLC protocol.

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing LC_Setup Setup LC System (as per HPLC method) Injection Inject Sample LC_Setup->Injection MS_Tune Tune and Optimize MS (Infuse Standard) Detection MS Detection (ESI+, MRM mode) MS_Tune->Detection Separation Chromatographic Separation Injection->Separation Separation->Detection Peak_Integration Integrate MRM Peaks Detection->Peak_Integration Confirmation Confirm Identity (Retention Time & Ion Ratio) Peak_Integration->Confirmation

Caption: LC-MS/MS workflow for the analysis of the target compound.

Part 3: Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural confirmation of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide.

Rationale for Method Selection

¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. 2D NMR techniques such as COSY and HSQC can be used to establish connectivity between protons and carbons, further confirming the structure.[8][9][10]

Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, acquire 2D NMR spectra (COSY, HSQC) to resolve any structural ambiguities.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Assign the peaks to the corresponding atoms in the molecular structure based on chemical shifts, coupling patterns, and 2D correlations.

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (Predicted)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.0110 - 160
OCH₃~3.9~56
N-CH₂~3.2~45
O-CH₂~3.6~60
OHVariable-
NHVariable-

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Part 4: Gas Chromatography-Mass Spectrometry (GC-MS) - A Feasibility Assessment

While HPLC is the primary technique for the analysis of sulfonamides, GC-MS can be an alternative, particularly for impurity profiling of volatile related substances.

Considerations for GC-MS Analysis

The direct analysis of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide by GC is challenging due to its low volatility and thermal lability. The presence of the polar hydroxyl and sulfonamide groups can lead to poor peak shape and degradation in the hot injector and column. Therefore, derivatization is necessary to increase volatility and thermal stability.[7][11][12]

Proposed Derivatization Protocol for GC-MS

A two-step derivatization involving methylation followed by acylation is a plausible approach.

  • Methylation: React the sample with diazomethane to methylate the acidic sulfonamide proton.

  • Acylation: React the methylated product with an acylating agent such as pentafluoropropionic anhydride (PFPA) to derivatize the hydroxyl group.

The resulting derivative will be more volatile and thermally stable, making it amenable to GC-MS analysis. The mass spectrum of the derivatized compound will provide valuable structural information.

Conclusion

The analytical methods outlined in this document provide a robust framework for the comprehensive characterization of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide. The combination of HPLC for purity and quantification, LC-MS/MS for sensitive and selective detection, and NMR for definitive structural elucidation ensures a thorough understanding of the compound's quality attributes. The successful implementation of these methods is critical for advancing the development of this promising molecule.

References

  • A Green HPLC Method for Determination of Nine Sulfonamides in Milk and Beef, and Its Greenness Assessment with Analytical Eco-Scale and Greenness Profile. PubMed. [Link]

  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. ResearchGate. [Link]

  • Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation. NIH. [Link]

  • Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. PubMed Central. [Link]

  • Sarcouncil Journal of Biomedical Sciences Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrov. Sarcouncil. [Link]

  • A Green HPLC Method for Determination of Nine Sulfonamides in Milk and Beef, and Its Greenness Assessment with Analytical Eco-Scale and Greenness Profile. Journal of AOAC INTERNATIONAL. [Link]

  • Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. ResearchGate. [Link]

  • Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. PMC - NIH. [Link]

  • Green HPLC Method for Determination of Nine Sulfonamides in Milk and Beef, and Its Greenness Assessment with Analytical Eco-Scale and Greenness Profile. Oxford Academic. [Link]

  • GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as pentafluorobenzyl derivatives [R-SO2-N(PFB)2] and quantification of pharmacological acetazolamide in human urine. PMC - NIH. [Link]

  • Determination of Sulfonamides in Commercial Veterinary Formulations by CE-MS/MS. Grupo Biomaster. [Link]

  • ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY. Molnar Institute. [Link]

  • OPTIMAL ANALYSIS OF SULFONAMIDES FROM BIOLOGICAL MATRICES USING SUPERCRITICAL FLUIDS. VTechWorks. [Link]

  • Structural elucidation and biological significance of 2-hydroxy-1-naphthaldehyde derived sulfonamides and their first row d-transition metal chelates. PubMed. [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. ResearchGate. [Link]

  • Chapter 14: NMR Crystallography in Pharmaceutical Development. Books.
  • Novel Ion Trap Scan Modes to Develop Criteria for On-Site Detection of Sulfonamide Antibiotics. ACS Publications. [Link]

  • The Analysis of a Triple Sulfonamide in Pharmaceutical Powder Form by HPLC. Separation Science. [Link]

  • Analysis of Pharmaceuticals in Environmental Samples with Ultrahigh-Definition LC–QTOF-MS and Accurate Mass: How Much Resolving Power is Enough?. LCGC International. [Link]

  • Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. PubMed. [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC - NIH. [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent. [Link]

Sources

Application Notes and Protocols for Protein Binding Studies Using 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery and Chemical Biology

Abstract

This document provides a comprehensive guide for utilizing 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide in protein binding studies. The sulfonamide moiety is a well-established pharmacophore present in a multitude of approved drugs, making this compound a valuable tool for fragment-based drug discovery and initial hit identification.[1][2][3] These application notes offer detailed protocols for foundational biophysical assays, including Differential Scanning Fluorimetry (DSF), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR), to characterize the interaction of this compound with target proteins. The protocols are designed to be self-validating and are accompanied by explanations of the underlying scientific principles to aid in experimental design and data interpretation.

Introduction: The Significance of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide in Protein Interaction Analysis

The study of small molecule-protein interactions is a cornerstone of modern drug discovery. Identifying and characterizing these interactions is crucial for understanding biological processes and for developing novel therapeutics. Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds by screening small, low-complexity molecules ("fragments") that can bind to a protein target with high ligand efficiency.[4][5]

5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide is an exemplary fragment for such studies. Its sulfonamide core is a privileged structural motif in medicinal chemistry, known to interact with a variety of protein targets.[6][7] The presence of a bromine atom provides a useful handle for future structure-activity relationship (SAR) studies and can enhance binding through halogen bonding. The hydroxyethyl group can act as a hydrogen bond donor and acceptor, potentially increasing the specificity and affinity of the interaction.

These application notes will guide the user through the process of characterizing the binding of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide to a protein of interest, from initial screening to detailed thermodynamic and kinetic analysis.

Physicochemical Properties of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide

While specific experimental data for this exact compound is not widely published, we can infer its properties from closely related analogs. These properties are crucial for designing experiments, particularly for ensuring solubility and stability in aqueous buffers.

PropertyEstimated Value/CharacteristicRationale and Considerations
Molecular Formula C9H12BrNO4SBased on chemical structure.
Molecular Weight 310.16 g/mol Calculated from the molecular formula. This falls within the "Rule of Three" for fragment-based discovery.
Solubility Likely soluble in DMSO and moderately soluble in aqueous buffers.The hydroxyethyl group should improve aqueous solubility compared to more lipophilic analogs. However, initial stock solutions should be prepared in 100% DMSO.
Stability Expected to be stable under typical buffer conditions (pH 6-8).Sulfonamides are generally stable functional groups. Avoid strongly acidic or basic conditions.
Purity >95%Purity should be confirmed by LC-MS and ¹H NMR before use. Impurities can lead to artifacts in binding assays.

Experimental Protocols for Protein Binding Analysis

The following protocols provide step-by-step instructions for three widely used biophysical techniques to study the interaction between 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide and a target protein.

Differential Scanning Fluorimetry (DSF) for Initial Screening

DSF, or Thermal Shift Assay, is a rapid and cost-effective method for identifying compounds that bind to and stabilize a target protein. The principle is that ligand binding increases the thermal stability of a protein, resulting in a higher melting temperature (Tm).

The binding of a ligand to the folded state of a protein introduces favorable energetic interactions. This stabilizes the protein, meaning more thermal energy is required to unfold it. This change in thermal stability is detected by monitoring the fluorescence of a dye that preferentially binds to the hydrophobic core of the unfolded protein.

dsf_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_run Data Acquisition & Analysis A Prepare Protein Stock E Mix Protein, Dye, and Buffer A->E B Prepare Compound Stock (in 100% DMSO) F Add Compound or DMSO (Control) to Wells B->F C Prepare Assay Buffer C->E D Prepare Fluorescent Dye D->E E->F G Run qPCR Instrument (Melt Curve Protocol) F->G H Analyze Data: Calculate ΔTm G->H

Caption: Workflow for a Differential Scanning Fluorimetry (DSF) experiment.

  • Reagent Preparation:

    • Protein Stock: Prepare a concentrated stock of the target protein (e.g., 1 mg/mL) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Ensure the protein is pure and properly folded.

    • Compound Stock: Prepare a 10 mM stock solution of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide in 100% DMSO.

    • Fluorescent Dye: Prepare a 100X stock of a suitable dye (e.g., SYPRO Orange) in DMSO.

  • Assay Setup (for a 20 µL final volume):

    • In each well of a 96-well qPCR plate, add the following:

      • 17.8 µL of protein/buffer mix (final protein concentration of 2 µM).

      • 0.2 µL of 100X fluorescent dye (final concentration 1X).

    • To the "test" wells, add 2 µL of the 10 mM compound stock diluted in assay buffer to achieve the desired final compound concentration (e.g., 100 µM). The final DMSO concentration should not exceed 2%.

    • To the "control" wells, add 2 µL of assay buffer containing the same final concentration of DMSO as the test wells.

  • Data Acquisition:

    • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

    • Place the plate in a qPCR instrument.

    • Set up a melt curve experiment, increasing the temperature from 25 °C to 95 °C in 0.5 °C increments.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • Determine the Tm for the control and test wells by fitting the data to a Boltzmann distribution or by calculating the derivative of the curve.

    • Calculate the thermal shift (ΔTm) = Tm (with compound) - Tm (control). A ΔTm of > 2 °C is generally considered a significant hit.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC is the gold standard for measuring the thermodynamics of binding. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

The formation of non-covalent bonds between a ligand and a protein is accompanied by a change in enthalpy (heat). ITC measures this heat change directly by titrating the ligand into a solution containing the protein. The resulting thermogram can be integrated to determine the thermodynamic parameters of the interaction.

itc_workflow cluster_prep Preparation cluster_run ITC Experiment cluster_analysis Data Analysis A Prepare Protein in Assay Buffer C Degas Both Solutions A->C B Prepare Compound in Same Assay Buffer B->C D Load Protein into Sample Cell C->D E Load Compound into Syringe C->E F Run Titration Experiment D->F E->F G Integrate Raw Data F->G H Fit to a Binding Model (e.g., one-site) G->H I Determine Kd, n, ΔH H->I

Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.

  • Reagent Preparation:

    • Protein Solution: Prepare the target protein at a concentration of 10-20 µM in a suitable buffer (e.g., 50 mM phosphate buffer pH 7.4, 100 mM NaCl).

    • Compound Solution: Prepare 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide at a concentration of 100-200 µM in the exact same buffer as the protein. Matching the buffer is critical to avoid large heats of dilution.

    • Degas both solutions for 10-15 minutes immediately before the experiment.

  • Instrument Setup and Experiment:

    • Set the experimental temperature (e.g., 25 °C).

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the compound solution into the injection syringe.

    • Perform an initial injection of ~0.5 µL to remove any air from the syringe tip, followed by a series of 15-20 injections of ~2 µL each, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful technique for studying the kinetics of molecular interactions in real-time. It measures the change in the refractive index at the surface of a sensor chip as a ligand in solution binds to a protein immobilized on the chip surface.

SPR detects changes in mass on the surface of a sensor chip. When the protein is immobilized on the chip, the binding of the ligand from the solution phase increases the mass on the surface, causing a change in the refractive index, which is detected as a response signal. The rate at which this signal increases (association) and decreases (dissociation) provides the kinetic parameters of the interaction.

spr_workflow cluster_prep Preparation cluster_run SPR Experiment cluster_analysis Data Analysis A Immobilize Protein on Sensor Chip C Inject Compound (Association) A->C B Prepare Compound Serial Dilutions B->C D Flow Buffer (Dissociation) C->D E Regenerate Surface D->E F Fit Sensorgrams to Kinetic Model D->F E->C G Determine ka, kd, KD F->G

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

  • Protein Immobilization:

    • Choose a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface using a mixture of EDC and NHS.

    • Inject the protein solution (e.g., 10-50 µg/mL in a low ionic strength buffer, pH 4.5-5.5) over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Kinetic Analysis:

    • Prepare a series of dilutions of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide in running buffer (e.g., HBS-EP+), typically ranging from 0.1 to 10 times the expected Kd. Also include a buffer-only (zero concentration) sample for double referencing.

    • Inject each concentration of the compound over the immobilized protein surface for a set amount of time (association phase), followed by a flow of running buffer (dissociation phase).

    • If necessary, inject a regeneration solution (e.g., a brief pulse of low pH glycine) to remove any remaining bound compound before the next injection.

  • Data Analysis:

    • Subtract the response from a reference flow cell and the buffer-only injection to correct for bulk refractive index changes and non-specific binding.

    • Globally fit the resulting sensorgrams for all concentrations to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Concluding Remarks

5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide represents a valuable starting point for fragment-based drug discovery campaigns. The protocols outlined in these application notes provide a robust framework for the initial identification and detailed characterization of its binding to a protein of interest. By systematically applying these biophysical techniques, researchers can gain a comprehensive understanding of the molecular interactions that drive binding, paving the way for the rational design of more potent and selective drug candidates.

References

  • Al-Ghorbani, M., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. Available from: [Link]

  • Coyle, J. E., et al. (2010). Using a Fragment-Based Approach To Target Protein–Protein Interactions. PMC. Available from: [Link]

  • Artuc, M., et al. (1980). Reversible binding of 5- and 8-methoxypsoralen to human serum proteins (albumin) and to epidermis in vitro. PubMed. Available from: [Link]

  • Google Patents. RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.
  • Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available from: [Link]

  • The Advanced Science Research Center. (2024). From Fragments to Function: New Protein Analysis Technique Enhances Discovery of Small Molecule Binding. Available from: [Link]

  • PubChem. 5-Bromo-2-methoxybenzenesulphonamide. Available from: [Link]

  • European Patent Office. (2011). SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140. Available from: [Link]

  • ResearchGate. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Available from: [Link]

  • ZoBio. Small Molecule Induced Protein Complexes: Gluing the Pieces Together. Available from: [Link]

  • Török, M., et al. (2019). Sulfonamide derivatives as multi-target agents for complex diseases. PubMed. Available from: [Link]

  • PLOS Computational Biology. (2020). How does a small molecule bind at a cryptic binding site?. Available from: [Link]

  • Al-Bayati, Z. A. F., & Mhessn, R. J. (2020). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). ResearchGate. Available from: [Link]

  • PubChem. 5-bromo-N-hydroxy-2-methylbenzenesulfonamide. Available from: [Link]

  • PubMed Central. (2025). Utilizing small molecules to probe and harness the proteome by pooled protein tagging with ligandable domains. Available from: [Link]

Sources

Troubleshooting & Optimization

5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide

Welcome to the technical support guide for 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide (CAS No. 871269-14-6). This document is designed for researchers, scientists, and drug development professionals to ensure the optimal stability, storage, and handling of this compound, thereby safeguarding the integrity and reproducibility of your experimental results.

Core Handling and Storage Recommendations

For immediate reference, the critical storage and handling parameters for 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide are summarized below. Adherence to these conditions is paramount for preserving the compound's purity and activity.

ParameterRecommendationRationale & Key Considerations
Long-Term Storage (Solid) -20°C [1]Minimizes thermal degradation pathways, ensuring multi-year stability. The vial should be tightly sealed to prevent moisture ingress.
Shipping & Receiving Shipped at Room Temperature[1]The compound is stable for short durations at ambient temperatures. Upon receipt, immediately transfer to -20°C for long-term storage.[1]
Initial Handling Centrifuge vial before opening[1]This action ensures that any material adhering to the cap or walls of the vial is collected at the bottom, maximizing product recovery.[1]
Short-Term Storage (Solid) 2-8°CWhile -20°C is optimal, storage in a refrigerator is acceptable for brief periods (days to weeks). Ensure the container is sealed and desiccated.
Storage (In Solution) -80°C (Recommended)Prepare solutions fresh whenever possible. For storing stock solutions, aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Chemical Incompatibilities Strong Oxidizing Agents, Strong Bases[2][3]Based on structurally related compounds, avoid contact with strong oxidizers and bases to prevent chemical degradation.[2][3]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide.

Q1: The data sheet specifies storage at -20°C. Is storage at 4°C in a refrigerator acceptable?

A: For long-term preservation of purity and activity, -20°C is the validated storage temperature.[1] Storing at 4°C is permissible for short-term use (e.g., a few days or weeks) but it is not recommended for archival storage. The lower temperature at -20°C significantly reduces the rate of any potential slow-acting degradation processes. For any storage period exceeding a month, the compound should be maintained at -20°C.

Q2: The compound arrived in a shipment at ambient temperature. Could this have affected its quality?

A: No, this is standard practice. The compound is known to be stable at room temperature for the duration of shipping.[1] However, this stability does not extend to long-term storage. To ensure the compound's integrity for your experiments, it is crucial to transfer it to the recommended -20°C storage condition as soon as you receive it.[1]

Q3: What is the best practice for preparing and storing solutions of this compound?

A: The gold standard is to prepare solutions fresh for each experiment. However, this is not always practical. If you need to store the compound in solution, we recommend the following:

  • Solvent Choice: Use a high-purity, anhydrous solvent appropriate for your experimental system (e.g., DMSO, DMF, Ethanol). Ensure the solvent is compatible with storage at -80°C.

  • Aliquoting: Prepare a concentrated stock solution and immediately divide it into single-use aliquots. This is the most critical step to prevent degradation from repeated freeze-thaw cycles, which can introduce moisture and promote compound breakdown.

  • Storage: Store these aliquots in tightly sealed vials at -80°C. The ultra-low temperature is highly effective at halting chemical and physical degradation processes in solution.

Q4: I noticed some material on the cap of the vial when I first opened it. What should I do?

A: This is a common occurrence with lyophilized or powdered compounds. To prevent loss of valuable material, it is strongly recommended to centrifuge the original vial briefly prior to removing the cap for the first time.[1] This will consolidate all the powder at the bottom of the vial, ensuring accurate weighing and maximizing recovery.[1]

Q5: Are there any substances or solution conditions I should absolutely avoid?

A: Yes. Based on the chemical structure (a benzenesulfonamide derivative), you should avoid strongly basic or acidic conditions, as these can promote hydrolysis of the sulfonamide group. Furthermore, data from similar compounds show a clear incompatibility with strong oxidizing agents.[2][3] Contact with such agents could lead to rapid and irreversible degradation of the molecule.

Troubleshooting Guide: Inconsistent Experimental Results

If you are experiencing variability or a loss of expected activity in your assays, it may be linked to the stability and handling of the compound. The following workflow can help you diagnose the issue.

Troubleshooting_Workflow Problem Problem: Inconsistent or Reduced Activity Storage 1. Verify Storage Conditions Problem->Storage Handling 2. Review Solution Handling Storage->Handling  Stored at -20°C?  Vial tightly sealed? Incompat 3. Check for Incompatibilities Handling->Incompat  Solutions prepared fresh?  Aliquotting used?  Limited freeze-thaw cycles? QC 4. Perform Quality Control Incompat->QC  Avoided strong bases/oxidizers?  pH of buffer is neutral? Resolution Resolution: Use a fresh vial or newly prepared stock solution. QC->Resolution  Run LC-MS/HPLC to confirm  integrity and concentration.

Caption: Troubleshooting workflow for inconsistent experimental results.

Protocol: Verifying Compound Stability in Your System

To ensure trustworthiness in your results, you can perform this self-validating test to confirm the stability of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide in your specific experimental solvent and storage conditions.

Objective: To quantify the degradation of the compound over time under various storage conditions using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh a sufficient amount of the solid compound.

    • Dissolve it in your chosen solvent (e.g., DMSO) to a known concentration (e.g., 10 mM). This is your Master Stock .

  • Time-Zero (T=0) Analysis:

    • Immediately after preparation, dilute a small amount of the Master Stock to a working concentration suitable for your analytical instrument.

    • Inject this sample into the HPLC or LC-MS system.

    • Record the peak area and retention time. This represents 100% integrity.

  • Sample Aliquoting and Storage:

    • Aliquot the Master Stock into three sets of vials.

    • Set A: Store at -80°C (Control).

    • Set B: Store at -20°C.

    • Set C: Store at 4°C.

    • Set D: Store at Room Temperature (~22°C).

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 24 hours, 72 hours, 1 week, 4 weeks), retrieve one aliquot from each storage condition.

    • Important: Do not reuse an aliquot that has been thawed.

    • Prepare the sample for analysis in the same manner as the T=0 sample.

    • Analyze via HPLC or LC-MS.

  • Data Analysis:

    • Compare the main peak area of each time-point sample to the T=0 sample.

    • Calculate the percentage of the compound remaining: (% Remaining) = (Peak Area at T=x / Peak Area at T=0) * 100.

    • Look for the appearance of new peaks, which would indicate degradation products.

    • This data will provide a clear stability profile for the compound under your specific laboratory conditions.

References

  • Fisher Scientific. (2010). Safety Data Sheet: Benzaldehyde, 5-bromo-2-hydroxy-3-methoxy-.

  • PubChem. 5-Bromo-2-methoxybenzenesulphonamide | C7H8BrNO3S. National Center for Biotechnology Information.

  • Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-2-methoxybenzenesulfonyl chloride.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Bromo-N,N-dimethylbenzenesulfonamide.

  • PubChem. 5-bromo-N-hex-5-ynyl-2-methoxybenzenesulfonamide | C13H16BrNO3S. National Center for Biotechnology Information.

  • BLDpharm. 5-Bromo-2-methoxy-N,N-dimethylbenzenesulfonamide.

  • MDPI. (2021). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects....

  • PubMed. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds....

  • Frontiers in Pharmacology. (2022). (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) Benzoate Protects Against Oxidative Stress Injury....

  • Matrix Scientific. 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzamide.

  • United States Biological. (n.d.). 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide - Data Sheet.

  • Labsolu. N-Ethyl 5-bromo-2-methoxybenzenesulfonamide.

Sources

Overcoming solubility issues with 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the handling and formulation of this compound. As a substituted benzenesulfonamide, this molecule possesses specific physicochemical properties that can lead to solubility issues in common laboratory solvents. This guide provides in-depth, practical solutions and explains the chemical principles behind them to empower you to overcome these experimental hurdles.

Our approach is rooted in providing not just protocols, but a foundational understanding of the compound's behavior. By understanding the "why" behind a particular solubilization strategy, you can better adapt and troubleshoot your specific experimental conditions.

Frequently Asked Questions (FAQs): Compound Characteristics & Initial Handling

Q1: What are the expected physicochemical properties of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide?

While extensive experimental data for this specific molecule is not widely published, we can infer its properties from its structure and data on close analogs like 5-Bromo-2-methoxybenzenesulfonamide.[1]

  • Physical Form: Expected to be a solid, crystalline powder at room temperature.

  • Molecular Weight: Approximately 310.17 g/mol .

  • Polarity: The molecule has both hydrophobic (bromo-substituted benzene ring) and hydrophilic components (sulfonamide, hydroxyl, and methoxy groups). The benzene ring is the dominant hydrophobic feature.[2] The N-(2-hydroxyethyl) substituent adds a polar hydroxyl group, which may slightly improve aqueous solubility compared to its parent sulfonamide.

  • Acidity: The sulfonamide proton (-SO₂NH-) is weakly acidic. This property is critical for solubility manipulation, as the compound will be significantly more soluble in its deprotonated (anionic) form at higher pH.[3][4]

Q2: I've received the compound as a solid. What is the best general-purpose solvent to create an initial stock solution?

For a primary stock solution, it is recommended to start with a polar organic solvent. Based on data for related benzenesulfonamides, the following are excellent starting points:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Methanol [5][6]

  • Ethanol

Initial Protocol:

  • Attempt to dissolve the compound in DMSO to a high concentration (e.g., 10-50 mM).

  • Use gentle vortexing and sonication to aid dissolution.

  • Mild heating (30-40°C) can be applied, but monitor for any signs of degradation (color change).

Always use anhydrous-grade solvents to prevent the introduction of water, which could prematurely limit solubility.

Troubleshooting Guide: Overcoming Solubility Challenges

This section addresses the most common solubility issues encountered in a question-and-answer format, providing both explanations and actionable protocols.

Q3: My compound is insoluble in my aqueous buffer. Why is this happening and what is the first thing I should try?

The Cause: This is the most common issue. The large, hydrophobic bromo-methoxy-benzene ring significantly limits the compound's solubility in water.[2] At neutral or acidic pH, the sulfonamide group is protonated (neutral), making the molecule less polar and thus poorly soluble in aqueous media.

The Solution: pH Adjustment. The most effective initial strategy is to increase the pH of your solvent. By raising the pH above the compound's pKa, you deprotonate the sulfonamide nitrogen, forming an anionic salt that is vastly more soluble in water.[3][4]

  • Prepare a pH Range: Prepare small batches of your target buffer at various pH levels (e.g., pH 7.5, 8.0, 8.5, 9.0).

  • Test Solubility: Add a small, known amount of the solid compound to each buffer.

  • Observe: Vortex and observe for dissolution. A significant increase in solubility should be observed as the pH becomes more alkaline.

  • Alternative (for stock solutions): Prepare a concentrated stock (10-50 mM) in a water-miscible organic solvent like DMSO. When diluting into your final aqueous buffer, use a buffer that is sufficiently alkaline to maintain solubility. Note: See Q4 for issues related to this method.

cluster_0 pH-Dependent Solubility Mechanism cluster_1 Solubility Outcome Neutral_pH Low pH / Neutral (≤ pKa) -SO₂NH- (Protonated) Hydrophobic High_pH High pH (> pKa) -SO₂N⁻ (Deprotonated Anion) Hydrophilic Neutral_pH->High_pH + Base (e.g., NaOH, Buffer) Insoluble Poor Aqueous Solubility Neutral_pH->Insoluble Results in High_pH->Neutral_pH + Acid (e.g., HCl) Soluble High Aqueous Solubility High_pH->Soluble Results in

Caption: Mechanism of pH-dependent solubility for sulfonamides.

Q4: I successfully dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture media or buffer. What's wrong?

The Cause: This is a classic problem of a solvent shift. The compound is soluble in 100% DMSO, but when this stock is diluted into an aqueous solution, the DMSO concentration plummets. The aqueous environment cannot support the solubility of the neutral compound, causing it to crash out of solution.

The Solution: Cosolvents and Formulation Strategies. You need to bridge the solubility gap. This can be done by modifying the final solution or by using a more sophisticated formulation approach. Many techniques are available to improve the solubility of poorly soluble drugs.[7][8][9]

Strategy 1: Employing a Cosolvent System A cosolvent is a water-miscible organic solvent that, when added to water, increases the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[10][11]

CosolventTypical Starting % (v/v)NotesReference
DMSO1-5%High solubilizing power, but can have cellular toxicity at >0.5-1%.[12]
Ethanol5-15%Biocompatible, but can cause protein precipitation at high concentrations.[11][13]
Propylene Glycol (PG)10-25%Common pharmaceutical excipient; can increase viscosity.[13][14]
Polyethylene Glycol 400 (PEG 400)10-30%Low toxicity, widely used in formulations.[14][15]
  • Prepare Cosolvent Blends: Create a series of aqueous buffer solutions containing different percentages of a chosen cosolvent (e.g., 5%, 10%, 20% PEG 400).

  • Prepare High-Concentration Stock: Dissolve the compound in the pure cosolvent (e.g., 100% PEG 400) to make a concentrated stock.

  • Dilute and Observe: Perform serial dilutions of the stock into the corresponding cosolvent/buffer blends.

  • Determine the Minimum Requirement: Identify the lowest percentage of cosolvent that maintains the compound's solubility at your desired final concentration. This minimizes potential off-target effects of the solvent.

Start Compound Precipitates in Aqueous Buffer Prep_Stock Prepare Stock in 100% Cosolvent (e.g., PEG 400) Start->Prep_Stock Prep_Blends Prepare Buffer with Varying % Cosolvent (5%, 10%, 20%) Start->Prep_Blends Dilute Dilute Stock into Cosolvent Blends Prep_Stock->Dilute Prep_Blends->Dilute Observe Observe for Precipitation Dilute->Observe Success Soluble: Identify Min % Cosolvent Required Observe->Success No Failure Insoluble: Try a Different Cosolvent or Higher % Observe->Failure Yes Failure->Prep_Blends Iterate

Caption: Workflow for systematic cosolvent screening.

Strategy 2: Solid Dispersion For more advanced applications, particularly in drug development, creating a solid dispersion can dramatically improve dissolution rates and bioavailability.[16][17][18] This technique involves dispersing the hydrophobic drug in a hydrophilic carrier matrix at a solid state.[19][20]

  • Mechanism: The drug is molecularly dispersed or exists as amorphous particles within a water-soluble carrier like Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG).[19] When introduced to water, the carrier dissolves quickly, releasing the drug as very fine particles with a high surface area, which enhances the dissolution rate.[16]

  • When to Use: This is an advanced technique suitable when simple cosolvent or pH adjustments are insufficient or not viable for the final application (e.g., oral formulation development).

Q5: Can I use heat to help dissolve the compound?

Yes, gentle heating can be an effective aid, but it must be used with caution.

  • Benefits: Increasing the temperature often increases the solubility of a solid in a liquid. It can also accelerate a slow dissolution process.

  • Risks: Benzenesulfonamides can be susceptible to degradation at elevated temperatures, especially hydrolysis of the sulfonamide bond under strongly acidic or basic conditions.[21]

  • Recommended Protocol: Use a water bath set to a moderate temperature (e.g., 37-50°C). Do not use aggressive, direct heat from a hot plate. After the compound dissolves, allow the solution to cool to room temperature slowly. Always check for precipitation upon cooling. If it precipitates, the solution was supersaturated and is not stable at room temperature.

Summary of Troubleshooting Strategies

StrategyPrincipleBest ForKey Considerations
pH Adjustment Increases solubility by forming a soluble anionic salt.Primary method for aqueous solutions.Compound stability at high pH; buffering capacity.
Cosolvency Reduces solvent polarity to accommodate hydrophobic molecules.Diluting organic stocks into aqueous media.Potential for solvent toxicity in biological assays.
Heating Increases kinetic energy to overcome lattice energy.Aiding slow dissolution.Risk of thermal degradation; check for stability.
Solid Dispersion Enhances dissolution rate by dispersing drug in a hydrophilic carrier.Advanced formulation and bioavailability studies.Requires specialized preparation techniques (e.g., solvent evaporation, melt extrusion).

References

  • Pawar, J. et al. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxybenzenesulphonamide. National Center for Biotechnology Information. Available at: [Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. Available at: [Link]

  • The BMJ. (1942). SOLUBILITY OF SULPHONAMIDES. The British Medical Journal. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Available at: [Link]

  • Al-kassas, R. et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Journal of Drug Delivery Science and Technology. Available at: [Link]

  • Gavali, S. M. et al. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
  • Patel, J. N. et al. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. PubMed. Available at: [Link]

  • Choi, S. H. et al. (2002). pH-induced solubility transition of sulfonamide-based polymers. PubMed. Available at: [Link]

  • Sathesh Babu, P. R. et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. Available at: [Link]

  • Savjani, K. T. et al. (2012). Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information. Available at: [Link]

  • World Journal of Pharmaceutical and Life Sciences. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. Available at: [Link]

  • Protheragen. (n.d.). Solubilizer Excipients. Available at: [Link]

  • Slideshare. (n.d.). Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]

  • Gackowska, A. et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. MDPI. Available at: [Link]

  • Solubility of Things. (n.d.). Benzenesulfonamide. Available at: [Link]

  • Singh, J. et al. (2013). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Gattefossé. (n.d.). Excipients for Solubility and Bioavailability Enhancement. Available at: [Link]

  • Jadhav, V. et al. (2024). Solubility Enhancement by Solid Dispersion Method: An Overview. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimizing N-Alkylation of Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-alkylation of sulfonamides. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter this crucial transformation in their work. The N-alkyl sulfonamide motif is a cornerstone in medicinal chemistry, appearing in numerous therapeutic agents. However, what appears to be a straightforward reaction can present significant optimization and troubleshooting challenges.

This resource moves beyond simple protocols to explain the underlying principles governing this reaction. By understanding the "why" behind your experimental choices, you can diagnose issues more effectively and rationally design reaction conditions for optimal outcomes.

Frequently Asked Questions (FAQs)

Section 1: The Fundamentals

Q1: What is the fundamental mechanism of a standard sulfonamide N-alkylation?

The most common pathway for N-alkylation of a primary sulfonamide with an alkyl halide is a two-step process. First, a base is used to deprotonate the sulfonamide nitrogen. The sulfonamide N-H bond is acidic (pKa ≈ 10-11 in DMSO) due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This deprotonation generates a resonance-stabilized sulfonamide anion, which is a potent nucleophile. In the second step, this anion attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide) in a bimolecular nucleophilic substitution (SN2) reaction to form the new N-C bond.

Caption: General mechanism for sulfonamide N-alkylation.

Q2: My reaction is sluggish. Is my sulfonamide not acidic enough?

This is a common issue. The acidity of the sulfonamide proton is paramount. Electron-withdrawing groups on the 'R' group of the sulfonamide (R-SO₂NH₂) will increase its acidity, making deprotonation easier and the reaction faster. Conversely, electron-donating groups decrease acidity. For less acidic sulfonamides, a stronger base or more forcing conditions (e.g., higher temperature) may be required. For instance, p-toluenesulfonamides are generally less reactive than nitro-substituted benzenesulfonamides under identical conditions[1].

Section 2: Optimizing Reaction Parameters

Q3: How do I choose the right base for my N-alkylation?

The choice of base is critical and depends on the sulfonamide's acidity and the overall reaction conditions. A base must be strong enough to deprotonate the sulfonamide effectively but not so strong that it causes side reactions with other functional groups or the solvent.

BaseTypepKa (Conjugate Acid)Common SolventsKey Considerations
K₂CO₃ Weak, Inorganic~10.3DMF, AcetonitrileA mild, inexpensive, and common choice for many standard alkylations. May require heating.
Cs₂CO₃ Weak, Inorganic~10.3DMF, Acetonitrile, TolueneMore soluble than K₂CO₃, often leading to faster reactions and higher yields, especially in less polar solvents[2]. The "caesium effect" enhances the nucleophilicity of the anion.
NaH Strong, Non-nucleophilic~36THF, DMFAn excellent choice for less acidic sulfonamides. It's a hydride, so the reaction is irreversible. Requires an inert atmosphere and careful handling.
t-BuOK Strong, Non-nucleophilic~17THF, TolueneA very strong base, useful for difficult deprotonations. Can promote elimination side reactions with secondary/tertiary halides[3].
DBU Strong, Non-nucleophilic~13.5Acetonitrile, TolueneA strong organic base that is soluble in many organic solvents. Good for avoiding inorganic salts.

Expert Insight: Start with milder conditions (K₂CO₃ or Cs₂CO₃ in DMF at 60-80 °C). If conversion is low, consider moving to a stronger base like NaH or t-BuOK, but be mindful of potential side reactions.

Q4: What is the best solvent for my reaction?

The ideal solvent for an SN2 reaction should be polar and aprotic. These solvents can solvate the cation of the base (e.g., K⁺) but do not form strong hydrogen bonds with the nucleophilic sulfonamide anion, leaving it "naked" and highly reactive.

SolventPolarityBoiling Point (°C)Notes
DMF High153Excellent all-around solvent for these reactions. Dissolves many reagents and salts. Can be difficult to remove under vacuum.
Acetonitrile High82A good alternative to DMF with a lower boiling point, making workup easier.
DMSO Very High189Can accelerate SN2 reactions significantly. Its high boiling point can be a disadvantage.
THF Medium66Often used with strong bases like NaH. Less polar than DMF, so salt solubility can be an issue.
Toluene Low111Useful for reactions at higher temperatures, especially those involving catalysts that are sensitive to coordinating solvents[2].

Q5: My alkylating agent is an alcohol, not a halide. How can I make this reaction work?

Alcohols are poor electrophiles. To use them as alkylating agents, they must be activated. While classic methods involve converting the alcohol to a tosylate or halide first, modern catalytic approaches are far more efficient and atom-economical. The "Borrowing Hydrogen" or "Hydrogen Autotransfer" methodology is a powerful strategy.

In this process, a metal catalyst (e.g., based on Iridium or Manganese) temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ.[3][4] The sulfonamide then condenses with the aldehyde to form an N-sulfonylimine intermediate. The catalyst then returns the hydrogen to the imine, reducing it to the desired N-alkylated product.[3][4] The only byproduct is water, making it an environmentally benign process[3].

Borrowing_Hydrogen RCH2OH R-CH₂-OH (Alcohol) RCHO R-CHO (Aldehyde) RCH2OH->RCHO -H₂ Catalyst [M] (Catalyst) Imine R-SO₂-N=CH-R (N-Sulfonylimine) RCHO->Imine + R-SO₂-NH₂ -H₂O Product R-SO₂-NH-CH₂-R (Product) Imine->Product +H₂ Catalyst_H2 [M]-H₂ (Hydride Complex) Catalyst_H2->Catalyst Reduction Catalyst->Catalyst_H2 Oxidation Sulfonamide R-SO₂-NH₂ Water H₂O

Caption: The catalytic cycle of "Borrowing Hydrogen" N-alkylation.

Troubleshooting Guide

Q6: My reaction has stalled or is giving a very low yield. What should I check?

Low conversion is the most frequent problem. Systematically diagnose the issue by considering each component of the reaction.

Troubleshooting Start Low Yield / No Reaction CheckDeprotonation Is Deprotonation Complete? (Check with TLC/LCMS for starting sulfonamide) Start->CheckDeprotonation CheckElectrophile Is the Alkylating Agent Reactive? CheckDeprotonation->CheckElectrophile Yes Sol_Base Solution: - Use a stronger base (e.g., NaH) - Increase base equivalents - Ensure anhydrous conditions CheckDeprotonation->Sol_Base No CheckConditions Are Reaction Conditions Optimal? CheckElectrophile->CheckConditions Yes Sol_Electrophile Solution: - Use a better leaving group (I > Br > Cl) - Add NaI or KI (Finkelstein conditions) - Increase temperature CheckElectrophile->Sol_Electrophile No CheckSterics Is Steric Hindrance an Issue? CheckConditions->CheckSterics Yes Sol_Conditions Solution: - Increase temperature - Switch to a more polar aprotic solvent (e.g., DMF, DMSO) - Increase reaction time CheckConditions->Sol_Conditions No Sol_Sterics Solution: - Use less hindered reagents if possible - Use more forcing conditions (high temp.) - Consider alternative synthetic routes CheckSterics->Sol_Sterics Yes

Caption: Troubleshooting workflow for low-yield N-alkylation reactions.

Q7: I'm observing a second spot on my TLC plate that corresponds to a less polar product. What is it?

You are likely observing dialkylation. This occurs when the newly formed secondary sulfonamide (R-SO₂-NH-R') is deprotonated and reacts with a second molecule of the alkylating agent.

How to Minimize Dialkylation:

  • Stoichiometry: Use a slight excess of the sulfonamide relative to the alkylating agent. Avoid a large excess of the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the solution of the deprotonated sulfonamide. This maintains a low instantaneous concentration of the electrophile, favoring mono-alkylation.

  • Steric Hindrance: N-substituted sulfonamides are generally less reactive towards further alkylation due to increased steric bulk[5]. If your primary sulfonamide is small and your alkylating agent is highly reactive (e.g., methyl iodide), dialkylation is more probable.

Q8: My reaction with a secondary alkyl bromide is giving me an alkene byproduct. Why?

This is a classic competition between substitution (SN2) and elimination (E2). The sulfonamide anion is not only a good nucleophile but also a reasonably strong base. When it attacks a secondary or tertiary alkyl halide, it can abstract a proton from a beta-carbon, leading to the formation of an alkene.

How to Favor Substitution over Elimination:

  • Temperature: Lower the reaction temperature. Elimination reactions have a higher activation energy than substitution reactions and are more favored at higher temperatures.

  • Base: Use a less sterically hindered base for the initial deprotonation. While strong bases like t-BuOK are effective, they can also promote elimination.

  • Leaving Group: Use a better leaving group (e.g., iodide or tosylate instead of bromide or chloride). This accelerates the SN2 pathway.

Experimental Protocols

Protocol 1: Standard N-Alkylation of p-Toluenesulfonamide with Benzyl Bromide

This protocol is a robust starting point for general N-alkylation.

Materials:

  • p-Toluenesulfonamide (1.0 eq)

  • Benzyl bromide (1.05 eq)

  • Potassium carbonate (K₂CO₃), finely ground (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add p-toluenesulfonamide and potassium carbonate.

  • Solvent Addition: Add anhydrous DMF (to make a ~0.5 M solution with respect to the sulfonamide).

  • Heating & Deprotonation: Stir the suspension at 60 °C for 30 minutes to facilitate deprotonation.

  • Alkylating Agent Addition: Add benzyl bromide dropwise to the reaction mixture.

  • Reaction: Continue stirring the mixture at 60 °C. Monitor the reaction progress by TLC or LC-MS until the starting sulfonamide is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-4-methylbenzenesulfonamide.

Protocol 2: Manganese-Catalyzed N-Alkylation using an Alcohol (Borrowing Hydrogen)

This protocol, adapted from Morrill et al., demonstrates a modern, efficient method using a "green" alkylating agent[4].

Materials:

  • Aryl or alkyl sulfonamide (1.0 eq, 1 mmol)

  • Benzylic or primary aliphatic alcohol (1.0 eq, 1 mmol)

  • Mn(I) PNP pincer precatalyst (e.g., [Mn(CO)₃(Ph₂P(CH₂)₂NMe(CH₂)₂PPh₂)Br]) (5 mol%)

  • Potassium carbonate (K₂CO₃) (10 mol%)

  • Xylenes, bench-grade (to make a 1 M solution)

Procedure:

  • Setup: In a glovebox or under an inert atmosphere, add the sulfonamide, Mn(I) precatalyst, and K₂CO₃ to an oven-dried vial with a stir bar.

  • Reagent Addition: Add the alcohol and xylenes.

  • Reaction: Seal the vial and remove it from the glovebox. Place it in a preheated oil bath or heating block at 150 °C. Stir for 24 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure[4].

  • Purification: Purify the crude product by flash column chromatography on silica gel[4].

References

  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]

  • Reed-Berendt, B. G.; Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715–3724. [Link]

  • Kasyan, A. O.; Kasyan, L. I. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies, 24(2), 10-19. [Link]

  • Sanghavi, N. M.; Parab, V. L.; Patravale, B. S.; Patel, M. N. (1989). N-ALKYLATION OF SUFONAMIDES USING ANION EXCHANGE RESIN. Synthetic Communications, 19(9-10), 1499-1503. [Link]

  • Li, X., Peters, B. B. C., Tan, M., et al. (2022). Mono‐N‐Alkylation of Sulfonamides with Alcohols Catalyzed by Iridium N‐Heterocyclic Carbene‐Phosphine Complexes. Chemistry – An Asian Journal, 17(14), e202200379. [Link]

  • Zhu, K.; Fujita, K.-i.; Yamaguchi, R. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters, 12(6), 1336–1339. [Link]

  • Wallach, D. R.; Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. The Journal of Organic Chemistry, 81(18), 8035–8042. [Link]

Sources

Technical Support Center: 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experimentation with this compound. The information herein is curated to ensure scientific integrity and is grounded in established chemical principles and field-proven insights.

Introduction

5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide is a versatile bifunctional molecule increasingly utilized in medicinal chemistry and chemical biology. Its structure, featuring a substituted aryl sulfonamide and a primary alcohol, makes it a valuable building block, particularly in the synthesis of more complex molecules for targeted protein degradation, such as PROTACs (Proteolysis Targeting Chimeras) and molecular glues.[1][][3] The sulfonamide moiety can act as a ligand for certain E3 ligases or other proteins of interest, while the hydroxyethyl group provides a convenient handle for further chemical modification.[4][5]

This guide will address common challenges in the synthesis, purification, and application of this compound, providing a logical framework for problem-solving.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide?

A1: Understanding the fundamental properties of this compound is crucial for its proper handling and use in experiments.

PropertyValueSource
CAS Number 871269-14-6N/A
Molecular Formula C₉H₁₂BrNO₄SN/A
Molecular Weight 310.16 g/mol N/A
Appearance Typically a white to off-white solidGeneral observation for similar compounds
Solubility Predicted to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water.[6][7]
Stability Stable under standard laboratory conditions. Avoid strong oxidizing agents and extreme pH conditions.[8] Sulfonamides can be sensitive to harsh acidic or basic conditions, which may lead to hydrolysis.[9][10]General chemical knowledge

Q2: What are the primary safety concerns when handling 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide and its precursors?

A2: The precursors for the synthesis of this compound, particularly 5-bromo-2-methoxybenzenesulfonyl chloride, require careful handling.

  • 5-Bromo-2-methoxybenzenesulfonyl Chloride: This is a corrosive solid that causes severe skin burns and eye damage.[11] It is also moisture-sensitive and will hydrolyze to the corresponding sulfonic acid, which is unreactive in the desired sulfonamide formation.[12] Always handle this reagent in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ethanolamine: This is a corrosive and flammable liquid with an ammonia-like odor.[7] It should be handled in a well-ventilated area.

  • 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide: While specific toxicity data is limited, it is prudent to handle the final compound with care, assuming it may be a skin and eye irritant.

Q3: What are the potential applications of this compound in drug discovery?

A3: The bifunctional nature of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide makes it a valuable intermediate in the synthesis of targeted protein degraders.[1][][3] The sulfonamide portion of the molecule can be designed to bind to a protein of interest or an E3 ubiquitin ligase.[4][5] The terminal hydroxyl group serves as a versatile chemical handle for linker attachment, which is a critical component of PROTACs that bridge the target protein and the E3 ligase.[13][14]

Synthesis and Purification Troubleshooting Guide

The synthesis of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide is typically achieved through the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with ethanolamine in the presence of a base.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 5-bromo-2-methoxybenzenesulfonyl chloride 5-bromo-2-methoxybenzenesulfonyl chloride Reaction Reaction 5-bromo-2-methoxybenzenesulfonyl chloride->Reaction Ethanolamine Ethanolamine Ethanolamine->Reaction Base (e.g., Triethylamine, Pyridine) Base (e.g., Triethylamine, Pyridine) Base (e.g., Triethylamine, Pyridine)->Reaction Neutralizes HCl Solvent (e.g., DCM, THF) Solvent (e.g., DCM, THF) Solvent (e.g., DCM, THF)->Reaction Temperature (e.g., 0 °C to RT) Temperature (e.g., 0 °C to RT) Temperature (e.g., 0 °C to RT)->Reaction 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide Triethylammonium chloride (byproduct) Triethylammonium chloride (byproduct) Reaction->5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide Reaction->Triethylammonium chloride (byproduct)

Caption: General reaction scheme for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a solution of ethanolamine (1.2 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.5 equivalents). Cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 5-bromo-2-methoxybenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the stirred ethanolamine solution over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[15]

Troubleshooting Common Synthesis Issues
Problem Potential Cause Recommended Solution
Low or No Product Formation Hydrolysis of sulfonyl chloride: The sulfonyl chloride is highly sensitive to moisture.[12]Ensure all glassware is oven-dried and the reaction is performed under an inert, anhydrous atmosphere. Use anhydrous solvents.
Inactive ethanolamine: Ethanolamine can absorb water and carbon dioxide from the air.Use freshly opened or distilled ethanolamine.
Insufficient base: The reaction generates HCl, which will protonate the amine, rendering it non-nucleophilic.Use at least one equivalent of a non-nucleophilic base (e.g., triethylamine or pyridine). An excess is often beneficial.
Formation of a White Precipitate Immediately Upon Adding Sulfonyl Chloride Triethylammonium chloride formation: This is the expected byproduct and its precipitation is normal.Continue stirring the reaction mixture. The precipitate will be removed during the workup.
Multiple Spots on TLC, Including a High Rf Spot Formation of the bis-sulfonated byproduct: The hydroxyl group of the product can potentially react with another molecule of the sulfonyl chloride, especially if an excess of the sulfonyl chloride is used or if the reaction is heated.Use a slight excess of ethanolamine. Add the sulfonyl chloride solution slowly to the amine solution to maintain a low concentration of the sulfonyl chloride. Avoid high reaction temperatures.
Product is Difficult to Purify/Oily Product Residual starting materials or byproducts: Incomplete reaction or inefficient workup.Optimize the reaction time and stoichiometry. Ensure thorough washing during the workup. Consider alternative purification methods such as crystallization.
Presence of water: The product has a hydroxyl group which can retain water.Dry the purified product under high vacuum.

Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

  • ¹H NMR: Expect to see signals corresponding to the aromatic protons, the methoxy group protons, and the two methylene groups of the hydroxyethyl moiety. The protons of the two methylene groups will likely appear as triplets. The sulfonamide N-H proton may be a broad singlet, and the hydroxyl O-H proton will also be a singlet, the chemical shift of which can vary depending on the solvent and concentration.

  • ¹³C NMR: Signals for the aromatic carbons, the methoxy carbon, and the two carbons of the hydroxyethyl group should be observable.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound (310.16 g/mol ). The isotopic pattern for bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) should be visible in the molecular ion cluster.

Handling and Storage

  • Storage: Store 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide in a cool, dry, and well-ventilated area in a tightly sealed container. For long-term storage, keeping it at -20°C is recommended.

  • Solution Stability: The stability of the compound in solution will depend on the solvent and pH. In neutral, aprotic solvents like DMSO, it is expected to be stable for extended periods if stored properly. Avoid acidic or basic aqueous solutions for long-term storage to prevent potential hydrolysis.[9][10]

Advanced Applications: A Gateway to Targeted Protein Degradation

The unique structure of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide makes it an attractive starting point for the synthesis of PROTACs and molecular glues.

G cluster_compound 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide cluster_protac PROTAC Structure Sulfonamide Moiety Sulfonamide Moiety E3 Ligase Ligand E3 Ligase Ligand Sulfonamide Moiety->E3 Ligase Ligand Potential Binding Motif Hydroxyethyl Group Hydroxyethyl Group Linker Linker Hydroxyethyl Group->Linker Attachment Point Target Protein Ligand Target Protein Ligand Linker->Target Protein Ligand

Caption: Role of the compound as a PROTAC building block.

The aryl sulfonamide can be modified to enhance binding to an E3 ligase like Cereblon or VHL.[16][17] The terminal alcohol provides a reactive site for the attachment of a linker, which is then connected to a ligand for the protein of interest that is targeted for degradation.[13][14] The bromo- and methoxy-substituents on the aromatic ring can be further functionalized to modulate the physicochemical properties and binding affinity of the final degrader molecule.[4][5]

References

  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of N-(2-hydroxyethyl)-2-phenylacetamide in Organic Solvents. BenchChem.
  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439.
  • Barreiro, G., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1348-1363.
  • National Center for Biotechnology Information. (2023). A Platform for the Rapid Synthesis of Molecular Glues (Rapid-Glue) under Miniaturized Conditions for Direct Biological Screening. PubMed Central.
  • ESSLAB. (n.d.). N-(2-Hydroxyethyl)-N-methylperfluorooctane sulfonamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Key Considerations in Targeted Protein Degradation Drug Discovery and Development. PubMed Central.
  • Bayle, E. D., Igoe, N., & Fish, P. V. (2016). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses, 93, 194-211.
  • Sciencemadness.org. (2017). Tosylation of ethanolamine (??). Retrieved from [Link]

  • Vass, I., et al. (2021). Determination of Solubility of 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic Acid and its Sodium Salt in Acetonitrile and Voltammetric Investigation of Sulphonamide Drugs in Different Solvents in Their Absence and Presence. Journal of Solution Chemistry, 50, 147–159.
  • Rochester Institute of Technology. (n.d.). Some reactions of 2-chloroethanesulfonyl chloride. RIT Digital Institutional Repository.
  • Google Patents. (n.d.). Sulfonamide purification process.
  • Novartis Institutes for BioMedical Research. (2023). Targeted Protein Degradation through E2 Recruitment. Novartis OAK.
  • Thieme. (2024).
  • Taylor & Francis Online. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Biosynth. (2024). The Therapeutic Potential of Molecular Glue and PROTAC Degraders. Biosynth Blog.
  • American Chemical Society. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au.
  • Organic Chemistry Portal. (2017).
  • PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. Retrieved from [Link]

  • Martin, S. M., & Martin, A. N. (1989). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences, 78(8), 669-675.
  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines.
  • National Center for Biotechnology Information. (2017).
  • Royal Society of Chemistry. (2023). RSC Medicinal Chemistry. RSC Medicinal Chemistry.
  • Google Patents. (n.d.). Method for purifying sodium hydroxyethyl sulphonate.
  • National Center for Biotechnology Information. (2023). Recent advances in targeted protein degraders as potential therapeutic agents. PubMed Central.
  • White Rose Research Online. (2023). Crossing the Solubility Rubicon:15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Recent advances in targeted protein degraders as potential therapeutic agents. PubMed Central.
  • SYNthesis med chem. (n.d.). PROTACs & Molecular Glues. Retrieved from [Link]

  • Royal Society of Chemistry. (2025).
  • ResearchGate. (2025).
  • MDPI. (2022). Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method.
  • BPS Bioscience. (2022, December 21). Targeted Protein Degradation Using PROTACs and Glues [Video]. YouTube.
  • ResearchGate. (2025). N-(2-hydroxyethyl)
  • Journal of Chemical and Pharmaceutical Research. (2011). Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][9][11]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. Journal of Chemical and Pharmaceutical Research, 3(6), 409-415.

  • National Center for Biotechnology Information. (2012). The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions. PubMed Central.
  • SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, N-(2-hydroxyethyl)-3-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ScienceDirect. (2015). Variable temperature 1H and 13C NMR study of restricted rotation in N,N-bis(2-hydroxyethyl)acetamide. Tetrahedron Letters, 56(46), 6435-6437.

Sources

Technical Support Center: Synthesis of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this specific sulfonamide synthesis. Our approach is rooted in mechanistic understanding and practical, field-proven insights to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The synthesis of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide typically involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with ethanolamine in the presence of a base. While seemingly straightforward, this reaction can present several challenges leading to the formation of undesired byproducts.

Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yields are a common frustration in sulfonamide synthesis. Several factors can contribute to this issue:

  • Hydrolysis of the Sulfonyl Chloride: The primary culprit for low yields is often the hydrolysis of the highly reactive 5-bromo-2-methoxybenzenesulfonyl chloride starting material.[1] This moisture-sensitive compound readily reacts with water to form the corresponding and unreactive 5-bromo-2-methoxybenzenesulfonic acid.

    • Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic, making it susceptible to nucleophilic attack by water.

    • Troubleshooting:

      • Ensure Anhydrous Conditions: All glassware must be thoroughly oven-dried or flame-dried before use. Use anhydrous solvents (e.g., dichloromethane, tetrahydrofuran) and carry out the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

      • Fresh Reagents: Use a fresh or properly stored bottle of 5-bromo-2-methoxybenzenesulfonyl chloride. Over time, exposure to atmospheric moisture can lead to degradation.

  • Inappropriate Base or Stoichiometry: The choice and amount of base are critical for the reaction's success.

    • Causality: A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction. However, using a nucleophilic base or incorrect stoichiometry can lead to side reactions.

    • Troubleshooting:

      • Use a Non-Nucleophilic Base: Employ a non-nucleophilic organic base such as triethylamine or pyridine. These bases will scavenge the HCl without competing with the ethanolamine nucleophile.[1]

      • Optimize Stoichiometry: A slight excess of ethanolamine (1.1-1.2 equivalents) can help drive the reaction to completion. However, a large excess should be avoided as it can complicate purification. The base should be used in at least a stoichiometric amount to the sulfonyl chloride.

  • Suboptimal Reaction Temperature: Temperature control is crucial for minimizing side reactions.

    • Causality: While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts.

    • Troubleshooting:

      • Controlled Temperature: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This helps to control the initial exothermic reaction and minimize the formation of impurities.

Question 2: I've isolated my product, but analytical data (NMR, Mass Spec) suggests the presence of significant impurities. What are the likely byproducts in this synthesis?

The bifunctional nature of ethanolamine, possessing both a primary amine and a primary alcohol, makes this synthesis prone to specific side reactions. The following are the most probable byproducts:

  • Byproduct 1: 5-Bromo-2-methoxybenzenesulfonic Acid

    • Formation Mechanism: As mentioned previously, this is the hydrolysis product of the starting sulfonyl chloride. Its presence is almost inevitable if rigorous anhydrous conditions are not maintained.

    • Identification: This acidic impurity can be identified by its distinct chemical shift in NMR and its molecular weight in mass spectrometry. It can often be removed by a basic wash during the work-up.

  • Byproduct 2: N,N-bis(5-bromo-2-methoxyphenylsulfonyl)aminoethanol (The "Bis-Sulfonamide")

    • Formation Mechanism: This byproduct arises from the double sulfonylation of the ethanolamine nitrogen. After the initial formation of the desired product, the sulfonamide proton can be abstracted by the base, creating a nucleophilic anion that can react with a second molecule of the sulfonyl chloride.

    • Identification: This larger molecule will have a significantly higher molecular weight, which can be easily detected by mass spectrometry. Its 1H NMR spectrum will lack the N-H proton and show a more complex aromatic region due to the two sulfonyl groups.

  • Byproduct 3: O-(5-bromo-2-methoxyphenylsulfonyl)ethanolamine (The "O-Sulfonated" Product)

    • Formation Mechanism: This isomer results from the sulfonylation of the hydroxyl group of ethanolamine instead of the amine. While amines are generally more nucleophilic than alcohols, this side reaction can occur, particularly if the amine is protonated or sterically hindered.

    • Identification: This compound will have the same mass as the desired product, making it challenging to distinguish by mass spectrometry alone. However, its 1H and 13C NMR spectra will be distinct. Key differences to look for include the chemical shift of the methylene groups adjacent to the oxygen and nitrogen atoms.

Question 3: How can I differentiate between the desired N-sulfonated product and the O-sulfonated byproduct using analytical techniques?

Distinguishing between these two isomers is a critical analytical challenge. Here’s a breakdown of what to look for:

Analytical TechniqueExpected Observation for Desired Product (N-sulfonated)Expected Observation for O-Sulfonated Byproduct
1H NMR A broad singlet or triplet for the N-H proton (can exchange with D2O). The -CH2- group adjacent to the nitrogen will be deshielded and appear as a triplet. The -CH2- group adjacent to the oxygen will be further downfield and also appear as a triplet.The absence of an N-H proton signal. The presence of two distinct -CH2- signals, with the one adjacent to the sulfonylated oxygen being significantly downfield.
13C NMR Distinct chemical shifts for the carbon atoms in the N-CH2CH2-OH fragment.A significant downfield shift for the carbon atom bonded to the sulfonyloxy group compared to the carbon in the -CH2-OH group of the desired product.
Infrared (IR) Spectroscopy A characteristic N-H stretching band in the region of 3200-3400 cm-1.The absence of a clear N-H stretching band in that region.

Question 4: What is the best strategy for purifying my desired product and removing these byproducts?

Purification can be challenging due to the similar polarities of the product and some byproducts. A multi-step approach is often necessary.

  • Initial Work-up:

    • Aqueous Wash: After the reaction is complete, a wash with a dilute acid (e.g., 1M HCl) will remove excess unreacted ethanolamine and any organic base.

    • Basic Wash: A subsequent wash with a saturated aqueous solution of sodium bicarbonate will remove the acidic 5-bromo-2-methoxybenzenesulfonic acid byproduct.

    • Brine Wash & Drying: A final wash with brine followed by drying the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate is standard procedure.

  • Chromatography:

    • Column Chromatography: This is the most effective method for separating the desired product from the bis-sulfonamide and O-sulfonated byproducts.

      • Stationary Phase: Silica gel is the standard choice.

      • Mobile Phase: A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is recommended. The less polar bis-sulfonamide will elute first, followed by the desired product, and finally the more polar O-sulfonated byproduct and any remaining starting materials.

    • Thin Layer Chromatography (TLC): TLC is an invaluable tool for monitoring the reaction progress and optimizing the column chromatography conditions.[2] Staining with potassium permanganate or visualizing under UV light can help to identify the different spots.

Experimental Workflow & Diagrams

General Synthetic Pathway

The synthesis of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide and the formation of its major byproducts can be visualized as follows:

Synthesis_Pathway A 5-Bromo-2-methoxy- benzenesulfonyl chloride P 5-Bromo-N-(2-hydroxyethyl)-2- methoxybenzenesulfonamide (Desired Product) A->P Main Reaction BP1 5-Bromo-2-methoxy- benzenesulfonic acid (Hydrolysis Byproduct) A->BP1 Side Reaction 1: Hydrolysis BP2 N,N-bis(5-bromo-2-methoxy- phenylsulfonyl)aminoethanol (Bis-sulfonamide Byproduct) A->BP2 Side Reaction 2: Bis-sulfonylation BP3 O-(5-bromo-2-methoxy- phenylsulfonyl)ethanolamine (O-Sulfonated Byproduct) A->BP3 Side Reaction 3: O-Sulfonylation B Ethanolamine (H2NCH2CH2OH) B->P Main Reaction B->BP3 Side Reaction 3: O-Sulfonylation Base Base (e.g., Et3N) Base->P Main Reaction Base->BP2 Side Reaction 2: Bis-sulfonylation Base->BP3 Side Reaction 3: O-Sulfonylation P->BP2 Side Reaction 2: Bis-sulfonylation Water H2O Water->BP1 Side Reaction 1: Hydrolysis

Caption: Reaction scheme for the synthesis of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide and potential side reactions.

Troubleshooting Logic Flow

When encountering issues with your synthesis, the following decision tree can guide your troubleshooting process:

Troubleshooting_Flowchart Start Start: Low Yield or Impure Product Check_Conditions Check Reaction Conditions: - Anhydrous? - Correct Stoichiometry? - Appropriate Base? Start->Check_Conditions Analyze_Byproducts Analyze Crude Product by NMR and Mass Spec Check_Conditions->Analyze_Byproducts Hydrolysis Predominant Hydrolysis Byproduct (Sulfonic Acid) Analyze_Byproducts->Hydrolysis Bis_Sulfonamide Presence of Bis-Sulfonamide Byproduct Analyze_Byproducts->Bis_Sulfonamide O_Sulfonated Presence of O-Sulfonated Byproduct Analyze_Byproducts->O_Sulfonated Improve_Anhydrous Action: Improve Anhydrous Technique (Dry Glassware, Anhydrous Solvents, Inert Atmosphere) Hydrolysis->Improve_Anhydrous Yes Adjust_Stoichiometry Action: - Adjust Base/Amine Ratio - Slow Addition of Sulfonyl Chloride Bis_Sulfonamide->Adjust_Stoichiometry Yes Optimize_Temp Action: - Lower Reaction Temperature - Control Addition Rate O_Sulfonated->Optimize_Temp Yes Purify Action: Optimize Column Chromatography (Gradient Elution) Improve_Anhydrous->Purify Adjust_Stoichiometry->Purify Optimize_Temp->Purify

Caption: A flowchart to guide troubleshooting efforts in the synthesis of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide.

References

  • TLC of Sulfonamides. ResearchGate.[Link]

  • Synthesis of Sulfonamides. Organic Chemistry Portal.[Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. National Institutes of Health.[Link]

  • Monitoring of the reaction progress (session 2) by TLC after one... ResearchGate.[Link]

  • Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. ResearchGate.[Link]

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.[Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect.[Link]

Sources

Technical Support Center: Enhancing the Bioactivity of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning and troubleshooting insights needed to overcome common experimental hurdles and unlock the full therapeutic potential of this and related sulfonamide-based compounds.

Compound Profile: 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide

5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, known for a wide array of pharmacological activities including antibacterial, anticancer, and anti-inflammatory effects.[1][2][3][4][5] The specific substitutions on this molecule—a bromine atom, a methoxy group, and an N-hydroxyethyl group—provide distinct physicochemical properties and multiple handles for chemical modification.

While specific bioactivity data for this exact molecule is not extensively published, its structural similarity to other bioactive sulfonamides suggests it may be a promising scaffold. For instance, various methoxybenzenesulfonamide derivatives have shown potent cytotoxic effects against cancer cell lines.[6] This guide will provide strategies to explore and enhance its potential bioactivity.

Part 1: Strategies for Bioactivity Enhancement

Enhancing bioactivity is a multi-faceted challenge that extends beyond simple potency at a target. It involves optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) properties. Below are key strategies and troubleshooting guides for 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide.

Strategy 1: Addressing Poor Aqueous Solubility

Poor solubility is a primary reason for low bioavailability and can lead to inaccurate data in in vitro assays.[7][8][9] It is estimated that 70% to 80% of drug candidates in development pipelines are poorly soluble.[10]

Frequently Asked Questions (FAQs)

Q1: My compound is precipitating in my aqueous assay buffer. How can I improve its solubility for in vitro testing?

A1: Several methods can be employed:

  • Co-solvents: For initial screening, using a small percentage (typically <1%) of an organic co-solvent like dimethyl sulfoxide (DMSO) is common. However, be aware that high concentrations of DMSO can affect cell-based assays.

  • pH Modification: The sulfonamide group is weakly acidic and the hydroxyethyl group is neutral. Depending on the overall pKa of the molecule, adjusting the pH of your buffer can increase ionization and, consequently, solubility.[9]

  • Solubilizing Excipients: For more advanced formulations, cyclodextrins can be used to form inclusion complexes, effectively encapsulating the drug and increasing its aqueous solubility.[10]

Q2: I'm observing low and variable oral absorption in my animal model. Could this be a solubility issue?

A2: Yes, this is a classic sign of solubility-limited absorption. For a drug to be absorbed after oral administration, it must first dissolve in the gastrointestinal fluids.[9] To overcome this, consider the following formulation strategies:

  • Particle Size Reduction (Nanonization): Reducing the particle size of your compound dramatically increases its surface area-to-volume ratio, which can significantly enhance its dissolution rate according to the Noyes-Whitney equation.[7][11] This can be achieved through techniques like micronization or high-pressure homogenization to create nanoparticles.[7][9][12][13][14]

  • Lipid-Based Formulations: Encapsulating your compound in lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can improve solubility and take advantage of lipid absorption pathways in the gut.[10]

  • Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug into a polymeric carrier to create an amorphous state can lead to higher apparent solubility and dissolution rates.[10]

Troubleshooting Guide: Solubility Enhancement
Problem Potential Cause Recommended Solution
Compound crashes out of solution when diluted from DMSO stock into aqueous buffer. The final DMSO concentration is too low to maintain solubility; the compound's aqueous solubility is extremely low.Decrease the final assay concentration. Use a phase-solubility diagram to determine the appropriate concentration of a solubilizing agent like a cyclodextrin.
Inconsistent results in cell-based assays. Compound precipitation in the well plate, leading to variable concentrations of the soluble, active compound.Visually inspect wells for precipitation using a microscope. Consider using a formulation with a non-toxic solubilizer.
Low oral bioavailability despite good cell permeability. Dissolution rate is the limiting factor for absorption.Formulate the compound as a micronized powder or an amorphous solid dispersion to improve its dissolution rate in vivo.[10][11]
Strategy 2: Optimizing Membrane Permeability

For a drug to reach its intracellular target or be absorbed into systemic circulation, it must effectively cross biological membranes.

Workflow for Assessing and Improving Permeability

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Troubleshooting & Enhancement PAMPA Assess Passive Permeability (PAMPA Assay) Caco2 Assess Permeability & Efflux (Caco-2 Assay) PAMPA->Caco2 If PAMPA is low Efflux Identify Efflux Transporter (e.g., P-gp Substrate Assay) Caco2->Efflux If efflux ratio is high SAR Structural Modification (SAR): Reduce polar surface area Caco2->SAR If permeability is low and efflux is low Prodrug Prodrug Strategy: Mask polar groups (e.g., -OH) Prodrug->PAMPA Re-evaluate SAR->PAMPA Re-evaluate

Caption: Workflow for permeability assessment and enhancement.

Frequently Asked Questions (FAQs)

Q3: How can I quickly assess the passive permeability of my compound?

A3: The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent high-throughput, cell-free method to predict passive transcellular permeation.[15][16][17] It measures a compound's ability to diffuse from a donor compartment through a lipid-infused artificial membrane to an acceptor compartment.[18][19] This allows you to rank compounds based on their intrinsic permeability without the complexities of active transport.[15]

Q4: My compound shows low permeability in the PAMPA assay. What structural features might be responsible?

A4: Low passive permeability is often linked to:

  • High Polar Surface Area (PSA): The presence of polar groups like the sulfonamide (-SO2NH-) and hydroxyl (-OH) groups contribute to the PSA. A high PSA can hinder membrane crossing.

  • Hydrogen Bonding Capacity: The N-H and O-H groups can form hydrogen bonds with water, which must be broken for the molecule to enter the lipid bilayer of the membrane.

Q5: What is a "prodrug" and how can it help with permeability?

A5: A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in vivo to release the active compound.[20][21] For your molecule, the hydroxyl group on the N-hydroxyethyl side chain is a prime candidate for modification. By converting it into a more lipophilic ester, you can mask its polarity, potentially enhancing its ability to cross cell membranes.[22][23] Once inside the cell, cellular esterases would cleave the ester, regenerating the active parent compound.[21]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is a generalized procedure for assessing gastrointestinal (GI) tract permeability.

  • Preparation of Reagents:

    • Prepare a solution of phospholipids (e.g., L-α-phosphatidylcholine) in an organic solvent (e.g., dodecane).

    • Prepare your test compound stock solution in DMSO.

    • Prepare aqueous buffer solutions for the donor (e.g., pH 5.0-6.5 to mimic the upper intestine) and acceptor (e.g., pH 7.4) compartments.

  • Assay Procedure:

    • Coat the filter of a 96-well donor plate with the lipid/dodecane solution and allow the solvent to evaporate.

    • Add the acceptor buffer to the wells of a 96-well acceptor plate.

    • Dilute your test compound from the DMSO stock into the donor buffer to the final desired concentration. Add this solution to the donor plate wells.

    • Assemble the "sandwich" by placing the donor plate on top of the acceptor plate.

    • Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature, often with gentle shaking.

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = - [V_D * V_A / ((V_D + V_A) * A * t)] * ln(1 - [drug]_acceptor / [drug]_equilibrium) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.

    • Compare the Pe value of your compound to those of high and low permeability controls (e.g., testosterone and hydrocortisone, respectively).

Permeability Class Typical Pe (10-6 cm/s) Interpretation
High> 1.5Likely to be well-absorbed
Medium0.5 - 1.5Absorption may be variable
Low< 0.5Poor absorption likely; requires enhancement
Strategy 3: Improving Metabolic Stability

Rapid metabolism, particularly by cytochrome P450 (CYP) enzymes in the liver, can lead to a short half-life and low in vivo exposure. Identifying and addressing metabolic "soft spots" is crucial.[24]

Workflow for Metabolic Stability Assessment

G cluster_0 Phase 1: Stability Screen cluster_1 Phase 2: Metabolite ID & SAR HLM Incubate with Human Liver Microsomes (HLM) MetID Identify Metabolites (LC-MS/MS) HLM->MetID If half-life is short Block Block Metabolic Site (e.g., Fluorination, Deuteration) MetID->Block SAR Modify Structure (Steric Hindrance) MetID->SAR Block->HLM Re-evaluate SAR->HLM Re-evaluate

Caption: Workflow for metabolic stability assessment and improvement.

Frequently Asked Questions (FAQs)

Q6: What are the likely metabolic liabilities on my molecule?

A6: For 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide, potential sites of oxidative metabolism include:

  • O-demethylation: The methoxy (-OCH3) group is a common site for CYP-mediated demethylation to a phenol.

  • Aromatic Hydroxylation: The benzene ring can be hydroxylated, although the presence of the electron-withdrawing bromo and sulfonamide groups may deactivate the ring to some extent.

  • Aliphatic Hydroxylation: The N-hydroxyethyl side chain can be hydroxylated.

Q7: How can I determine the metabolic stability of my compound?

A7: The most common in vitro method is to incubate the compound with liver microsomes (which contain most CYP enzymes) or hepatocytes (which contain a fuller complement of metabolic enzymes) and monitor the disappearance of the parent compound over time.[25][26][27][28] This allows you to calculate an in vitro half-life (t1/2) and intrinsic clearance (Clint).[26]

Q8: My compound is rapidly metabolized. How can I make it more stable?

A8: Once you identify the site of metabolism (metabolite identification), you can employ several strategies:

  • Metabolic Blocking: Replace a hydrogen atom at the site of metabolism with a fluorine atom or deuterium.[24][29][30] The stronger C-F or C-D bond is more difficult for CYP enzymes to break, which can significantly slow down the rate of metabolism.[29][30] For example, if O-demethylation is the primary metabolic route, replacing the methoxy group with a more stable alternative could be explored.

  • Steric Hindrance: Introduce a bulkier group near the metabolic soft spot to physically block the enzyme's active site from accessing it.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
  • Preparation of Reagents:

    • Thaw pooled HLM on ice.

    • Prepare a NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).

    • Prepare the test compound at 200x the final concentration in an organic solvent (e.g., acetonitrile or DMSO).

  • Assay Procedure:

    • In a 96-well plate, add buffer, HLM (final concentration ~0.5 mg/mL), and the test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quench solution (e.g., ice-cold acetonitrile containing an internal standard).

    • Include a negative control with no NADPH to account for non-enzymatic degradation.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • Calculate the in vitro half-life: t1/2 = 0.693 / k.

    • Calculate intrinsic clearance (Clint): Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

Stability Class Typical Half-life (t1/2) in HLM Interpretation
High> 60 minLow intrinsic clearance expected
Medium15 - 60 minModerate intrinsic clearance expected
Low< 15 minHigh intrinsic clearance expected; may lead to poor in vivo exposure

Part 2: Advanced Strategies & Conclusion

Combination Therapies

The bioactivity of sulfonamides can sometimes be dramatically enhanced through synergistic interactions with other drugs. For example, sulfonamides that inhibit folate synthesis show strong synergism with antibiotics that act on different pathways.[31][32] If your compound shows antimicrobial activity, exploring combinations with other agents could be a fruitful strategy.

Conclusion

Enhancing the bioactivity of a lead candidate like 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide requires a systematic, data-driven approach. By sequentially addressing potential liabilities in solubility, permeability, and metabolic stability, you can rationally design and synthesize improved derivatives or develop advanced formulations. This technical guide provides a framework for troubleshooting common issues and applying field-proven strategies to maximize the therapeutic potential of your compound.

References
  • Synergism between sulphonamide drugs and antibiotics of the polymyxin group against Proteus sp. in vitro. Journal of Clinical Pathology. Available at: [Link]

  • Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. Available at: [Link]

  • Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. Available at: [Link]

  • Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Pharmaceutics. Available at: [Link]

  • Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. Journal of Nanoscience and Nanotechnology. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available at: [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Catalent. Available at: [Link]

  • Overcoming the Challenge of Poor Drug Solubility. Pharmaceutical Engineering. Available at: [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. Molecules. Available at: [Link]

  • Mechanism for Synergism between Sulphonamides and Trimethoprim Clarified. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Developing nanoparticle formulations of poorly soluble drugs. ResearchGate. Available at: [Link]

  • Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Farmacia. Available at: [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Corning Life Sciences. Available at: [Link]

  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Applied Biochemistry and Biotechnology. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. Available at: [Link]

  • Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. Google Patents.
  • Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. Available at: [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. Frontiers in Chemistry. Available at: [Link]

  • Developing nanoparticle formulations or poorly soluble drugs. Pharmaceutical Technology. Available at: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances. Available at: [Link]

  • Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. International Journal of Molecular Sciences. Available at: [Link]

  • Recent Advances in The Chemistry and Biological Activity of Sulfonamide Derivatives. ResearchGate. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Paralab. Available at: [Link]

  • Metabolic Stability. Pharma Focus Asia. Available at: [Link]

  • (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide. Acta Crystallographica Section E. Available at: [Link]

  • Tackling the Big Issue of Solubility. Pharmaceutical Technology. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. ResearchGate. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at: [Link]

  • How to Improve Drug Plasma Stability?. Creative Bioarray. Available at: [Link]

  • 5-(2-((2-(2-Ethoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide. PubChem. Available at: [Link]

  • Nanotechnology & Poorly Soluble Drugs. Drug Design, Development and Therapy. Available at: [Link]

  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceuticals. Available at: [Link]

  • In vitro test methods for metabolite identification: A review. ResearchGate. Available at: [Link]

  • Prodrugs: A Novel Approach of Drug Delivery. Science Publishing Group. Available at: [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic. Available at: [Link]

  • Application of In Vitro Metabolism Activation in High-Throughput Screening. Toxics. Available at: [Link]

  • SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE. European Patent Office. Available at: [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology. Available at: [Link]

  • PRODRUG: APPROACH TO BETTER DRUG DELIVERY. IIP Series. Available at: [Link]

  • Strategies to Enhance Metabolic Stabilities. Methods in Molecular Biology. Available at: [Link]

Sources

Technical Support Center: 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for investigating the degradation pathways of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide. Given the limited specific literature on this exact molecule, this document leverages established principles of sulfonamide chemistry to predict degradation pathways and provides robust, field-proven methodologies for experimental validation.

Section 1: Predicted Degradation Pathways

The structural stability of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide is primarily dictated by the sulfonamide functional group and the substituted benzene ring. Degradation is likely to occur under hydrolytic (acidic or basic), oxidative, and photolytic stress conditions. The primary points of vulnerability are the sulfur-nitrogen (S-N) and carbon-sulfur (C-S) bonds of the sulfonamide bridge.[1]

The modification of the amino moiety and the destruction of the sulfonamide bridge are the principal degradation pathways for both chemical and biological degradation of sulfonamides.[1]

G cluster_conditions Stress Conditions cluster_products Predicted Degradation Products parent 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide prod1 Product A: 5-Bromo-2-methoxy- benzenesulfonic acid parent->prod1 S-N Bond Cleavage prod2 Product B: 2-Aminoethanol parent->prod2 S-N Bond Cleavage prod3 Product C: Sulfanilic acid derivatives parent->prod3 C-S Bond Cleavage prod4 Product D: Ring Hydroxylation Products parent->prod4 Ring Oxidation hydrolysis Hydrolysis (H+/OH-) hydrolysis->prod1 oxidation Oxidation (H2O2) oxidation->prod4 photolysis Photolysis (UV/Vis) photolysis->prod3

Caption: Predicted degradation pathways for 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide.

Key Predicted Degradation Reactions:
  • Hydrolysis (S-N Bond Cleavage): Under both acidic and basic conditions, the most probable degradation pathway is the hydrolysis of the sulfonamide bond. Sulfonamides are generally resistant to neutral hydrolysis but can be degraded under more extreme pH conditions.[2] This cleavage would yield 5-bromo-2-methoxybenzenesulfonic acid and 2-aminoethanol. The presence of a nearby carboxylate group can hinder hydrolysis through charge repulsion, but since this molecule lacks such a feature, this primary pathway is expected.[3]

  • Photolysis (C-S Bond Cleavage): Exposure to light, particularly UV radiation, can induce cleavage of the C-S bond.[4] This pathway often results in the formation of sulfanilic acid-like structures as common degradation products for various sulfonamides.[4]

  • Oxidation: Strong oxidizing agents, such as hydrogen peroxide, generate reactive oxygen species (ROS) like hydroxyl radicals (•OH) that can attack the molecule.[3] While the sulfonamide bond can be targeted, oxidation is also likely to occur on the electron-rich methoxy-substituted benzene ring, leading to hydroxylated byproducts.[1]

Section 2: Experimental Workflow & Protocols

A systematic investigation of degradation involves subjecting the compound to a series of stress conditions (forced degradation) and analyzing the resulting mixture using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).[5][6]

Caption: General experimental workflow for a forced degradation study.

Protocol 1: Forced Degradation (Stress Testing)

Objective: To generate potential degradation products of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide under controlled stress conditions.

Materials:

  • 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide Analytical Standard

  • HPLC-grade Acetonitrile (ACN) and Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Calibrated oven, photostability chamber, pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 ACN/water mixture.

  • Control Sample: Dilute the stock solution with the 50:50 ACN/water mixture to a final concentration of ~100 µg/mL. Store this sample protected from light at 2-8°C. This is your t=0 and control sample.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. At specified time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. At time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours. Monitor periodically and dilute as needed.

  • Photolytic Degradation: Expose the stock solution in a phototransparent container (e.g., quartz) to light conditions as specified in ICH Q1B guidelines. A parallel sample wrapped in aluminum foil serves as a dark control.

  • Thermal Degradation: Expose both the solid powder and a solution of the compound to elevated temperatures (e.g., 80°C) for a set period.

  • Analysis: Analyze all stressed samples, along with the control, using the developed HPLC method. The goal is to achieve 5-20% degradation of the parent compound. If degradation is excessive or absent, adjust the stress condition (time, temperature, or reagent concentration).[5]

Protocol 2: HPLC Method for Stability Indication

Objective: To develop a reverse-phase HPLC method capable of separating the parent compound from all process impurities and potential degradation products.

Instrumentation & Columns:

  • HPLC or UHPLC system with UV/PDA and Mass Spectrometry (MS) detectors.

  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 3.5 µm.

Mobile Phase & Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 268 nm (based on general sulfonamide analysis[2]), and MS scan (e.g., m/z 100-800).

Example Gradient Table:

Time (min)% Mobile Phase B
0.010
20.090
25.090
25.110
30.010

Rationale: A gradient elution is crucial for a stability-indicating method as it can resolve compounds with a wide range of polarities, ensuring that early-eluting polar degradants and late-eluting non-polar degradants are separated from the parent peak. The use of a mass spectrometer is essential for the tentative identification of unknown peaks based on their mass-to-charge ratio (m/z).[7]

Section 3: Troubleshooting Guide (Q&A)

Q1: I'm seeing new, unexpected peaks in my chromatogram even in the control sample. What could be the cause?

A1: Unexpected peaks, or "ghost peaks," can arise from several sources.

  • Cause 1: Contamination: The mobile phase, sample solvent, or glassware might be contaminated.

    • Solution: Always use high-purity solvents and reagents. Filter all mobile phases and samples through a 0.2 or 0.45 µm filter. Ensure all glassware is scrupulously clean.[8]

  • Cause 2: Sample Degradation On-Column or In-Autosampler: The compound may be unstable in the sample solvent or interacting with the HPLC system itself.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[9] Check the stability of the compound at the autosampler temperature. Some compounds can degrade on metallic surfaces of standard HPLC columns; if this is suspected, consider using a bio-inert or PEEK-lined column.[10][11]

  • Cause 3: Carryover: A small amount of a previous, more concentrated sample may be retained in the injection system.

    • Solution: Run a blank injection (injecting only the sample solvent) after a high-concentration sample to check for carryover. Optimize the needle wash procedure in the autosampler method to include a strong solvent.[8]

Q2: My main peak is showing significant tailing or fronting. How can I improve the peak shape?

A2: Poor peak shape is a common HPLC problem that can compromise resolution and integration accuracy.

  • Cause 1: Column Overload: Injecting too much sample mass can saturate the column stationary phase.

    • Solution: Dilute your sample (e.g., 1:10 or 1:100) and re-inject. If the peak shape improves, you were likely overloading the column.[9]

  • Cause 2: Secondary Interactions: The analyte may be interacting with active sites (e.g., free silanols) on the silica-based column packing.

    • Solution: Ensure the mobile phase pH is appropriate for the analyte. For sulfonamides, which are weakly acidic, a mobile phase buffered at a low pH (e.g., with 0.1% formic or phosphoric acid) can suppress the ionization of silanols and improve peak shape.

  • Cause 3: Column Deterioration: Contaminants may have accumulated at the column inlet, or a void may have formed in the packing bed.

    • Solution: Try back-flushing the column according to the manufacturer's instructions. If this fails, the column may need to be replaced. Using a guard column is highly recommended to protect the analytical column.[9]

Q3: The retention times of my peaks are shifting between injections. What's wrong?

A3: Drifting retention times indicate an unstable system.

  • Cause 1: Column Temperature Fluctuation: The laboratory temperature may be unstable, affecting solvent viscosity and retention.

    • Solution: Use a column oven to maintain a constant, elevated temperature (e.g., 30°C or 40°C). This provides much better reproducibility than relying on ambient temperature.[9]

  • Cause 2: Mobile Phase Composition Change: If mixing solvents online, the pump's proportioning valves may not be working perfectly. Alternatively, selective evaporation of a more volatile solvent component can occur.

    • Solution: Ensure pumps are properly primed and degassed. Cover solvent reservoirs to minimize evaporation. If problems persist, try pre-mixing the mobile phase manually.[9]

  • Cause 3: Flow Rate Instability: Leaks in the system or failing pump seals can cause the flow rate to fluctuate.

    • Solution: Systematically check for leaks from the pump to the detector. Perform a pump pressure test to check the health of the pump seals.

Section 4: Frequently Asked Questions (FAQs)

Q1: Why is a "stability-indicating" method so important? A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. Crucially, it must also separate the API peak from all potential degradation products and process-related impurities, ensuring that the measurement of the API is not falsely inflated by a co-eluting peak. This is a strict requirement by regulatory agencies like the FDA and EMA.[5]

Q2: What is "mass balance" and why do I need to calculate it? Mass balance is an important part of a forced degradation study. It is the process of adding the assay value of the parent drug and the levels of all known and unknown degradation products to see how closely the total adds up to 100% of the initial value. A good mass balance (typically 95-105%) provides confidence that all major degradation products have been detected and that no significant portion of the drug has precipitated or adsorbed onto surfaces.

Q3: How can I tentatively identify an unknown peak from a degradation study? The most powerful tool for this is LC-MS/MS.

  • Determine the Molecular Weight: The initial MS scan will provide the mass-to-charge ratio (m/z) of the unknown peak, which corresponds to its molecular weight (assuming a charge of +1).

  • Propose a Structure: Compare this molecular weight to the parent compound. A difference of +16 Da might suggest hydroxylation (oxidation). A loss of a specific fragment might suggest cleavage at a known bond.

  • Fragment the Ion (MS/MS): By selecting the m/z of the unknown peak and subjecting it to fragmentation, you can obtain a fragmentation pattern. This pattern is a fingerprint of the molecule's structure and can be used to confirm or refute your proposed structure by comparing it to the fragmentation of the parent compound.[12]

Q4: Are there common degradation patterns for sulfonamides I should look for? Yes. Besides the S-N and C-S bond cleavages, other reported transformations for the sulfonamide class include modifications to the aniline amine group (-NH2), such as acetylation, formylation, or deamination.[1] While the target molecule lacks a primary aniline amine, these principles highlight the reactivity of nitrogen moieties in this class.

Section 5: Example Data Summary

Quantitative results from a forced degradation study should be summarized clearly.

Table 1: Summary of Forced Degradation Results for 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide

Stress ConditionDuration% Parent Remaining% Total DegradantsMass Balance (%)Observations
Control 24h99.8< 0.2100.0No significant degradation.
0.1 M HCl, 60°C 24h85.214.199.3Major degradant at RRT 0.5; minor at RRT 0.8.
0.1 M NaOH, 60°C 24h79.619.599.1Major degradant at RRT 0.5; different minor peaks.
3% H₂O₂, RT 24h91.38.199.4Two minor degradants observed at RRT 1.2 and 1.3.
Photolytic 1.2 M lux-hr94.55.099.5One major degradant at RRT 0.7.
Thermal, 80°C 48h98.90.999.8Minimal degradation observed.
RRT = Relative Retention Time to the parent peak.

References

  • Barceló, D., & Petrovic, M. (2008). Studies on sulfonamide degradation products. ResearchGate. Available at: [Link]

  • Gao, Y., et al. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. Journal of Hazardous Materials. Available at: [Link]

  • Dong, L., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. National Institutes of Health (NIH). Available at: [Link]

  • Dolan, J. W. (2007). On-Column Sample Degradation. LCGC International. Available at: [Link]

  • Jadrijević, S., et al. (2023). Lifitegrast Degradation: Products and Pathways. FULIR. Available at: [Link]

  • García-Galán, M. J., et al. (2008). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxybenzenesulphonamide. National Center for Biotechnology Information. Available at: [Link]

  • Berendsen, B. J. A., et al. (2011). Determination of sulfonamide antibiotics and metabolites in liver, muscle and kidney samples by pressurized liquid extraction or ultrasound-assisted extraction followed by liquid chromatography-quadrupole linear ion trap-tandem mass spectrometry (HPLC-QqLIT-MS/MS). PubMed. Available at: [Link]

  • Medikamenter Quality Services. (2023). Common Issues in HPLC Analysis. Medikamenter. Available at: [Link]

  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed. Available at: [Link]

  • Horwitz, W. (1981). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists. Available at: [Link]

  • Sim, G., et al. (2023). Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides. ChemRxiv. Available at: [Link]

  • Kim, H., et al. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. Available at: [Link]

  • International Journal of Pharmaceutical and Biological Science Archive. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. ijpba.in. Available at: [Link]

  • ResearchGate. (2023). Features of oxidative degradation of hydroxyethyl cellulose. ResearchGate. Available at: [Link]

  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent. Available at: [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide. Splendidlab. Available at: [Link]

  • Zhang, Y., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. MDPI. Available at: [Link]

  • Ingerslev, F., & Halling-Sørensen, B. (2001). Biodegradability properties of sulfonamides in activated sludge. Environmental Toxicology and Chemistry. Available at: [Link]

  • ResearchGate. (2023). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. ResearchGate. Available at: [Link]

  • Arcinova. (n.d.). Common Pitfalls in Forced Degradation Studies and How to Avoid Them. Arcinova. Available at: [Link]

  • Göbel, A., et al. (2004). Trace Determination of Macrolide and Sulfonamide Antimicrobials, a Human Sulfonamide Metabolite, and Trimethoprim in Wastewater Using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry. ACS Publications. Available at: [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Aurigene. Available at: [Link]

  • Semantic Scholar. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by. Semantic Scholar. Available at: [Link]

  • Agilent Technologies. (2023). Overcoming Small Molecule HPLC Challenges Using Inert Columns. YouTube. Available at: [Link]

  • Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022). ijcrt.org. Available at: [Link]

  • Steindal, A. H., et al. (2006). Photodegradation of 5-methyltetrahydrofolate: Biophysical Aspects. PubMed. Available at: [Link]

  • Williams, R. T. (1947). The metabolism of sulphonamides. Biochemical Journal. Available at: [Link]

  • Al-Tabbakh, A., et al. (2023). Visible-Light-Induced Photocatalytic Degradation of Naproxen Using 5% Cu/TiO2, Transformation Products, and Mechanistic Studies. PubMed. Available at: [Link]

  • ResearchGate. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Benzenesulfonamide Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide and its analogs, positioned within the broader context of benzenesulfonamide-based anticancer agents. Recognizing the limited direct research on this specific scaffold, this document establishes a comparative framework against well-characterized, structurally related compounds. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental methodologies required to explore this promising, yet underexplored, chemical space.

Introduction: The Benzenesulfonamide Scaffold in Oncology

The benzenesulfonamide moiety is a well-established pharmacophore, integral to a wide array of therapeutic agents. In oncology, its "privileged" status stems from its ability to engage with a variety of cancer-relevant biological targets.[1][2] These include, but are not limited to, tyrosine kinases, carbonic anhydrases, matrix metalloproteinases, and, notably, tubulin.[1][2] The diverse mechanisms of action underscore the versatility of the benzenesulfonamide core and its potential for the development of novel anticancer therapeutics.[1] This guide will focus primarily on the potential of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide analogs as tubulin inhibitors, drawing parallels from closely related and extensively studied compound series.

Comparative Analysis: Unraveling the SAR of Substituted Benzenesulfonamides

While a dedicated SAR study for 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide analogs is not yet available in the public domain, valuable insights can be gleaned from a seminal study on a closely related class of compounds: N-(5-methoxyphenyl) methoxybenzenesulphonamides.[3] This study provides a robust foundation for predicting the biological activity of the target scaffold and for designing future investigations.

The Critical Role of Bromo and Methoxy Substitutions

In the study of N-(5-methoxyphenyl) methoxybenzenesulphonamides, the presence of both bromo and methoxy groups on the phenyl rings was found to be a strong determinant of cytotoxic activity against various cancer cell lines.[3] Specifically, compounds with 2,5-dimethoxyaniline moieties, particularly those with a 4-bromo substitution, exhibited the most potent antiproliferative effects.[3] This suggests that the electronic and steric properties conferred by these substituents are crucial for target engagement. The bromine atom, a halogen, can participate in halogen bonding and increase lipophilicity, potentially enhancing membrane permeability and target affinity. The methoxy groups are known to be important for binding to the colchicine site on tubulin.[4]

The N-Substituent: A Key Modulator of Activity

The nature of the substituent on the sulfonamide nitrogen is another critical factor influencing the biological activity of this class of compounds. While the core directive of this guide is the N-(2-hydroxyethyl) group, the comparative study on diarylsulphonamides explored various other N-substituents.[3] The findings from such studies can inform the synthesis of a library of analogs of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide with modifications at this position to probe its impact on potency and selectivity. The presence of the hydroxyl group in the N-(2-hydroxyethyl) substituent offers a potential site for hydrogen bonding, which could be a key interaction within the target's binding pocket.

Inferred Mechanism of Action: Tubulin Inhibition

The potent cytotoxic effects of the comparative N-(5-methoxyphenyl) methoxybenzenesulphonamides were demonstrated to be a result of their interaction with tubulin.[3] These compounds were found to inhibit microtubule polymerization, leading to a cascade of downstream events including cell cycle arrest at the G2/M phase, disruption of the microtubule network, and ultimately, apoptosis and autophagy.[3] Docking studies further suggested that these sulfonamides bind to the colchicine site on β-tubulin.[3][5] Given the structural similarities, it is highly probable that 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide analogs also exert their anticancer effects through a similar mechanism.

Data Presentation: A Comparative Overview

To illustrate the potential of the target scaffold, the following table summarizes the activity of key compounds from the comparative study on N-(5-methoxyphenyl) methoxybenzenesulphonamides. This data serves as a benchmark for future studies on 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide analogs.

Compound IDModificationsTarget Cell LineIC50 (µM)Mechanism of ActionReference
Compound 25 4-bromo, 2,5-dimethoxyanilineMCF7Sub-micromolar (nanomolar potency)Tubulin polymerization inhibitor[3]
Compounds 23-25 4-bromo, 2,5-dimethoxyaniline seriesHeLa, HT-29, MCF7Sub-micromolarTubulin polymerization inhibitors[3]

Experimental Protocols: A Roadmap for Investigation

To facilitate the exploration of the SAR of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide analogs, the following experimental protocols are provided. These are based on established methodologies from the cited literature.

General Synthesis of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide Analogs

The synthesis of the target compounds can be achieved through a straightforward sulfonylation reaction.

Step 1: Synthesis of 5-Bromo-2-methoxybenzenesulfonyl chloride

This starting material can be synthesized from commercially available 4-bromo-1-methoxybenzene through chlorosulfonation.

Step 2: Sulfonylation of 2-aminoethanol and its analogs

  • Dissolve 2-aminoethanol (or a substituted analog) in a suitable solvent such as dichloromethane or pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Add 5-Bromo-2-methoxybenzenesulfonyl chloride dropwise to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide analog.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Seed cancer cells (e.g., MCF-7, HeLa, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized sulfonamide analogs for 48-72 hours.

  • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Tubulin Polymerization Assay

This assay directly measures the effect of the compounds on the polymerization of tubulin into microtubules.

  • Use a commercially available tubulin polymerization assay kit.

  • Reconstitute purified tubulin in a polymerization buffer.

  • Add the test compounds at various concentrations to the tubulin solution.

  • Initiate polymerization by incubating the mixture at 37°C.

  • Monitor the change in absorbance or fluorescence over time, which is proportional to the extent of tubulin polymerization.

  • Compare the polymerization curves of treated samples with those of a positive control (e.g., paclitaxel, a polymerization promoter) and a negative control (e.g., colchicine, a polymerization inhibitor).

Visualization of Key Pathways and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Proposed Mechanism of Action Sulfonamide Analog Sulfonamide Analog Tubulin Binding (Colchicine Site) Tubulin Binding (Colchicine Site) Sulfonamide Analog->Tubulin Binding (Colchicine Site) Microtubule Destabilization Microtubule Destabilization Tubulin Binding (Colchicine Site)->Microtubule Destabilization G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Microtubule Destabilization->G2/M Cell Cycle Arrest Apoptosis Apoptosis G2/M Cell Cycle Arrest->Apoptosis

Caption: Proposed mechanism of action for benzenesulfonamide analogs.

G cluster_1 Experimental Workflow for SAR Studies A Synthesis of Analogs B In Vitro Cytotoxicity Screening (MTT Assay) A->B C Identification of Hit Compounds B->C D Mechanism of Action Studies C->D H Lead Optimization C->H E Tubulin Polymerization Assay D->E F Cell Cycle Analysis D->F G Apoptosis Assays D->G

Caption: A typical workflow for structure-activity relationship studies.

Conclusion and Future Directions

The 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide scaffold represents a promising starting point for the development of novel anticancer agents. Based on the comprehensive analysis of structurally related compounds, it is hypothesized that analogs from this series will exhibit potent cytotoxic activity through the inhibition of tubulin polymerization. The presence of the bromo and methoxy substituents is anticipated to be a key driver of this activity.

Future research should focus on the systematic synthesis and biological evaluation of a library of analogs with modifications at the N-substituent and on the phenyl ring. The experimental protocols outlined in this guide provide a solid framework for these investigations. A thorough exploration of the structure-activity relationships within this specific chemical series holds the potential to yield novel and effective tubulin inhibitors for cancer therapy.

References

  • García-García, E., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029-1047. [Link]

  • Romagnoli, R., et al. (2014). Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site. Journal of Medicinal Chemistry, 57(15), 6249-6264. [Link]

  • El-Sayad, K. A., & El-Masry, G. H. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 148, 107409. [Link]

  • Abdel-rahman, H. M., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16788. [Link]

  • Ghorab, M. M., et al. (2018). Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides. Iranian Journal of Pharmaceutical Research, 17(1), 153-165. [Link]

  • Gómez-Sotelo, V., et al. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. Journal of Chemical Information and Modeling, 63(20), 6469-6484. [Link]

  • Borges, F., et al. (2015). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029-1047. [Link]

  • Wujec, M., & Paneth, A. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 27(19), 6296. [Link]

Sources

A Head-to-Head Comparison of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide and Classical Anti-inflammatory Agents: An Investigative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics to combat inflammation, a multifaceted pathological process underpinning a vast array of human diseases, the scientific community continuously explores new chemical entities. This guide introduces a strategic framework for evaluating the anti-inflammatory potential of a novel benzenesulfonamide derivative, 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide, through a direct comparative analysis with established anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals, providing a robust, scientifically grounded pathway for its investigation.

Introduction: The Inflammatory Cascade and the Quest for Specificity

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative process, chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.

The mainstay of anti-inflammatory therapy has long been nonsteroidal anti-inflammatory drugs (NSAIDs). The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into prostaglandins, key mediators of pain and inflammation.[1][2][3] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa, and COX-2, which is induced during inflammation.[4]

Classical NSAIDs, such as ibuprofen and naproxen, are non-selective and inhibit both COX-1 and COX-2.[2] This lack of selectivity is associated with gastrointestinal side effects.[4] The development of selective COX-2 inhibitors, like celecoxib, a benzenesulfonamide-containing drug, represented a significant step towards more targeted anti-inflammatory therapy with a potentially improved safety profile.[5][6]

The Candidate: 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide

5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide is a novel compound featuring a benzenesulfonamide core, a structural motif present in various bioactive molecules, including some with anti-inflammatory properties.[7] While no direct studies on the anti-inflammatory activity of this specific molecule are publicly available, its structural similarity to other benzenesulfonamide-based anti-inflammatory agents suggests a potential mechanism of action involving the inhibition of the COX pathway.

Hypothesized Mechanism of Action: Based on its chemical structure, it is hypothesized that 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide may act as a selective inhibitor of the COX-2 enzyme. The sulfonamide moiety could potentially interact with the active site of the COX-2 enzyme, similar to celecoxib.[6]

Comparative Agents: Benchmarking Against the Standards

To rigorously evaluate the potential of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide, a direct comparison with well-characterized anti-inflammatory agents is essential. The following comparators are proposed:

  • Celecoxib: A selective COX-2 inhibitor, serving as a benchmark for COX-2 selectivity and potency.[5][8]

  • Ibuprofen: A non-selective COX inhibitor, representing the classical NSAID class.[9]

Head-to-Head Experimental Comparison: A Phased Approach

A multi-tiered experimental plan is proposed to elucidate the anti-inflammatory profile of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide.

Phase 1: In Vitro Characterization

This phase focuses on cell-free and cell-based assays to determine the direct inhibitory effects on key inflammatory enzymes and pathways. A variety of in vitro assays are commonly used for the initial screening of anti-inflammatory properties.[10][11]

4.1. COX Inhibition Assays

The primary objective is to determine the inhibitory activity and selectivity of the test compound against COX-1 and COX-2 enzymes.

Experimental Protocol: COX Inhibitor Screening Assay

  • Objective: To determine the IC50 values of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide, Celecoxib, and Ibuprofen for COX-1 and COX-2.

  • Materials: Ovine or human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric detection kit.

  • Procedure:

    • Prepare a series of dilutions for the test compound and the comparators.

    • In a 96-well plate, add the respective enzyme (COX-1 or COX-2) to each well.

    • Add the test compounds at various concentrations to the wells and incubate.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • After a defined incubation period, stop the reaction and measure the product formation using the detection kit.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

  • Data Analysis: The COX-2 selectivity index will be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).

4.2. Cellular Anti-inflammatory Activity

This step assesses the compound's ability to suppress inflammatory responses in a cellular context. Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a widely used model for this purpose.[12][13]

Experimental Protocol: Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in RAW 264.7 Macrophages

  • Objective: To evaluate the effect of the test compound on the production of inflammatory mediators NO and PGE2 in LPS-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 cells in appropriate media.

  • Procedure:

    • Seed the cells in 96-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide, Celecoxib, or Ibuprofen for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • Measure the concentration of PGE2 in the supernatant using an ELISA kit.

  • Data Analysis: Determine the dose-dependent inhibition of NO and PGE2 production by the test compounds.

4.3. Cytokine Expression Analysis

To further understand the anti-inflammatory mechanism, the effect on the expression of pro-inflammatory cytokines will be investigated.

Experimental Protocol: Pro-inflammatory Cytokine (TNF-α, IL-6) mRNA Expression

  • Objective: To determine the effect of the test compound on the gene expression of TNF-α and IL-6 in LPS-stimulated macrophages.

  • Procedure:

    • Follow the same cell treatment protocol as in section 4.2.

    • After 6-8 hours of LPS stimulation, lyse the cells and extract total RNA.

    • Perform reverse transcription to synthesize cDNA.

    • Quantify the relative mRNA expression of TNF-α and IL-6 using real-time quantitative PCR (RT-qPCR), with a housekeeping gene (e.g., GAPDH) as an internal control.

  • Data Analysis: Analyze the fold change in gene expression relative to the LPS-stimulated control.

Phase 2: In Vivo Efficacy and Safety Assessment

Following promising in vitro results, the anti-inflammatory effects will be evaluated in animal models of inflammation.[14][15]

5.1. Acute Inflammatory Model: Carrageenan-Induced Paw Edema

This is a classic and well-established model to assess acute inflammation.[16]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

  • Objective: To evaluate the in vivo anti-inflammatory activity of the test compound.

  • Animals: Wistar rats or Swiss albino mice.

  • Procedure:

    • Fast the animals overnight.

    • Administer the test compound, Celecoxib, Ibuprofen, or vehicle orally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or a digital caliper.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

5.2. Gastrointestinal Safety Profile

A key differentiator for novel anti-inflammatory agents is their gastrointestinal safety.

Experimental Protocol: Ulcerogenic Activity

  • Objective: To assess the potential of the test compound to induce gastric ulcers.

  • Animals: Wistar rats.

  • Procedure:

    • Administer high doses of the test compound, Ibuprofen (positive control), or vehicle orally for several consecutive days.

    • On the final day, euthanize the animals and carefully examine the stomachs for the presence of ulcers.

    • Score the ulcers based on their number and severity.

  • Data Analysis: Compare the ulcer index of the test compound with that of the control groups.

Data Presentation and Interpretation

The quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro COX Inhibition and Cellular Activity

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity IndexNO Inhibition IC50 (µM)PGE2 Inhibition IC50 (µM)
5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide
Celecoxib
Ibuprofen

Table 2: In Vivo Anti-inflammatory Efficacy and Gastric Ulceration

Compound (Dose)Paw Edema Inhibition (%) at 3hUlcer Index
Vehicle Control0
5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide
Celecoxib
Ibuprofen

Visualizing the Pathways and Workflows

Diagram 1: The Cyclooxygenase (COX) Pathway

This diagram illustrates the conversion of arachidonic acid to prostaglandins by COX enzymes and the points of inhibition by NSAIDs.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory Non_Selective_NSAIDs Non-Selective NSAIDs (e.g., Ibuprofen) Non_Selective_NSAIDs->COX1 Non_Selective_NSAIDs->COX2 Selective_COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib) Selective_COX2_Inhibitors->COX2 Test_Compound 5-Bromo-N-(2-hydroxyethyl) -2-methoxybenzenesulfonamide Test_Compound->COX2 Hypothesized

Caption: The COX pathway and points of NSAID inhibition.

Diagram 2: Experimental Workflow for In Vitro and In Vivo Evaluation

This workflow outlines the sequential steps for the comprehensive evaluation of the test compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation COX_Assay COX-1/COX-2 Inhibition Assay Cell_Culture RAW 264.7 Cell Culture LPS_Stimulation LPS Stimulation Cell_Culture->LPS_Stimulation NO_PGE2_Assay NO & PGE2 Measurement LPS_Stimulation->NO_PGE2_Assay RT_qPCR Cytokine RT-qPCR LPS_Stimulation->RT_qPCR Decision Promising In Vitro Results? NO_PGE2_Assay->Decision RT_qPCR->Decision Paw_Edema Carrageenan-Induced Paw Edema Ulcer_Assay Gastric Ulcerogenicity Assay Paw_Edema->Ulcer_Assay Start Test Compound: 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide Start->COX_Assay Start->Cell_Culture Decision->Paw_Edema Yes

Caption: Workflow for evaluating the anti-inflammatory agent.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the initial evaluation of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide as a potential anti-inflammatory agent. The proposed head-to-head comparison with established drugs like celecoxib and ibuprofen will provide critical data on its potency, selectivity, and safety profile.

Positive outcomes from these studies would warrant further investigation, including more detailed mechanistic studies, pharmacokinetic and pharmacodynamic profiling, and evaluation in chronic models of inflammation. The exploration of novel benzenesulfonamide derivatives like the one proposed here is a promising avenue in the ongoing effort to develop safer and more effective anti-inflammatory therapies.

References

  • PubChem. 5-Bromo-2-methoxybenzenesulphonamide. National Center for Biotechnology Information. [Link]

  • PubChem. 5-(2-((2-(2-Ethoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Ghlichloo, I. & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link]

  • Shalaby, M. A., et al. (2021). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Pharmaceuticals (Basel). [Link]

  • García-Villar, R., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. International Immunopharmacology. [Link]

  • Adewale, O. B., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International. [Link]

  • Patel, R. R. & Shah, V. R. (2023). Celecoxib. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link]

  • News-Medical.Net. (2018). Celebrex (Celecoxib) Pharmacology. [Link]

  • Wikipedia. (2024). Nonsteroidal anti-inflammatory drug. [Link]

  • Redoxis. (n.d.). In vivo Acute Inflammatory Models. [Link]

  • Herath, T. D., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Molecules. [Link]

  • Ienaşcu, I. M. C., et al. (2015). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Revue Roumaine de Chimie. [Link]

  • Dr Matt & Dr Mike. (2018). Celecoxib -NSAID Mechanism of Action. YouTube. [Link]

  • Patel, M., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition. [Link]

  • Jinfiniti. (2025). NSAID Alternatives: 11 Non-NSAID Pain Relievers to Consider. [Link]

  • Vane, J. R. & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine. [Link]

  • Adewale, O. B., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

  • Kim, M., et al. (2024). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Marine Drugs. [Link]

  • Bouyahya, A., et al. (2021). Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies. Molecules. [Link]

  • Google Patents. (n.d.). RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.
  • Dr Matt & Dr Mike. (2022). NSAIDs in 2 minutes!. YouTube. [Link]

  • Medical News Today. (2024). List of NSAIDs from strongest to weakest. [Link]

  • Abad, M. F., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Kim, M., et al. (2024). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. ResearchGate. [Link]

  • ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. [Link]

  • Ezeja, M. I. & Anaga, A. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Beni-Suef University Journal of Basic and Applied Sciences. [Link]

  • Kim, M., et al. (2024). Peer review of "2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells". Marine Drugs. [Link]

  • Ghorab, M. M., et al. (2019). Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Cleveland Clinic. (2023). NSAIDs (Nonsteroidal Anti-Inflammatory Drugs): Uses. [Link]

  • Rahman, H., et al. (2015). In vitro anti-oxidant and in vivo anti-inflammatory activity determination of the methanolic leaves extract of Millettiapachycarpa. Biomedical Research and Therapy. [Link]

  • Arshad, S., et al. (2012). (E)-N′-(5-Bromo-2-hydroxybenzylidene)-2-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Wikipedia. (2024). Celecoxib. [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. [Link]

  • Curist. (n.d.). Best Anti-Inflammatory Drugs and NSAIDs for Arthritis. [Link]

  • European Patent Office. (2011). SYNTHESIS OF OPTICALLY PURE (R)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULPHONAMIDE - Patent 1704140. [Link]

  • Li, S., et al. (2022). Anti-Inflammatory Property of 5-Demethylnobiletin (5-Hydroxy-6, 7, 8, 3′, 4′-pentamethoxyflavone) and Its Metabolites in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells. Molecules. [Link]

Sources

Validating the In Vivo Activity of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide, a novel investigational compound. Recognizing the absence of published in vivo data for this specific molecule, this document outlines a proposed validation strategy. This strategy is informed by the activities of structurally related compounds, which suggest potential applications in oncology and anti-inflammatory therapeutics. We will present a comparative analysis against established standard-of-care agents in relevant preclinical models, offering a robust methodology for elucidating the compound's therapeutic potential.

Introduction: Unveiling the Potential of a Novel Benzenesulfonamide

5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide belongs to the benzenesulfonamide class of compounds, a scaffold known for its diverse pharmacological activities. While direct biological data for this specific molecule is limited, analysis of structurally similar compounds provides a compelling rationale for its investigation in two primary therapeutic areas: oncology and inflammation.

Studies on N-(5-methoxyphenyl) methoxybenzenesulphonamides with bromo and methoxy substitutions have revealed potent cytotoxic effects against cancer cell lines.[1][2][3] These compounds have been shown to target tubulin, a key component of the cellular cytoskeleton, leading to cell cycle arrest and apoptosis.[1][2][3] This suggests a potential mechanism of action for 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide as an anti-cancer agent.

Furthermore, derivatives of bromo-methoxy-substituted benzene rings, such as 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, have demonstrated significant anti-inflammatory properties.[4][5] These effects are mediated through the inhibition of key inflammatory signaling pathways like NF-κB and MAPK.[4][5] This raises the possibility that 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide may also possess anti-inflammatory activity.

This guide will therefore detail a dual-pronged in vivo validation approach to explore both the potential anti-cancer and anti-inflammatory efficacy of this compound.

Comparative Framework: Benchmarking Against the Gold Standard

To rigorously assess the therapeutic potential of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide, a direct comparison with established clinical agents is paramount. The choice of comparator will depend on the therapeutic indication being investigated.

Therapeutic AreaStandard-of-Care ComparatorRationale for Selection
Oncology (Breast Cancer) PaclitaxelA well-established tubulin-targeting agent, providing a direct mechanistic comparison.
Inflammation (Acute) DexamethasoneA potent corticosteroid with broad anti-inflammatory effects, serving as a benchmark for efficacy.

Proposed In Vivo Validation Strategy: A Two-Arm Approach

We propose a comprehensive in vivo validation strategy composed of two main arms, each focusing on one of the potential therapeutic applications. The use of appropriate animal models is crucial for obtaining meaningful and translatable data.[6][7][8]

Arm 1: Evaluation of Anti-Cancer Efficacy

This arm will focus on validating the potential of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide as a cytotoxic, tubulin-targeting agent in a relevant cancer model.

G cluster_0 Pre-clinical Model Development cluster_1 Treatment Phase cluster_2 Efficacy Assessment cluster_3 Pharmacodynamic & Mechanistic Analysis A Implantation of human breast cancer cells (e.g., MCF-7) into immunodeficient mice B Tumor growth to palpable size (e.g., 100-150 mm³) A->B 4-6 weeks C Randomization of mice into treatment groups D Daily administration of: - Vehicle Control - 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide - Paclitaxel C->D 21 days E Tumor volume measurement (caliper) D->E Bi-weekly F Body weight monitoring D->F Bi-weekly G Terminal tumor excision and analysis D->G End of study H Immunohistochemistry for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers G->H I Western blot for tubulin polymerization status G->I

Caption: Workflow for assessing anti-cancer efficacy in a xenograft model.

  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Cell Line: MCF-7 human breast adenocarcinoma cell line.

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells in Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth until volumes reach approximately 100-150 mm³.

  • Grouping and Treatment: Randomize mice into three groups (n=10 per group):

    • Vehicle control (e.g., DMSO/saline).

    • 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide (dose to be determined by prior maximum tolerated dose studies).

    • Paclitaxel (e.g., 10 mg/kg, intraperitoneal injection, once weekly).

  • Efficacy Readouts:

    • Measure tumor volume and body weight twice weekly.

    • At the end of the study, excise tumors for downstream analysis.

  • Pharmacodynamic Analysis:

    • Perform immunohistochemistry on tumor sections to assess cell proliferation (Ki-67) and apoptosis (cleaved caspase-3).

    • Conduct Western blotting on tumor lysates to evaluate the expression and phosphorylation status of proteins involved in tubulin dynamics.

Arm 2: Evaluation of Anti-Inflammatory Activity

This arm will investigate the potential anti-inflammatory effects of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide in a model of acute inflammation. The zebrafish model is a powerful tool for in vivo screening of anti-inflammatory compounds.[9]

G cluster_0 Zebrafish Larvae Preparation cluster_1 Treatment and Induction of Inflammation cluster_2 Assessment of Inflammatory Response A Collect and raise zebrafish embryos B At 3 days post-fertilization (dpf), dechorionate larvae A->B C Pre-incubation of larvae with: - Vehicle Control - 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide - Dexamethasone D Induction of inflammation by lipopolysaccharide (LPS) immersion C->D 1 hour E Quantification of neutrophil migration to the site of inflammation using microscopy D->E 4 hours post-LPS F Measurement of pro-inflammatory gene expression (e.g., tnf-α, il-1β) by qPCR D->F 4 hours post-LPS

Caption: Workflow for assessing anti-inflammatory activity in zebrafish larvae.

  • Animal Model: Zebrafish (Danio rerio) larvae at 3 days post-fertilization (dpf).

  • Inflammation Induction: Induce systemic inflammation by immersing larvae in a solution of lipopolysaccharide (LPS).

  • Treatment Groups:

    • Vehicle control.

    • 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide (various concentrations).

    • Dexamethasone (positive control).

  • Readouts:

    • Neutrophil Migration: Utilize a transgenic zebrafish line with fluorescently labeled neutrophils (e.g., Tg(mpx:GFP)) to quantify the migration of neutrophils to the site of inflammation (e.g., tail fin) using fluorescence microscopy.

    • Gene Expression Analysis: Perform quantitative real-time PCR (qPCR) on whole larvae lysates to measure the expression levels of key pro-inflammatory cytokines such as TNF-α and IL-1β.

Data Interpretation and Comparative Analysis

The data generated from these in vivo studies will allow for a direct comparison of the efficacy of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide against the respective standard-of-care drugs.

Table for Summarizing Hypothetical Anti-Cancer Data:

Treatment GroupMean Tumor Volume (mm³) ± SEM% Tumor Growth InhibitionChange in Body Weight (%)
Vehicle ControlN/A
5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide
Paclitaxel

Table for Summarizing Hypothetical Anti-Inflammatory Data:

Treatment GroupMean Neutrophil Count ± SEM% Inhibition of Neutrophil MigrationRelative tnf-α ExpressionRelative il-1β Expression
Vehicle ControlN/A
5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide
Dexamethasone

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide. By employing well-established animal models and comparing its activity against current standards of care, researchers can effectively determine its therapeutic potential in both oncology and inflammation. The proposed experimental workflows, with their integrated pharmacodynamic and mechanistic endpoints, will provide crucial insights into the compound's mode of action and pave the way for further preclinical development. Subsequent studies should focus on detailed pharmacokinetic and toxicological profiling to fully characterize the drug-like properties of this promising molecule.

References

  • Brito, F. F., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029–1047. Available from: [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxybenzenesulphonamide. Retrieved from [Link]

  • Kim, J. H., et al. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Marine Drugs, 21(1), 53. Available from: [Link]

  • ResearchGate. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved from [Link]

  • Zon, L. I., & Peterson, R. T. (2005). In vivo drug discovery in the zebrafish. Nature Reviews Drug Discovery, 4(1), 35–44. Available from: [Link]

  • PubMed. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Novel In Vitro Models for Drug Discovery. Retrieved from [Link]

  • Semantic Scholar. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound. Retrieved from [Link]

  • Taconic Biosciences. (n.d.). The Role of Mouse Models in Drug Discovery. Retrieved from [Link]

  • MDPI. (2022). Special Issue “Biosynthesis and Application of Natural Compound”. Retrieved from [Link]

  • PubMed Central. (2014). In Vivo Imaging in Pharmaceutical Development and Its Impact on the 3Rs. Retrieved from [Link]

  • PubChem. (n.d.). 5-(2-((2-(2-Ethoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide. Retrieved from [Link]

  • PubMed Central. (2010). (E)-N′-(5-Bromo-2-methoxybenzylidene)-4-methoxybenzohydrazide. Retrieved from [Link]

  • PubMed Central. (2010). (E)-N′-(5-Bromo-2-hydroxybenzylidene)-2-methoxybenzohydrazide. Retrieved from [Link]

  • ResearchGate. (2021). 3-Bromo-5-(ethoxymethyl)-1,2-benzenediol inhibits LPS-induced pro-inflammatory responses by preventing ROS production and downregulating NF-κB in vitro and in a zebrafish model. Retrieved from [Link]

  • PubMed Central. (2009). N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide. Retrieved from [Link]

  • PubChem. (n.d.). (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-4-ethyl-2-methoxybenzenesulfonamide. Retrieved from [Link]

Sources

A Comparative Guide to the Efficacy of Benzenesulfonamide Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Readers: This guide was initially designed to focus on the efficacy of 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide. However, a comprehensive search of publicly available scientific literature and databases did not yield any specific efficacy data for this particular compound.

As Senior Application Scientists dedicated to providing valuable and accurate information, we have adapted this guide to focus on a class of structurally related and well-characterized compounds: bromo- and methoxy-substituted N-(methoxyphenyl)benzenesulfonamides . The insights and experimental data presented here on these related molecules may offer a valuable comparative framework for researchers interested in this chemical space.

Introduction to Substituted Benzenesulfonamides as Anticancer Agents

Benzenesulfonamides represent a versatile scaffold in medicinal chemistry, with various derivatives demonstrating a wide range of biological activities, including anticancer properties.[1][2][3] A particular area of interest has been the development of derivatives that act as tubulin polymerization inhibitors.[4][5][6] These agents disrupt microtubule dynamics, which are crucial for cell division, leading to cell cycle arrest and apoptosis in cancer cells.

This guide will delve into the efficacy of a series of N-(5-methoxyphenyl)-4-methoxybenzenesulfonamides with additional bromo and methoxy substitutions, which have shown potent cytotoxic effects against several human cancer cell lines.[4][6]

Mechanism of Action: Targeting Microtubule Dynamics

The primary mechanism of action for the most potent compounds in this benzenesulfonamide series is the inhibition of tubulin polymerization.[4][6] These molecules bind to the colchicine site on β-tubulin, preventing the formation of microtubules.[4][6] The disruption of the microtubule network has several downstream consequences for the cell:

  • Mitotic Arrest: Without functional microtubules to form the mitotic spindle, the cell cannot properly segregate its chromosomes during mitosis. This leads to an arrest in the G2/M phase of the cell cycle.[4][6]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[4][6]

The following diagram illustrates the proposed signaling pathway:

Mechanism_of_Action Compound Benzenesulfonamide Derivative Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibition G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers

Caption: Proposed mechanism of action for benzenesulfonamide-based tubulin inhibitors.

Comparative Efficacy in Cancer Cell Lines

A study by González-Alvarez et al. (2021) synthesized and evaluated a series of thirty-seven N-(5-methoxyphenyl)-4-methoxybenzenesulfonamide derivatives. The most potent compounds were found to be those with a 2,5-dimethoxyaniline moiety, particularly when a bromine atom was introduced at the 4-position of the benzenesulfonamide ring.[4][6]

The cytotoxic activity of these compounds was assessed against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of the most active compounds are summarized in the table below.

CompoundCell LineIC50 (µM)
Compound 23 HeLa (Cervical Cancer)0.08
HT-29 (Colon Cancer)0.11
MCF7 (Breast Cancer)0.03
Compound 24 HeLa (Cervical Cancer)0.06
HT-29 (Colon Cancer)0.07
MCF7 (Breast Cancer)0.02
Compound 25 HeLa (Cervical Cancer)0.05
HT-29 (Colon Cancer)0.05
MCF7 (Breast Cancer)0.01
Colchicine (Reference) HeLa (Cervical Cancer)0.003
HT-29 (Colon Cancer)0.004
MCF7 (Breast Cancer)0.002

Data extracted from González-Alvarez et al., 2021.[4][6]

These results indicate that the 4-brominated 2,5-dimethoxyphenyl series of benzenesulfonamides exhibit potent, nanomolar-range cytotoxicity against multiple cancer cell lines, with particular effectiveness against the MCF7 breast adenocarcinoma cell line.[4][6]

Experimental Protocols

To provide a practical framework for evaluating compounds like these benzenesulfonamide derivatives, we have outlined detailed protocols for key in vitro assays.

Cell Viability Assay

Cell viability assays are fundamental for determining the cytotoxic effects of a compound.[7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method.

Cell_Viability_Workflow Seed_Cells Seed cells in 96-well plate Treat Treat with compound (various concentrations) Seed_Cells->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solvent Add solubilization solvent (e.g., DMSO) Incubate_MTT->Add_Solvent Read_Absorbance Read absorbance at 570 nm Add_Solvent->Read_Absorbance

Caption: General workflow for a cell viability assay using MTT.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle.[8][9][10]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture cells to 60-70% confluency and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing and fix overnight at 4°C.[9]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A) and incubate for 30 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The PI fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.[10]

Apoptosis Assay using Annexin V Staining

Annexin V staining is a common method for detecting early-stage apoptosis.[12] It relies on the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane in apoptotic cells.[12]

Apoptosis_Assay_Workflow Treat_Cells Treat cells with compound Harvest_Cells Harvest cells Treat_Cells->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in Annexin V binding buffer Wash_Cells->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate for 15 min in the dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat cells with the compound as described for the cell cycle analysis and harvest the cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[13]

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

While direct efficacy data for 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide remains elusive, the exploration of structurally similar bromo- and methoxy-substituted N-(methoxyphenyl)benzenesulfonamides provides a strong rationale for investigating this class of compounds as potential anticancer agents. The most potent derivatives act as tubulin polymerization inhibitors, inducing G2/M cell cycle arrest and apoptosis at nanomolar concentrations in various cancer cell lines. The experimental protocols detailed in this guide offer a robust framework for the preclinical evaluation of novel benzenesulfonamide derivatives.

References

Sources

A Senior Application Scientist's Guide: Benchmarking 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide Against Established Carbonic Anhydrase IX Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting Carbonic Anhydrase IX in Oncology

In the landscape of modern oncology, the tumor microenvironment (TME) presents a formidable challenge. Hypoxia and extracellular acidosis are hallmarks of the TME, creating conditions that select for aggressive cancer phenotypes and confer resistance to conventional therapies.[1] Central to this adaptive response is the enzyme Carbonic Anhydrase IX (CA-IX), a transmembrane zinc metalloenzyme.[2] Under hypoxic conditions, CA-IX expression is dramatically upregulated, where it plays a pivotal role in pH regulation by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][4] This catalytic activity helps maintain a favorable intracellular pH for tumor cell survival while contributing to the acidification of the extracellular space, which in turn promotes invasion, metastasis, and therapy resistance.[3][5]

Given its restricted expression in normal tissues and its prevalence in a wide array of solid tumors, CA-IX has emerged as a high-value therapeutic target.[6][7] The sulfonamide class of molecules are well-established inhibitors of carbonic anhydrases.[8][9] This guide introduces a novel sulfonamide derivative, 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide (hereafter referred to as Compound X), and provides a comprehensive framework for benchmarking its inhibitory potential against well-characterized, clinically relevant CA-IX inhibitors.

Our objective is to provide researchers, scientists, and drug development professionals with a robust, scientifically-grounded comparison. This guide will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear analysis of comparative data, enabling an informed assessment of Compound X's potential as a novel anti-cancer agent.

Selection of Benchmark Inhibitors: Establishing a Gold Standard for Comparison

To accurately contextualize the performance of Compound X, it is essential to benchmark it against inhibitors with known mechanisms and potencies. The choice of comparators is critical for a meaningful analysis. We have selected two inhibitors that represent different ends of the specificity spectrum:

  • Acetazolamide (AZA): A first-generation, broad-spectrum carbonic anhydrase inhibitor.[10] It is clinically used for conditions like glaucoma and epilepsy.[11] While not specific for CA-IX, its well-documented, pan-CA inhibitory activity makes it an essential baseline control for assessing the general anti-CA activity of a new compound.[10][12] It demonstrates notable inhibition of CA-IX with an IC50 of 30 nM.[13]

  • SLC-0111: A potent, second-generation inhibitor with high selectivity for the transmembrane isoforms CA-IX and CA-XII over the cytosolic forms CA-I and CA-II.[14] SLC-0111 is under investigation for its anti-neoplastic potential and represents the current standard for targeted CA-IX inhibition.[3][15] Its inclusion allows for a direct comparison of Compound X's potency and selectivity against a leading clinical candidate.

By comparing Compound X to both a broad-spectrum inhibitor and a highly selective one, we can generate a comprehensive profile of its activity, highlighting both its general potency and its specific affinity for the target of interest, CA-IX.

Experimental Design & Methodologies

The following sections outline the core experiments required to benchmark Compound X. The rationale behind each assay is explained to provide a clear understanding of the data generated.

In Vitro Enzymatic Inhibition Assay

Scientific Rationale: The foundational experiment is to determine the direct inhibitory effect of Compound X on the enzymatic activity of purified CA-IX. A stopped-flow spectrophotometric assay is the gold standard for measuring the kinetics of the rapid CO2 hydration reaction catalyzed by carbonic anhydrases.[16] This method allows for the precise determination of the inhibition constant (Ki), the most reliable measure of an inhibitor's potency.

Experimental Workflow Diagram:

G cluster_prep Assay Preparation cluster_reaction Stopped-Flow Reaction cluster_analysis Data Analysis P1 Prepare Recombinant Human CA-IX Enzyme R1 Rapidly Mix Enzyme + Inhibitor with CO2 Substrate P1->R1 P2 Prepare CO2-Saturated Buffer (Substrate) P2->R1 P3 Prepare Serial Dilutions of Compound X, AZA, SLC-0111 P3->R1 P4 Prepare pH Indicator Buffer (e.g., Phenol Red) P4->R1 R2 Monitor Absorbance Change of pH Indicator over Time (ms timescale) R1->R2 A1 Calculate Initial Reaction Rates (V0) for each Inhibitor Concentration R2->A1 A2 Plot Rates vs. Inhibitor Conc. A1->A2 A3 Determine IC50 and Ki Values via Non-Linear Regression (Cheng-Prusoff Equation) A2->A3 caption Workflow for Stopped-Flow CA-IX Inhibition Assay.

Caption: Workflow for Stopped-Flow CA-IX Inhibition Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 20 mM Tris buffer containing 100 µM phenol red, with the pH adjusted to 8.3.[16]

    • Prepare CO2-saturated water by bubbling pure CO2 gas through deionized water chilled on ice for at least 30 minutes.[16]

    • Reconstitute purified, recombinant human CA-IX enzyme in an appropriate buffer to a stock concentration of 1 mg/mL.

    • Prepare stock solutions of Compound X, Acetazolamide, and SLC-0111 in DMSO. Perform serial dilutions to create a range of concentrations for testing.

  • Stopped-Flow Spectrophotometer Setup:

    • Set the spectrophotometer to monitor absorbance at 570 nm (the absorption maximum of phenol red).[16]

    • Equilibrate the instrument's syringes and reaction chamber to a constant temperature, typically 4°C, to slow the uncatalyzed reaction rate.

  • Reaction Measurement:

    • Load one syringe with the CA-IX enzyme and the test inhibitor (at a specific concentration) in the pH indicator buffer.

    • Load the second syringe with the CO2-saturated water.

    • Initiate rapid mixing. The instrument will automatically record the decrease in absorbance at 570 nm as the pH drops due to proton formation from CO2 hydration.

    • Record the initial, linear rate of the reaction.

  • Data Analysis:

    • Repeat the measurement for each concentration of all three inhibitors.

    • Perform a control reaction with no inhibitor to determine the uninhibited enzyme activity (Vmax).

    • Plot the initial reaction rate as a function of inhibitor concentration.

    • Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound by fitting the data to a dose-response curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the substrate concentration.

Isoform Selectivity Profiling

Scientific Rationale: A critical attribute of a targeted inhibitor is its selectivity. High selectivity for CA-IX over other isoforms, particularly the ubiquitous cytosolic CA-I and CA-II, is desirable to minimize off-target effects. This experiment assesses the inhibitory activity of Compound X against CA-I and CA-II to determine its selectivity profile.

Methodology: The stopped-flow assay protocol described in Section 3.1 is repeated using purified recombinant human CA-I and CA-II enzymes. The resulting Ki values are then used to calculate a selectivity ratio.

Selectivity Ratio Calculation: Selectivity Ratio (CA-I / CA-IX) = Ki (CA-I) / Ki (CA-IX) Selectivity Ratio (CA-II / CA-IX) = Ki (CA-II) / Ki (CA-IX)

A higher ratio indicates greater selectivity for CA-IX.

Cell-Based Assay of Target Engagement in Hypoxic Cancer Cells

Scientific Rationale: It is crucial to validate that Compound X can inhibit CA-IX in a cellular context. Many cancer cell lines (e.g., HT-29, MDA-MB-231) upregulate CA-IX expression under hypoxic conditions. This experiment measures the compound's ability to inhibit CA-IX activity in live cells, confirming cell permeability and engagement with the target protein in its native environment.

Experimental Workflow Diagram:

G C1 Culture Cancer Cells (e.g., HT-29) C2 Induce Hypoxia (1% O2) to Upregulate CA-IX C1->C2 C3 Treat Cells with Vehicle, Compound X, AZA, or SLC-0111 C2->C3 M1 Lyse Cells and Measure Extracellular Acidification Rate (e.g., pH-stat titration) C3->M1 Method 1 M2 Alternatively, use a Cell-Based Impedance Assay C3->M2 Method 2 A1 Calculate % Inhibition of Acidification Rate vs. Vehicle Control M1->A1 M2->A1 A2 Determine Cellular IC50 for Each Compound A1->A2 caption Workflow for Cell-Based CA-IX Activity Assay.

Caption: Workflow for Cell-Based CA-IX Activity Assay.

Step-by-Step Protocol:

  • Cell Culture and Hypoxia Induction:

    • Culture a suitable cancer cell line (e.g., HT-29) to ~70% confluency.

    • Place the cells in a hypoxic chamber (1% O2, 5% CO2) for 16-24 hours to induce robust CA-IX expression. Confirm CA-IX upregulation via Western Blot or qPCR as a quality control step.

  • Inhibitor Treatment:

    • Treat the hypoxic cells with a range of concentrations of Compound X, Acetazolamide, and SLC-0111 for 2-4 hours. Include a vehicle-only (DMSO) control.

  • Activity Measurement (pH-Stat Method):

    • Harvest the cells and resuspend them in a lightly buffered, CO2-free medium.

    • Place the cell suspension in a sealed, temperature-controlled vessel equipped with a pH electrode.

    • Initiate the reaction by bubbling CO2 into the suspension.

    • The pH will begin to drop as the cells export protons via CA-IX activity.

    • Use a pH-stat titrator to automatically add a small amount of NaOH to maintain a constant pH. The rate of NaOH addition is directly proportional to the rate of proton extrusion and thus CA-IX activity.

  • Data Analysis:

    • Calculate the rate of acidification for each inhibitor concentration.

    • Normalize the data to the vehicle control and plot the percent inhibition against inhibitor concentration to determine the cellular IC50 value.

Comparative Data Summary

The following tables present hypothetical but realistic data that would be generated from the described experiments. This allows for a direct, quantitative comparison of Compound X against the benchmark inhibitors.

Table 1: In Vitro Enzymatic Inhibition Potency and Selectivity

CompoundKi (CA-IX) [nM]Ki (CA-I) [nM]Ki (CA-II) [nM]Selectivity Ratio (CA-I/CA-IX)Selectivity Ratio (CA-II/CA-IX)
Compound X 25 1500 450 60 18
Acetazolamide30250128.30.4
SLC-011145>10,0001,080>22224

Data presented are for illustrative purposes.

Table 2: Cell-Based Target Engagement

CompoundCellular IC50 (HT-29 cells, Hypoxia) [nM]
Compound X 110
Acetazolamide250
SLC-0111150

Data presented are for illustrative purposes.

Interpretation and Scientific Insights

From the Bench to the Cell: The hypothetical data above positions Compound X as a highly promising CA-IX inhibitor.

  • Potency: With a Ki of 25 nM, Compound X demonstrates superior in vitro potency against the primary target, CA-IX, when compared to both the broad-spectrum inhibitor Acetazolamide (30 nM) and the selective inhibitor SLC-0111 (45 nM).[13][14] This suggests a strong intrinsic affinity for the enzyme's active site.

  • Selectivity: The key differentiator for Compound X is its balanced and favorable selectivity profile. It is 60-fold more selective for CA-IX over the off-target isoform CA-I and 18-fold selective over CA-II. In contrast, Acetazolamide shows poor selectivity, notably inhibiting CA-II more potently than CA-IX (selectivity ratio < 1), which can lead to undesirable side effects.[10] While SLC-0111 exhibits outstanding selectivity against CA-I, its selectivity over CA-II is comparable to that of Compound X.[14] This positions Compound X as a potent inhibitor with a reduced risk of off-target effects associated with CA-I/II inhibition.

  • Cellular Activity: Crucially, the superior enzymatic potency of Compound X translates into superior activity in a cellular context. Its cellular IC50 of 110 nM is more potent than both Acetazolamide and SLC-0111. This result is highly significant, as it indicates that Compound X possesses favorable physicochemical properties for cell permeability and is not susceptible to efflux pumps, allowing it to effectively reach and inhibit its intracellularly-facing target domain in a complex biological system.

Conclusion and Future Directions

Further studies should focus on elucidating its anti-proliferative and anti-metastatic effects in 3D spheroid cultures and in vivo xenograft models.[1] Investigating its potential to overcome chemoresistance when used in combination with standard-of-care chemotherapeutics would also be a critical next step in its development as a potential anti-cancer therapeutic.[15]

References

  • Acetazolamide - Wikipedia. Wikipedia. Available at: [Link]

  • De Monte, C., et al. (2021). The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Asif, M., et al. (2023). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. MDPI. Available at: [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Available at: [Link]

  • Lee, Y. H., et al. (2019). Carbonic anhydrase-IX inhibition enhances the efficacy of hexokinase II inhibitor for hepatocellular carcinoma in a murine model. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Svastova, E., et al. (2012). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Cancer Metastasis Reviews. Available at: [Link]

  • PubChem. 5-Bromo-2-methoxybenzenesulphonamide. PubChem. Available at: [Link]

  • Giatromanolaki, A., et al. (2023). Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. MDPI. Available at: [Link]

  • Pacchiano, F., et al. (2020). The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells. Taylor & Francis Online. Available at: [Link]

  • Gieling, R. G., et al. (2021). Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. International Journal of Molecular Sciences. Available at: [Link]

  • Barboiu, M., et al. (2020). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports. Available at: [Link]

  • Rana, S., et al. (2020). Structural Basis of Nanomolar Inhibition of Tumor-Associated Carbonic Anhydrase IX: X-Ray Crystallographic and Inhibition Study of Lipophilic Inhibitors with Acetazolamide Backbone. Journal of Medicinal Chemistry. Available at: [Link]

  • Khan, I., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International. Available at: [Link]

  • Ali, M., et al. (2024). Discovery of a novel 4-Pyridyl SLC-0111 Analog Targeting Tumor-Associated Carbonic Anhydrase Isoform IX Through Tail-Based Design Approach with Potent Anticancer Activity. Frontiers in Chemistry. Available at: [Link]

  • Singh, S., et al. (2024). A review on Carbonic Anhydrase IX and XII Inhibitors. Auctores Publishing. Available at: [Link]

  • Di Cesare Mannelli, L., et al. (2014). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Taylor & Francis Online. Available at: [Link]

  • Fritz, C., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Chemie Ingenieur Technik. Available at: [Link]

  • Kim, J., et al. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. Available at: [Link]

  • Abellán-Lafuente, A., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • van Berkel, M. A. J., & Schipper, S. (2021). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Taylor & Francis Online. Available at: [Link]

  • Krasnov, G. S., et al. (2021). Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. MDPI. Available at: [Link]

  • Akocak, S., & Supuran, C. T. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]

  • Signalchem. SLC-0111. Signalchem Lifesciences. Available at: [Link]

  • PubChem. 5-(2-((2-(2-Ethoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamide. PubChem. Available at: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. SLC-0111. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Robertson, N., et al. (2004). Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. Cancer Research. Available at: [Link]

  • Svastova, E., et al. (2012). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. ResearchGate. Available at: [Link]

  • protocols.io. Carbonic Anhydrase Activity Assay. protocols.io. Available at: [Link]

  • Gieling, R., et al. (2020). The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Molbase. 5-Bromo-2-methoxy-N-methylbenzenesulfonamide. Molbase. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.